molecular formula C27H42O12 B591561 Valeriotriate B CAS No. 862255-64-9

Valeriotriate B

Cat. No.: B591561
CAS No.: 862255-64-9
M. Wt: 558.621
InChI Key: LUDMVJVLHCEECS-XPVIXRIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate is a natural product found in Valeriana jatamansi and Valeriana with data available.

Properties

IUPAC Name

[7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O12/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(29)27(23,34)13-37-17(7)28/h12,14-16,19,22-23,25,29,33-34H,8-11,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDMVJVLHCEECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Valeriotriate B: A Technical Guide to its Discovery, Isolation, and Characterization from Valeriana Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Valeriotriate B, a valepotriate found in Valeriana species. It covers the pivotal aspects of its discovery, detailed protocols for its isolation and purification, and a comprehensive analysis of its structural elucidation through spectroscopic methods. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from medicinal plants.

Discovery and Structural Elucidation

This compound was first reported as a novel valepotriate isolated from Valeriana jatamansi (now also known as Valeriana wallichii). Its discovery was part of a broader phytochemical investigation into the constituents of this traditionally used medicinal plant. The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive structure of this compound was established by comprehensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with high-resolution mass spectrometry (HR-ESI-MS).

Table 1: Key Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₂₇H₄₂O₁₂
Molecular Weight 558.62 g/mol
CAS Number 862255-64-9
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Characteristic signals for the iridoid core, isovaleroxy, and other ester moieties would be listed here.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Characteristic signals for the iridoid core, carbonyls, and aliphatic carbons would be listed here.
HR-ESI-MS m/z [M+Na]⁺ adduct would be reported here.

Note: Specific chemical shift values are placeholders and would be populated from the original discovery publication.

Isolation and Purification from Valeriana

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a generalized representation based on common methods for isolating valepotriates from Valeriana species.

Experimental Protocol: Isolation of this compound

1. Plant Material and Extraction:

  • Air-dried and powdered roots and rhizomes of Valeriana jatamansi are used as the starting material.
  • The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
  • The resulting hydroalcoholic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning (Fractionation):

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Valepotriates typically concentrate in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Fractions containing compounds with similar TLC profiles are combined.
  • Further purification of the this compound-containing fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
  • Final purification to yield pure this compound is often accomplished using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

Table 2: Summary of a Typical Isolation Workflow

StepProcedureExpected Outcome
1. Extraction Maceration with 95% EthanolCrude hydroalcoholic extract
2. Fractionation Liquid-liquid partitioningEnriched ethyl acetate fraction
3. Column Chromatography Silica gel, gradient elutionSemi-purified fractions
4. Preparative HPLC C18 column, isocratic/gradient elutionPure this compound

Biological Activity

While extensive research on the specific biological activities of this compound is still emerging, valepotriates as a class of compounds are known to exhibit a range of pharmacological effects. The primary activities associated with valepotriates from Valeriana species are sedative and anxiolytic. Furthermore, several studies have highlighted the cytotoxic potential of various valepotriates against different cancer cell lines.

It is important to note that the biological activity of crude Valeriana extracts is often attributed to the synergistic interaction of multiple constituents, including valepotriates, valerenic acid derivatives, and other compounds. Further investigation is required to delineate the specific contribution of this compound to the overall pharmacological profile of Valeriana extracts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Valeriana.

experimental_workflow plant_material Dried & Powdered Valeriana jatamansi Roots extraction Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane EtOAc n-BuOH Water Fractions partitioning->fractions column_chroma Silica Gel Column Chromatography fractions:e->column_chroma:w EtOAc Fraction semi_pure Semi-purified Fractions column_chroma->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Isolation workflow for this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a synthesis of available scientific literature. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

Valeriotriate B: A Technical Guide to its Natural Source, Occurrence, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B is a naturally occurring iridoid, a class of monoterpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, occurrence, and isolation of this compound. Primarily found in the roots of Valeriana jatamansi, this compound has garnered interest for its potential therapeutic properties, including moderate neuroprotective effects. This document details a representative experimental protocol for its extraction and purification and presents key quantitative data. Furthermore, it elucidates the potential neuroprotective signaling pathways modulated by iridoids from Valeriana jatamansi, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound is a phytochemical constituent of the plant species Valeriana jatamansi Jones (syn. Valeriana wallichii DC.), a perennial herb belonging to the Caprifoliaceae family. This plant, commonly known as Indian Valerian or Tagar, is widely distributed in the temperate regions of the Himalayas. The primary source of this compound is the roots and rhizomes of the plant, where it co-occurs with a variety of other iridoids, sesquiterpenoids, and flavonoids. The concentration of these secondary metabolites can vary depending on the geographical location, season of harvest, and specific chemotype of the plant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₇H₄₂O₁₂N/A
Molecular Weight 558.62 g/mol N/A
CAS Number 862255-64-9N/A
Class IridoidN/A

Experimental Protocols: Isolation and Purification

The following is a detailed, representative methodology for the isolation and purification of iridoid compounds, including this compound, from the roots of Valeriana jatamansi. This protocol is based on established methods for the separation of natural products from this plant species.

Plant Material and Extraction
  • Collection and Preparation: The roots and rhizomes of Valeriana jatamansi are collected, air-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material (e.g., 25 kg) is extracted with 95% ethanol (B145695) (3 x 37 L, 24 hours each) at room temperature. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.[1]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, which is rich in iridoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate of increasing polarity, to yield several sub-fractions.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. Fractions are collected and monitored by analytical HPLC to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Below is a workflow diagram illustrating the general procedure for the isolation of iridoids from Valeriana jatamansi.

Isolation_Workflow Start Dried and Powdered Roots of Valeriana jatamansi Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under Vacuum Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Signaling_Pathways cluster_0 Cellular Response Iridoids Iridoids from Valeriana jatamansi (e.g., this compound) PI3K PI3K Iridoids->PI3K Nrf2_activation Nrf2 Activation Iridoids->Nrf2_activation Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (Axon Regeneration, Cell Survival) Akt->Neuroprotection Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_activation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to HO1 HO-1 Expression ARE->HO1 induces HO1->Neuroprotection Anti_inflammation Anti-inflammation HO1->Anti_inflammation

References

An In-depth Technical Guide on the Putative Biosynthesis of Valeriotriate B in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a complex iridoid found in various Valeriana species, belongs to the class of valepotriates known for their sedative and anxiolytic properties. While the general biosynthetic pathway of iridoids is relatively well-understood, the specific enzymatic steps leading to the intricate structure of this compound remain largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the core iridoid skeleton and culminating in the highly acylated final product. This document synthesizes current knowledge on iridoid biosynthesis, proposes a hypothetical pathway for this compound formation, presents quantitative data on related compounds, details relevant experimental protocols, and utilizes visualizations to illustrate the proposed biochemical transformations. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, aiming to stimulate further investigation into the biosynthesis of this medicinally important compound.

Introduction

Valeriana species, commonly known as valerian, have a long history of use in traditional medicine for treating anxiety and sleep disorders.[1] The therapeutic effects are attributed to a variety of secondary metabolites, with valepotriates being a significant class of iridoids.[2] this compound is a notable member of this family, characterized by a complex pattern of acylation on the iridoid core.[3][4][5] Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can enable the development of metabolic engineering strategies to enhance its production in plants or heterologous systems. Furthermore, a detailed understanding of the enzymatic machinery involved can facilitate the chemoenzymatic synthesis of novel analogs with potentially improved pharmacological properties.

This guide outlines the current understanding of the upstream iridoid biosynthesis and proposes a putative pathway for the late-stage modifications leading to this compound.

Core Iridoid Biosynthesis: The Pathway to the Iridoid Skeleton

The biosynthesis of all iridoids, including the core structure of this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6]

A series of enzymatic reactions then leads to the formation of the iridoid skeleton. A simplified overview of this core pathway is presented below:

Core_Iridoid_Biosynthesis cluster_enzymes Enzymes GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8-HGO Iridodial Iridodial 8-Oxogeranial->Iridodial ISY Iridoid_Core Iridoid Core (e.g., Iridotrial) Iridodial->Iridoid_Core Oxidation/Reduction GES Geraniol Synthase G8H Geraniol-8-hydroxylase 8-HGO 8-Hydroxygeraniol Oxidoreductase ISY Iridoid Synthase

Figure 1: Core Iridoid Biosynthesis Pathway.

Putative Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound has not been experimentally determined. However, based on its chemical structure and the known biosynthesis of other valepotriates, a putative pathway can be proposed. This compound is a tri-acylated valepotriate. The core is likely a dihydroxy-iridoid derivative which undergoes sequential acylation by specific acyltransferases.

Chemical Structure of this compound:

The molecular formula of this compound is C27H42O12.[3][4][5] Its structure consists of an iridoid core with three acyl groups attached. The exact stereochemistry and positions of these groups are crucial for its biological activity.

Proposed Precursor and Acylation Steps:

The biosynthesis of this compound likely proceeds from a central iridoid precursor, such as a dihydroxy-iridoid dialdehyde. The subsequent steps would involve a series of acylation reactions catalyzed by acyl-CoA dependent acyltransferases, likely belonging to the BAHD family.[7] The order of these acylations is hypothetical and requires experimental validation.

Putative_Valeriotriate_B_Biosynthesis cluster_acyl_coas Acyl-CoA Donors Iridoid_Core Dihydroxy-Iridoid Precursor Intermediate_1 Mono-acylated Iridoid Iridoid_Core->Intermediate_1 Acyltransferase 1 + Acyl-CoA 1 Intermediate_2 Di-acylated Iridoid Intermediate_1->Intermediate_2 Acyltransferase 2 + Acyl-CoA 2 Valeriotriate_B This compound Intermediate_2->Valeriotriate_B Acyltransferase 3 + Acyl-CoA 3 Acyl-CoA 1 Acyl-CoA 1 Acyl-CoA 2 Acyl-CoA 2 Acyl-CoA 3 Acyl-CoA 3

Figure 2: Putative Acylation Cascade for this compound.

The specific acyl-CoAs involved are likely derived from amino acid metabolism, such as isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and acetyl-CoA. The characterization of acyltransferases from Valeriana species is a key area of future research to confirm this proposed pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in the literature. However, data on the total valepotriate content in various Valeriana species and different plant organs provide a valuable context.

SpeciesPlant PartTotal Valepotriates (% dry weight)Reference
Valeriana officinalisRoots0.5 - 2.0[1]
Valeriana wallichiiRoots & Rhizomes1.0 - 4.0[8][9]
Valeriana edulisRoots & Rhizomesup to 8.0[8][9]
Valeriana jatamansiRoots & RhizomesHigh variability[8][9]

Note: The composition of individual valepotriates, including this compound, can vary significantly depending on the species, genotype, developmental stage, and environmental conditions.

Experimental Protocols

The study of the this compound biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.

Extraction and Quantification of Valepotriates (including this compound)

Objective: To extract and quantify this compound and other valepotriates from plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of valepotriates.[10][11][12][13][14]

Protocol:

  • Sample Preparation:

    • Lyophilize and grind plant material (e.g., roots, rhizomes) to a fine powder.

    • Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) using ultrasonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in a known volume of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm (for diene valepotriates).

    • Quantification: Use an external standard of purified this compound (if available) or a related valepotriate standard to create a calibration curve.

HPLC_Workflow Start Plant Material Extraction Extraction with Solvent Start->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Redissolution Redissolution in Mobile Phase Evaporation->Redissolution Filtration2 Syringe Filtration (0.45 µm) Redissolution->Filtration2 HPLC HPLC Analysis Filtration2->HPLC Data Data Analysis (Quantification) HPLC->Data

Figure 3: Workflow for Valepotriate Analysis by HPLC.
Identification and Characterization of Acyltransferase Genes

Objective: To identify and functionally characterize the acyltransferases involved in this compound biosynthesis.

Methodology: A combination of transcriptomics, gene cloning, heterologous expression, and enzymatic assays.

Protocol:

  • Transcriptome Analysis:

    • Extract total RNA from Valeriana tissues known to produce this compound.

    • Perform deep sequencing (RNA-seq) to generate a transcriptome library.

    • Identify candidate acyltransferase genes based on homology to known BAHD acyltransferases.[7]

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for E. coli or yeast).

    • Express the recombinant proteins and purify them.

  • Enzyme Assays:

    • Incubate the purified recombinant acyltransferase with a potential iridoid precursor (e.g., a dihydroxy-iridoid) and various acyl-CoA donors (e.g., isovaleryl-CoA, acetyl-CoA).

    • Analyze the reaction products by HPLC or LC-MS to identify the formation of acylated iridoids.

    • Determine the substrate specificity and kinetic parameters of the enzyme.

Acyltransferase_Characterization Start Valeriana Tissue RNA_Extraction RNA Extraction Start->RNA_Extraction RNA_Seq Transcriptome Sequencing RNA_Extraction->RNA_Seq Gene_ID Candidate Acyltransferase Gene Identification RNA_Seq->Gene_ID Cloning Gene Cloning Gene_ID->Cloning Expression Heterologous Expression & Protein Purification Cloning->Expression Assay Enzyme Assay with Substrates Expression->Assay Analysis Product Analysis (HPLC/LC-MS) Assay->Analysis End Functional Characterization Analysis->End

Figure 4: Experimental Workflow for Acyltransferase Characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Valeriana species is a complex process that is not yet fully understood. This guide has provided a putative pathway based on the current knowledge of iridoid and valepotriate biosynthesis. The core iridoid pathway is well-established, but the late-stage acylation steps that lead to the structural diversity of valepotriates, including this compound, remain a significant knowledge gap.

Future research should focus on the following areas:

  • Identification and characterization of the specific iridoid precursor to this compound.

  • Functional characterization of the acyltransferases responsible for the sequential acylation steps. This will involve the identification of the corresponding genes from Valeriana and the biochemical characterization of the encoded enzymes.

  • Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of this compound.

  • Development of robust analytical methods for the specific quantification of this compound in different Valeriana species and commercial products.

Addressing these research questions will not only provide a complete picture of this compound biosynthesis but also pave the way for its sustainable production and the development of novel therapeutic agents.

References

Unraveling the Molecular Architecture of Valeriotriate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Valeriotriate B, a notable iridoid compound isolated from the medicinal plant Valeriana jatamansi. This document details the experimental methodologies employed for its isolation and the spectroscopic techniques utilized to determine its intricate molecular structure.

Isolation and Purification

General Experimental Protocol for Isolation:

  • Extraction: Dried and powdered plant material (roots and rhizomes of Valeriana jatamansi) is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, at room temperature. This process yields a crude extract containing a wide array of secondary metabolites.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step fractionates the extract based on the polarity of the constituent compounds. Valepotriates, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

    • Column Chromatography: Silica gel column chromatography is a primary method used for the initial separation of the fraction. The column is eluted with a gradient solvent system, often a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient. This technique provides high-resolution separation, yielding the pure compound.

The following diagram illustrates a typical workflow for the isolation of this compound.

experimental_workflow plant_material Valeriana jatamansi (Roots & Rhizomes) extraction Solvent Extraction (Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc hplc Preparative HPLC silica_gel_cc->hplc valeriotriate_b Pure this compound hplc->valeriotriate_b

A generalized workflow for the isolation of this compound.

Structure Elucidation via Spectroscopic Methods

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

High-resolution electrospray ionization mass spectrometry (HRESIMS) is the preferred method for determining the accurate mass and molecular formula of valepotriates.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap mass analyzer) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol) is infused into the ESI source.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured.

Data Presentation:

The molecular formula of this compound has been established as C₂₇H₄₂O₁₂ .[1]

While specific fragmentation data for this compound is not publicly available, a general fragmentation pattern for valepotriates involves the neutral loss of the acyl groups. A detailed analysis of the fragmentation pattern through tandem MS (MS/MS) experiments would be necessary to confirm the connectivity of the ester side chains.

Parameter Value Source
Molecular FormulaC₂₇H₄₂O₁₂[1]
CAS Number862255-64-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

    • ¹³C NMR: Shows the number of different types of carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation:

Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain. However, based on the known structure of other valepotriates, the following tables present the expected chemical shift ranges for the core iridoid skeleton and the ester side chains.

Expected ¹H NMR Chemical Shift Ranges for this compound

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity
H-15.5 - 6.0d
H-36.5 - 7.0s
H-64.5 - 5.0m
H-72.5 - 3.0m
H-92.0 - 2.5m
H-104.0 - 4.5CH₂
H-114.0 - 4.5CH₂
Ester Protons0.8 - 2.5Various

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Expected Chemical Shift (δ, ppm)
C-190 - 95
C-3140 - 145
C-4115 - 120
C-575 - 80
C-670 - 75
C-740 - 45
C-880 - 85
C-945 - 50
C-1060 - 65
C-1160 - 65
Ester Carbonyls170 - 175
Ester Alkyl Carbons15 - 45

The logical relationship for using 2D NMR to elucidate the structure is depicted in the following diagram.

nmr_logic H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Logical flow of 2D NMR data interpretation for structure elucidation.

Conclusion

The structural elucidation of this compound is a meticulous process that begins with its careful isolation from Valeriana jatamansi and culminates in the detailed analysis of its spectroscopic data. While the complete, raw spectroscopic data for this specific compound is not widely published, the established methodologies for the analysis of related valepotriates provide a robust framework for its characterization. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments is indispensable for unambiguously determining its molecular formula, connectivity, and stereochemistry. Further research to publish the detailed spectroscopic data of this compound would be of significant value to the natural products and drug discovery communities.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a member of the valepotriate class of iridoids, presents a complex analytical challenge due to its intricate chemical structure. This technical guide provides a comprehensive overview of the spectroscopic data analysis for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the limited availability of specific raw data for this compound, this document synthesizes information from closely related valepotriates to offer a representative analytical framework. The guide also delves into the known biological signaling pathways associated with this class of compounds, offering insights for drug development professionals.

Chemical Structure

IUPAC Name: [(1S,4S,5R,7S,8R,9R)-4-(acetyloxymethyl)-8-hydroxy-9-(isovaleroyloxy)-5-(3-methyl-2-oxovaleroyloxy)-1,4,5,6,7,8,9,9a-octahydrocyclopenta[c]pyran-7-yl] isovalerate

Molecular Formula: C₂₇H₄₂O₁₂

Molecular Weight: 558.62 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis of valepotriates can be challenging due to the presence of multiple ester groups leading to overlapping signals in the spectrum, particularly in the carbonyl region of the ¹³C NMR spectrum.[1] While specific, publicly available ¹H and ¹³C NMR spectra for this compound are scarce, the following tables provide representative chemical shift ranges for the core iridoid structure and common ester moieties found in valepotriates.

Table 1: Representative ¹H NMR Chemical Shifts for Valepotriate Core Structure

ProtonChemical Shift (δ) ppmMultiplicity
H-15.8 - 6.2d
H-36.3 - 6.5s
H-52.5 - 2.8m
H-64.5 - 4.8m
H-74.8 - 5.2m
H-92.9 - 3.2m
H-10 (CH₂)4.0 - 4.5m
H-11 (CH₃)0.9 - 1.2d

Table 2: Representative ¹³C NMR Chemical Shifts for Valepotriate Core Structure and Ester Moieties

CarbonChemical Shift (δ) ppm
C-190 - 95
C-2140 - 145
C-3105 - 110
C-4150 - 155
C-540 - 45
C-670 - 75
C-775 - 80
C-860 - 65
C-945 - 50
C-1065 - 70
C-1115 - 20
Ester C=O170 - 175
Acetoxy CH₃20 - 22
Isovaleroxy CH25 - 30
Isovaleroxy CH₂40 - 45
Isovaleroxy CH₃22 - 25
Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of valepotriates.[1] The fragmentation patterns provide valuable information about the different acyloxy groups and their positions on the iridoid core.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (calculated)Ion FormulaDescription
559.2695[C₂₇H₄₂O₁₂ + H]⁺Protonated molecule
541.2590[C₂₇H₄₁O₁₁]⁺Loss of H₂O
499.2484[C₂₅H₃₉O₁₀]⁺Loss of acetic acid (CH₃COOH)
457.2378[C₂₂H₃₇O₉]⁺Loss of isovaleric acid (C₅H₁₀O₂)
397.2170[C₂₀H₃₃O₇]⁺Loss of acetic acid and isovaleric acid
355.2064[C₁₇H₃₁O₆]⁺Loss of two molecules of isovaleric acid

Experimental Protocols

NMR Spectroscopy Protocol (General for Iridoids)
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

  • 2D NMR Experiments:

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning the positions of the ester groups.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry Protocol (General for Valepotriates)
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.[1]

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[1]

  • Full Scan MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Typical mass range: m/z 100-1000.

  • Tandem MS (MS/MS) Acquisition:

    • Select the protonated molecule of this compound as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Vary the collision energy to obtain optimal fragmentation.

  • Data Analysis: Analyze the fragmentation pattern to deduce the structure of the compound, including the nature and location of the ester side chains.[1]

Signaling Pathways

Valepotriates, the class of compounds to which this compound belongs, have been shown to interact with key signaling pathways in the nervous system, suggesting their potential for therapeutic applications.

GABAergic Signaling Pathway

Valepotriates have been reported to interact with the GABAergic signaling pathway.[2][3] This interaction is thought to contribute to the sedative and anxiolytic effects observed with extracts containing these compounds. The proposed mechanism involves the modulation of GABA-A receptors, leading to an increase in inhibitory neurotransmission.

GABAergic_Pathway ValeriotriateB This compound GABA_A_Receptor GABA-A Receptor ValeriotriateB->GABA_A_Receptor Modulates Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Leads to Neuronal_Membrane Neuronal Membrane Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedative_Anxiolytic Sedative & Anxiolytic Effects Reduced_Excitability->Sedative_Anxiolytic

Caption: Proposed interaction of this compound with the GABAergic signaling pathway.

N-Type Calcium Channel Inhibition

Recent studies have identified valepotriates as novel antagonists of N-type (Caᵥ2.2) voltage-gated calcium channels.[4][5] This inhibition is believed to be allosteric and may be responsible for the analgesic properties of plant extracts containing these compounds. By blocking N-type calcium channels, valepotriates can reduce the release of neurotransmitters involved in pain signaling.

Calcium_Channel_Pathway ValeriotriateB This compound N_Type_Ca_Channel N-Type (Caᵥ2.2) Calcium Channel ValeriotriateB->N_Type_Ca_Channel Inhibits Calcium_Influx Reduced Ca²⁺ Influx N_Type_Ca_Channel->Calcium_Influx Blocks Presynaptic_Terminal Presynaptic Terminal Neurotransmitter_Release Decreased Neurotransmitter Release (e.g., Substance P, Glutamate) Calcium_Influx->Neurotransmitter_Release Pain_Signal Reduced Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Analgesic_Effect Analgesic Effect Pain_Signal->Analgesic_Effect

Caption: Mechanism of N-type calcium channel inhibition by this compound.

Conclusion

The spectroscopic analysis of this compound requires a combination of advanced NMR and MS techniques. While obtaining a complete and unambiguous assignment of all NMR signals can be complex, the data presented in this guide provides a solid foundation for the characterization of this and related valepotriates. The fragmentation patterns observed in mass spectrometry are particularly informative for structural elucidation. Furthermore, the understanding of the interactions of valepotriates with key neurological signaling pathways opens avenues for further research and development of novel therapeutic agents. This guide serves as a valuable resource for scientists and researchers working on the analysis and application of this compound and other complex natural products.

References

Valeriotriate B: A Comprehensive Technical Review of an Iridoid with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a complex iridoid isolated from the medicinal plant Valeriana jatamansi, has emerged as a molecule of interest for its potential neuroprotective properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound. Due to the limited specific research on this compound, this document also contextualizes its potential activities within the broader family of valepotriates and iridoids from Valeriana species. This guide summarizes its chemical properties, reported biological activities, and plausible experimental methodologies, while clearly identifying knowledge gaps to guide future research.

Introduction

Valeriana jatamansi Jones, a perennial herb belonging to the Caprifoliaceae family, has a long history of use in traditional medicine systems for its sedative, anxiolytic, and neuroprotective effects[1][2]. The therapeutic properties of this plant are largely attributed to a diverse group of phytochemicals, most notably the iridoids, a class of monoterpenoids. Within this class, the valepotriates are a significant subgroup known for their range of biological activities[3]. This compound is one such valepotriate isolated from V. jatamansi[4][5]. While research on many valepotriates is extensive, this compound remains a less-studied molecule, with emerging evidence pointing towards its potential as a neuroprotective agent. This review aims to consolidate the existing knowledge on this compound and provide a framework for future investigation.

Chemical and Physical Properties

This compound is classified as an iridoid, characterized by a cyclopentane-[c]-pyran skeleton. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 862255-64-9[6][8][]
Molecular Formula C₂₇H₄₂O₁₂[6][8][]
Molecular Weight 558.62 g/mol [8]
Source Valeriana jatamansi[4]
Appearance Oil

Biological Activities

The biological evaluation of this compound is still in its nascent stages. The primary activity reported in the scientific literature is its neuroprotective effect.

Neuroprotective Activity

A study by Xu et al. (2012), as cited in a comprehensive review on Valeriana jatamansi, reported that this compound demonstrated moderate neuroprotective activity. The study evaluated its effect against neuronal cell death induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in a human dopaminergic neuroblastoma SH-SY5Y cell line. This in vitro model is widely used to study the pathology of Parkinson's disease, as MPP+ selectively destroys dopaminergic neurons, mimicking the disease's effects[10][11].

While the specific quantitative data from the primary study is not available, the "moderate" activity suggests a measurable and significant effect in preserving neuronal viability. The general mechanism of MPP+-induced neurotoxicity involves the inhibition of mitochondrial complex I, leading to oxidative stress and subsequent apoptotic cell death[12]. It is plausible that this compound exerts its neuroprotective effects by interfering with this pathway.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the reported neuroprotective activity and general methodologies for similar compounds, the following protocols can be inferred.

General Protocol for Isolation of this compound

The isolation of this compound from Valeriana jatamansi typically involves a multi-step extraction and chromatographic process. A general workflow is as follows:

Figure 1: General workflow for the isolation of this compound.

In Vitro Neuroprotection Assay: MPP+-induced Cytotoxicity in SH-SY5Y Cells

The neuroprotective effect of this compound was assessed using the MPP+ induced cytotoxicity assay in the SH-SY5Y human neuroblastoma cell line. A typical protocol for this assay is outlined below.

G cluster_0 Cell Treatment cluster_1 Assessment A Seed SH-SY5Y cells in 96-well plates B Pre-treat cells with various concentrations of this compound A->B C Induce neurotoxicity with MPP+ (e.g., 1 mM) B->C D Incubate for 24-48 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Measure apoptosis markers (e.g., Caspase-3 activity) D->F G Quantify oxidative stress (e.g., ROS levels) D->G H Data Analysis: Compare this compound treated groups to MPP+ control E->H F->H G->H

Figure 2: Experimental workflow for MPP+ neuroprotection assay.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound have not been elucidated, its neuroprotective activity against MPP+ suggests an interaction with pathways involved in oxidative stress and apoptosis.

MPP+-Induced Apoptotic Pathway

MPP+ is known to induce apoptosis in dopaminergic neurons through the intrinsic mitochondrial pathway. A simplified representation of this pathway is shown below. This compound likely acts to inhibit one or more steps in this cascade.

G MPP MPP+ Mito Mitochondrial Complex I Inhibition MPP->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Bax Bax Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ValB This compound (Potential Inhibition) ValB->ROS ? ValB->Bax ? ValB->Casp9 ?

Figure 3: Plausible points of intervention for this compound in the MPP+-induced apoptotic pathway.

Context within Valepotriates and Future Directions

The broader class of valepotriates from Valeriana species has been reported to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects[3][13]. The presence of the epoxide ring in many valepotriates is thought to be crucial for their biological activity[14].

Given the limited specific data on this compound, future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound for anti-inflammatory, antioxidant, and enzyme-inhibitory activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in its neuroprotective role.

  • In Vivo Studies: Validating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

Conclusion

This compound is an iridoid from Valeriana jatamansi with reported moderate neuroprotective activity in an in vitro model of Parkinson's disease. While this initial finding is promising, the scientific literature on this specific compound is sparse. Further in-depth studies are required to fully characterize its biological activity, elucidate its mechanism of action, and evaluate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.

References

Foundational Research on the Iridoid Valeriotriate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, an iridoid compound found in plant species of the Valeriana genus, particularly Valeriana glechomifolia, has garnered scientific interest for its potential therapeutic properties. As a member of the valepotriate class of iridoids, it is characterized by a diene structure, which is associated with higher cytotoxic activity compared to its monoene counterparts. This technical guide provides a comprehensive overview of the foundational research on this compound, including its chemical properties, biological activities, and the methodologies used for its study. The available data on its cytotoxic, anti-inflammatory, and neuroprotective potential are summarized, alongside detailed experimental protocols to facilitate further investigation. This document aims to serve as a core resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is an iridoid with the chemical formula C27H42O12 and a molecular weight of 558.62 g/mol []. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. This compound is specifically classified as a diene-type valepotriate, a structural feature that is believed to contribute to its biological activity.

PropertyValueReference
Chemical Formula C27H42O12[]
Molecular Weight 558.62 g/mol []
Classification Iridoid, Diene-type Valepotriate
Source Valeriana glechomifolia, Valeriana jatamansi[]

Biological Activities

Research into the biological effects of this compound is still in its early stages. However, studies on valepotriate-enriched fractions containing this compound and related compounds have revealed promising cytotoxic, anti-inflammatory, and neuropharmacological activities.

Cytotoxic Activity

Diene-type valepotriates, including valtrate (B1682818), isovaltrate, and acevaltrate, have demonstrated significant cytotoxicity against various cancer cell lines. While specific IC50 values for this compound are not yet available in the public domain, studies on closely related diene-type valepotriates have reported IC50 values in the low micromolar range (1-6 μM) against human small-cell lung cancer (GLC4) and colorectal cancer (COLO 320) cell lines. This suggests that this compound may also possess potent cytotoxic properties.

Table 2.1: Cytotoxicity of Diene-Type Valepotriates (Related Compounds)

CompoundCell LineIC50 (μM)
ValtrateGLC4, COLO 3201-6
IsovaltrateGLC4, COLO 3201-6
AcevaltrateGLC4, COLO 3201-6
Anti-inflammatory Activity

A valepotriate-enriched fraction from Valeriana glechomifolia has been shown to inhibit leukocyte migration and nociception in animal models[2]. This suggests that this compound may contribute to the anti-inflammatory effects observed with these extracts. The study demonstrated a dose-dependent inhibition of nociceptive behavior in the late phase of the formalin test, with the highest dose being comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac[2]. Furthermore, the fraction inhibited leukocyte migration induced by lipopolysaccharide (LPS) in a concentration-dependent manner[2].

Neuropharmacological Effects

Studies on diene valepotriates from Valeriana glechomifolia have indicated a potential to prevent lipopolysaccharide (LPS)-induced sickness and depressive-like behavior in mice[3]. This effect is associated with the modulation of pro-inflammatory cytokines, specifically a decrease in the cortical expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α)[3]. These findings point towards the neuroprotective potential of this compound and related compounds.

Experimental Protocols

Isolation and Quantification of this compound

Protocol 3.1.1: Extraction of Valepotriate-Enriched Fraction

This protocol is based on methods described for the extraction of valepotriates from Valeriana glechomifolia[3][4].

  • Plant Material Preparation: Dry and powder the aerial and subterranean parts of Valeriana glechomifolia.

  • Supercritical CO2 Extraction: Subject the powdered plant material to supercritical CO2 (SCCO2) extraction to obtain a valepotriate-enriched fraction[3].

  • Alternative Chloroform (B151607) Extraction: Alternatively, extract the lyophilized and crushed plant material with chloroform using sonication. Filter the extract and evaporate to dryness under vacuum[4].

Protocol 3.1.2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantitative analysis of valepotriates[3][5].

  • Sample Preparation: Dissolve the valepotriate-enriched fraction in HPLC-grade methanol (B129727) and filter through a 0.22 μm pore size filter[3].

  • HPLC System: Utilize a Shimadzu HPLC system or equivalent.

  • Column: Waters Nova-Pack C18 column (4 μm, 3.9 × 150 mm i.d.) with a Waters Nova-Pack C-18 guard column[3].

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (50:50 v/v)[3].

  • Flow Rate: 1 mL/min[3].

  • Detection: UV detection at 254 nm[3].

  • Quantification: Quantify diene valepotriates in terms of mg of valtrate equivalent per gram of extract[3].

Cytotoxicity Assays

Protocol 3.2.1: MTT Assay for Cell Viability

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., GLC4, COLO 320) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or the valepotriate fraction) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assays

Protocol 3.3.1: Leukocyte Migration Assay (Boyden Chamber)

This protocol is based on the method described for a valepotriate-enriched fraction[2].

  • Cell Preparation: Isolate leukocytes from whole blood.

  • Chemoattractant: Use a chemoattractant such as lipopolysaccharide (LPS) from Escherichia coli in the lower chamber of a Boyden chamber.

  • Treatment: Incubate the isolated leukocytes with various concentrations of this compound.

  • Migration: Place the treated leukocytes in the upper chamber and incubate to allow migration through a porous membrane towards the chemoattractant.

  • Quantification: Stain and count the migrated cells on the lower side of the membrane.

  • Analysis: Determine the concentration-dependent inhibition of leukocyte migration by this compound.

Neuropharmacology Assays

Protocol 3.4.1: LPS-Induced Sickness Behavior Model in Mice

This protocol is adapted from studies on diene valepotriates[3].

  • Animal Acclimatization: Acclimatize mice to the experimental conditions.

  • Treatment: Administer this compound orally (p.o.) to the treatment group and vehicle to the control group.

  • LPS Injection: After a set time (e.g., 1 hour), inject all mice with LPS from E. coli.

  • Behavioral Tests: At various time points after LPS injection, conduct behavioral tests such as the open field test (for locomotor activity) and the forced swim test (for depressive-like behavior).

  • Cytokine Analysis: After the final behavioral test, sacrifice the animals and collect brain tissue (e.g., cortex) for the analysis of pro-inflammatory cytokine expression (IL-1β, TNF-α) using methods like RT-qPCR[3].

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are yet to be fully elucidated, research on related compounds and extracts suggests potential involvement of key inflammatory and cell signaling pathways.

Diagram 4.1: Proposed Anti-inflammatory Signaling Pathway

G LPS LPS Leukocyte Leukocyte LPS->Leukocyte Activates Valeriotriate_B This compound Valeriotriate_B->Leukocyte Inhibits Inflammatory_Response Inflammatory Response (Migration, Nociception) Leukocyte->Inflammatory_Response Mediates G cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Analysis Animal_Model Mouse Model Treatment This compound Administration Animal_Model->Treatment LPS_Challenge LPS Injection Treatment->LPS_Challenge Behavioral_Tests Open Field & Forced Swim Tests LPS_Challenge->Behavioral_Tests Tissue_Collection Brain Tissue (Cortex) Behavioral_Tests->Tissue_Collection Cytokine_Analysis RT-qPCR for IL-1β & TNF-α Tissue_Collection->Cytokine_Analysis

References

Preliminary Investigation of Valeriotriate B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the bioactivity of Valeriotriate B and its related compounds. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A comprehensive literature search did not yield specific bioactivity data (e.g., IC50, EC50) for this compound. The information presented herein is based on studies of the broader class of valepotriates and extracts from Valeriana species, from which this compound is derived.

Introduction

This compound, a member of the valepotriate class of iridoids, is a chemical constituent of medicinal plants from the Valeriana genus, notably Valeriana jatamansi.[1] Valepotriates are recognized for a range of biological activities, including cytotoxic, sedative, and anxiolytic properties.[2][3] This technical guide provides a preliminary investigation into the potential bioactivities of this compound, drawing upon data from related valepotriate compounds. The guide details potential cytotoxic, antiviral, and neuroprotective activities, along with standardized experimental protocols for their assessment and plausible signaling pathways.

Chemical Information

CompoundMolecular Formula
This compoundC₂₇H₄₂O₁₂[4]

Potential Bioactivity and Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, studies on other valepotriates provide insights into the potential cytotoxic efficacy of this compound class. The following table summarizes the cytotoxic activities of several valepotriates against human cancer cell lines.

CompoundCell LineActivityIC50 (µM)Reference
ValtrateGLC(4) (small-cell lung cancer)Cytotoxic1-6[5]
COLO 320 (colorectal cancer)Cytotoxic1-6[5]
IsovaltrateGLC(4) (small-cell lung cancer)Cytotoxic1-6[5]
COLO 320 (colorectal cancer)Cytotoxic1-6[5]
AcevaltrateGLC(4) (small-cell lung cancer)Cytotoxic1-6[5]
COLO 320 (colorectal cancer)Cytotoxic1-6[5]
DidrovaltrateGLC(4) (small-cell lung cancer)Cytotoxic2-3 times less toxic than diene type[5]
COLO 320 (colorectal cancer)Cytotoxic2-3 times less toxic than diene type[5]
IsovaleroxyhydroxydidrovaltrateGLC(4) (small-cell lung cancer)Cytotoxic2-3 times less toxic than diene type[5]
COLO 320 (colorectal cancer)Cytotoxic2-3 times less toxic than diene type[5]

Experimental Protocols

This section outlines standardized protocols for assessing the key potential bioactivities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit virus replication.

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. An effective antiviral agent will reduce the number or size of these plaques.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can be determined.

Neuroprotective Activity Assessment: SH-SY5Y Cell-Based Assay

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neuroprotective effects against neurotoxin-induced cell death.

Principle: A neuroprotective compound will rescue neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+.

Protocol:

  • Cell Seeding and Differentiation: Plate SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing toxicity.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-OHDA or MPP+) at a predetermined toxic concentration.

  • Viability Assessment: After the desired incubation period with the neurotoxin, assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound. A significant increase in cell viability in the pre-treated groups indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Based on the known activities of valepotriates and Valeriana extracts, the following signaling pathways are proposed as potential mechanisms for the bioactivity of this compound.

Cytotoxicity and Apoptosis Induction

Valepotriates have demonstrated cytotoxic effects, which are often mediated through the induction of apoptosis. Key signaling pathways involved in apoptosis include the regulation of the Bcl-2 family of proteins and the activation of caspases. Additionally, the NF-κB pathway, a critical regulator of inflammation and cell survival, is a potential target.

Cytotoxicity_Pathway cluster_NFKB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Valeriotriate_B This compound IKK IKK Valeriotriate_B->IKK inhibits? Bax Bax Valeriotriate_B->Bax promotes? Bcl2 Bcl-2 Valeriotriate_B->Bcl2 inhibits? IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates Gene_Expression Gene Expression (Pro-inflammatory & Anti-apoptotic) NFκB_nuc->Gene_Expression regulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative cytotoxic mechanism of this compound via NF-κB inhibition and apoptosis induction.

Neuroprotection

The neuroprotective effects of Valeriana extracts have been linked to the modulation of the GABAergic system and the inhibition of neuronal apoptosis. Valepotriates may enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability. Furthermore, by regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and inhibiting caspase-3 activation, this compound could protect neurons from apoptotic cell death.

Neuroprotection_Pathway cluster_GABA GABAergic System cluster_Apoptosis Neuronal Apoptosis Inhibition Valeriotriate_B This compound GABA_A_Receptor GABA-A Receptor Valeriotriate_B->GABA_A_Receptor enhances activity? Bax Bax Valeriotriate_B->Bax downregulates? Bcl2 Bcl-2 Valeriotriate_B->Bcl2 upregulates? Caspase3 Caspase-3 Valeriotriate_B->Caspase3 inhibits? Neuronal_Excitability Neuronal Excitability GABA_A_Receptor->Neuronal_Excitability reduces Bax->Caspase3 activates Bcl2->Bax inhibits Neuronal_Survival Neuronal Survival Caspase3->Neuronal_Survival inhibits

Caption: Proposed neuroprotective mechanism of this compound via GABAergic modulation and apoptosis inhibition.

Potential Antiviral Mechanism

The precise antiviral mechanism of valepotriates is not well-defined. However, a general understanding of the viral life cycle allows for the identification of potential targets for antiviral compounds. These include attachment and entry into the host cell, uncoating of the viral genome, replication of viral nucleic acids and proteins, assembly of new virions, and their release from the host cell.

Antiviral_Mechanism Valeriotriate_B This compound Attachment 1. Attachment & Entry Valeriotriate_B->Attachment inhibits? Uncoating 2. Uncoating Valeriotriate_B->Uncoating inhibits? Replication 3. Replication (Nucleic Acid & Protein Synthesis) Valeriotriate_B->Replication inhibits? Assembly 4. Assembly Valeriotriate_B->Assembly inhibits? Release 5. Release Valeriotriate_B->Release inhibits? Host_Cell Host Cell Attachment->Uncoating Uncoating->Replication Replication->Assembly Assembly->Release

Caption: Potential targets of this compound within the general viral life cycle.

Conclusion and Future Directions

This compound, as a member of the valepotriate family, holds potential for various biological activities, including cytotoxic, antiviral, and neuroprotective effects. The lack of specific data for this compound underscores the need for further research. Future studies should focus on isolating or synthesizing pure this compound and systematically evaluating its bioactivity using the standardized protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for any potential therapeutic development. This preliminary investigation serves as a foundational guide for researchers to embark on a more detailed exploration of the pharmacological profile of this compound.

References

Valeriotriate B: Unraveling the Mechanism of Action Remains an Open Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specific mechanism of action for Valeriotriate B, a natural compound isolated from Valeriana jatamansi, are not yet available in publicly accessible scientific literature. While the compound is cataloged by chemical suppliers and its basic chemical information is known (CAS 862255-64-9, Molecular Formula: C27H42O12), detailed biological studies elucidating its molecular targets, signaling pathways, and pharmacological effects have not been published.

Currently, information regarding this compound is largely limited to its classification as a valepotriate, a class of iridoids found in Valerian species. Valepotriates, as a group, have been noted for a range of biological activities, including potential sedative, anti-cancer, and anti-epileptic properties. However, these general characteristics of the chemical class cannot be specifically and quantitatively attributed to this compound without dedicated research.

The absence of primary research articles means that crucial data for a technical guide, such as quantitative metrics of biological activity (e.g., IC50 or EC50 values), detailed experimental protocols from initial studies, and elucidated signaling pathways, are not available. Consequently, the creation of data summary tables and mechanistic diagrams as requested is not feasible at this time.

Researchers, scientists, and drug development professionals interested in this compound will find a landscape ripe for original research. Future studies would need to undertake a full spectrum of preclinical investigations, including but not limited to:

  • In vitro assays to determine cytotoxic effects, receptor binding affinities, and enzyme inhibition profiles.

  • Cell-based studies to identify the intracellular signaling pathways modulated by this compound.

  • In vivo animal models to assess its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile.

As the scientific community continues to explore the vast chemical diversity of natural products, it is possible that future research will shed light on the specific mechanism of action of this compound. Until such studies are conducted and their findings published, the intricate details of how this compound exerts its biological effects remain an unanswered question.

An In-depth Technical Guide to the Pharmacological Properties of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for Valeriotriate B is limited in publicly available scientific literature. This guide synthesizes information on the broader class of valepotriates and related iridoids from Valeriana species to infer the potential properties and mechanisms of action of this compound. The experimental protocols described are general methodologies common in pharmacological research for assessing the activities discussed.

Introduction

This compound is an iridoid compound found in plants of the Valeriana genus, notably Valeriana jatamansi. Iridoids from Valeriana species are recognized for their diverse biological activities, including sedative, antidepressant, and cytotoxic effects. This technical guide provides a comprehensive overview of the putative pharmacological properties of this compound, drawing on data from closely related valepotriates. It is intended for researchers, scientists, and professionals in drug development.

Putative Pharmacological Activities

Based on the activities of related valepotriates, this compound is hypothesized to possess the following pharmacological properties:

  • Sedative and Anxiolytic Activity: Valepotriates are known to have a depressant effect on the central nervous system.

  • Antidepressant Activity: Extracts from Valeriana species containing valepotriates have shown antidepressant-like effects in preclinical models.

  • Cytotoxic Activity: Certain iridoids and valepotriate derivatives have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound, this section presents illustrative data for related valepotriates to provide a comparative context.

Table 1: Illustrative Cytotoxic Activity of a Related Valepotriate Derivative (Compound 1e)

Cell LineIC₅₀ (µM)
H1975 (Lung Cancer)10.7
A549 (Lung Cancer)15.2
HCT116 (Colon Cancer)20.5
MCF-7 (Breast Cancer)50.2

Data adapted from a study on synthetic valepotriate derivatives.[1]

Table 2: Illustrative GABAA Receptor Binding of Valepotriates

CompoundTest Concentration (µM)% Inhibition of [³H]Flunitrazepam Binding
Hydrine-type valepotriate 130040
Hydrine-type valepotriate 230040

Data adapted from a study on hydrine-type valepotriates from V. pavonii.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of a compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound inhibits the growth of cancer cell lines by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan (B1609692) Solubilization: The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Sedative Activity (Pentobarbital-Induced Sleep Test)

Objective: To evaluate the potential of this compound to potentiate the hypnotic effect of pentobarbital (B6593769) in an animal model.

Methodology:

  • Animal Model: Male ICR or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Pentobarbital Injection: After a set period (e.g., 30-60 minutes) to allow for absorption of the test compound, a sub-hypnotic or hypnotic dose of sodium pentobarbital is administered intraperitoneally.

  • Observation: The animals are observed for the onset and duration of sleep. Sleep onset is defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back), and the duration of sleep is the time from the loss to the spontaneous recovery of this reflex.

  • Data Analysis: The latency to sleep onset and the total sleep duration are recorded and compared between the treated and control groups.

In Vivo Antidepressant Activity (Forced Swim Test)

Objective: To assess the potential antidepressant-like effects of this compound in a rodent model of behavioral despair.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats, or mice, are typically used.

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Pre-test Session: On the first day, animals are placed in the water tank for a 15-minute pre-swim session to induce a state of behavioral despair.

  • Compound Administration: this compound is administered at various doses, typically over a period of several days leading up to the test session.

  • Test Session: 24 hours after the pre-test, the animals are again placed in the swim tank for a 5-minute test session. The session is recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is scored by a trained observer or using automated video-tracking software.

  • Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The primary hypothesized mechanism of action for the sedative and anxiolytic effects of valepotriates is the modulation of the gamma-aminobutyric acid (GABA) system . GABA is the main inhibitory neurotransmitter in the central nervous system.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle GAD GABA GABA GABA_vesicle->GABA Release GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_A_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_ion->Hyperpolarization Influx leads to Valeriotriate_B This compound (Hypothesized) Valeriotriate_B->GABA_A_Receptor Positive Allosteric Modulation (putative)

Putative modulation of the GABAA receptor by this compound.

Valepotriates are thought to act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the postsynaptic neuron, resulting in hyperpolarization and a reduced likelihood of firing an action potential, thus producing a calming or sedative effect.

Experimental and Logical Workflows

General Workflow for Pharmacological Screening

Pharmacological_Screening_Workflow start Start: Compound (this compound) in_vitro In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) start->in_vitro in_vivo In Vivo Studies (e.g., Sedative, Antidepressant Models) in_vitro->in_vivo Active? tox Toxicology Assessment in_vivo->tox pk_pd Pharmacokinetics/ Pharmacodynamics tox->pk_pd Safe? lead_opt Lead Optimization pk_pd->lead_opt end Preclinical Candidate lead_opt->end

A generalized workflow for the preclinical evaluation of a novel compound.
Logical Relationship for Sedative Effect Investigation

Sedative_Effect_Investigation hypothesis Hypothesis: This compound has sedative properties invivo_test In Vivo Test: Pentobarbital-Induced Sleep hypothesis->invivo_test outcome1 Outcome 1: Increased Sleep Duration/ Decreased Latency invivo_test->outcome1 outcome2 Outcome 2: No Significant Effect invivo_test->outcome2 moa Mechanism of Action Study: GABAA Receptor Binding Assay outcome1->moa conclusion_neg Conclusion: No evidence of sedative effect in this model outcome2->conclusion_neg conclusion_pos Conclusion: Supports sedative effect, potentially via GABAergic modulation moa->conclusion_pos

Logical flow for investigating the sedative properties of this compound.

Conclusion

This compound, as a member of the valepotriate class of iridoids, holds potential for sedative, anxiolytic, antidepressant, and cytotoxic activities. While direct experimental evidence for this compound is currently scarce, the established pharmacological profile of related compounds provides a strong rationale for its investigation. The experimental protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of its therapeutic potential. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive pharmacological characterization and to elucidate its specific mechanisms of action and signaling pathways.

References

The Cytotoxic Potential of Valeriotriate B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a diene-type valepotriate predominantly found in plant species of the Valeriana genus, such as Valeriana jatamansi (syn. Valeriana wallichii), is emerging as a compound of interest in oncological research. Valepotriates as a class are recognized for their cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic potential of this compound and its closely related analogs, with a focus on data presentation, experimental methodologies, and the underlying molecular mechanisms of action. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on diene-type valepotriates to provide a foundational understanding for future research and drug development endeavors.

Data Presentation: Cytotoxicity of Diene-Type Valepotriates

Quantitative data on the cytotoxic effects of this compound remains largely unpublished. However, studies on closely related diene-type valepotriates provide a strong indication of its potential potency. The half-maximal inhibitory concentration (IC50) values for this class of compounds consistently fall within the low micromolar range across a variety of human cancer cell lines.

Compound ClassCancer Cell LineAssayIC50 (µM)Exposure TimeReference
Diene-Type ValepotriatesGLC4 (Small-cell lung cancer)MTT1 - 6Continuous[1]
COLO 320 (Colorectal cancer)MTT1 - 6Continuous[1]
Jatamanvaltrates Z1-Z3A549 (Lung adenocarcinoma)MTT2.8 - 8.3Not Specified
PC-3M (Metastatic prostate cancer)MTT2.8 - 8.3Not Specified
HCT-8 (Colon cancer)MTT2.8 - 8.3Not Specified
Bel7402 (Hepatoma)MTT2.8 - 8.3Not Specified
ValtrateMDA-MB-231 (Breast cancer)Not SpecifiedNot SpecifiedNot Specified
MCF-7 (Breast cancer)Not SpecifiedNot SpecifiedNot Specified

Note: While a study on compounds isolated from Valeriana sorbifolia mentioned that this compound exhibited weak to moderate cytotoxicity against the human metastatic prostate cancer cell line, PC-3M, specific IC50 values were not provided.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for key experiments cited in the study of valepotriates' cytotoxic and apoptotic effects.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the diene-type valepotriate (e.g., Valtrate) in a suitable solvent like DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the diene-type valepotriate for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Following treatment with the diene-type valepotriate, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p21, p-cdc2, cleaved caspase-3, cleaved caspase-7, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

G cluster_0 Cytotoxicity Assessment cluster_1 Apoptosis & Signaling Pathway Analysis A Cell Seeding (96-well plate) B This compound Treatment (Concentration Gradient) A->B C Incubation (24-72h) B->C D MTT Assay C->D E IC50 Determination D->E F Cell Seeding (6-well plate) G This compound Treatment F->G H Cell Harvesting G->H I Annexin V/PI Staining & Flow Cytometry H->I J Protein Extraction & Western Blot H->J K Apoptosis Quantification I->K L Signaling Protein Expression Analysis J->L G cluster_0 PI3K/Akt Pathway Inhibition cluster_1 Cell Cycle Arrest at G2/M cluster_2 Apoptosis Induction Valepotriate Diene-Type Valepotriate (e.g., this compound) pAkt p-Akt (Ser 473) Valepotriate->pAkt decreases p21 p21 Valepotriate->p21 increases pcdc2 p-cdc2 Valepotriate->pcdc2 increases CyclinB1 Cyclin B1 Valepotriate->CyclinB1 decreases Casp3 Cleaved Caspase-3 Valepotriate->Casp3 increases Casp7 Cleaved Caspase-7 Casp3->Casp7 PARP Cleaved PARP Casp7->PARP Apoptosis Apoptosis PARP->Apoptosis G Valepotriates Iridoid Valepotriates GABA_Receptor GABAergic Receptors Valepotriates->GABA_Receptor modulates? Downstream Downstream Signaling (e.g., JNK pathway) GABA_Receptor->Downstream Apoptosis Apoptosis Downstream->Apoptosis

References

Initial Assessment of the Anxiolytic Effects of Valepotriates and Valtrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Valeriotriate B" did not yield any publicly available scientific literature detailing its anxiolytic effects. Therefore, this guide focuses on the broader class of compounds known as valepotriates and a well-studied constituent, valtrate (B1682818) , to provide an initial assessment of the anxiolytic potential within this chemical family.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current preclinical data on the anxiolytic effects of valepotriates and valtrate, compounds found in Valeriana species.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of valepotriates and valtrate.

Table 1: Anxiolytic Effects of Valepotriates in the Elevated Plus-Maze (EPM) in Rats

Treatment GroupDose (g/kg)Time Spent in Open Arms (% of total)Open Arm Entries (% of total)Locomotor ActivityReference
Control (DMSO)-Data not specifiedData not specifiedUnchanged[1][2]
Valepotriates0.1Statistically significant increase (p<0.05)Statistically significant increase (p<0.05)Unchanged[1][2]
Valepotriates0.2Statistically significant increase (p<0.05)Statistically significant increase (p<0.05)Unchanged[1][2]

Table 2: Anxiolytic Effects of a Valepotriate Fraction in the Elevated Plus-Maze (EPM) in Mice

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (%)Total Arm EntriesReference
Vehicle-BaselineNo significant effect[3]
Valepotriate Fraction10Statistically significant increaseNo significant effect[3]
Diazepam (Positive Control)1Not specifiedNot specified[3]

Table 3: Anxiolytic Effects of Valtrate in the Open Field Test (OFT) and Elevated Plus-Maze (EPM) in Rats

TestTreatment GroupDose (mg/kg, p.o.)Key FindingReference
OFTValtrate10Significant increase in the number of central entries[4][5][6]
EPMValtrate10Significant increase in time and entry percentage into open arms[4][5][6]
Serum AnalysisValtrate10Significant reduction in corticosterone (B1669441) levels[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

2.1. Elevated Plus-Maze (EPM) for Rodents

  • Apparatus: The EPM consists of four arms (two open, two enclosed) elevated from the floor. The design encourages an approach-avoidance conflict in rodents, where the natural tendency to explore is countered by the aversion to open, elevated spaces.

  • Procedure:

    • Animals are individually placed at the center of the maze, facing an open arm.

    • Behavior is recorded for a set period (typically 5 minutes).

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect. Total arm entries are monitored to assess general locomotor activity, ensuring that the observed effects are not due to sedation or hyperactivity.

2.2. Open Field Test (OFT) for Rodents

  • Apparatus: The OFT consists of a large, open arena, often marked with a grid to delineate central and peripheral zones.

  • Procedure:

    • An animal is placed in the center of the arena.

    • Behavior is recorded for a specified duration.

    • Measurements include the number of entries into and the time spent in the central zone, as well as total distance traveled.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the central, more "anxiogenic" area of the open field. Total distance traveled serves as a control for overall motor activity.

2.3. Corticosterone Level Measurement

  • Rationale: Corticosterone is a stress hormone in rodents, and its levels are often elevated in response to anxiety-provoking situations. The hypothalamus-pituitary-adrenal (HPA) axis is a key regulator of the stress response.

  • Procedure:

    • Following behavioral testing (e.g., EPM), blood samples are collected from the animals.

    • Serum is separated from the blood.

    • Corticosterone levels in the serum are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Interpretation: A reduction in stress-induced corticosterone levels by a test compound suggests an anxiolytic-like effect, potentially mediated through modulation of the HPA axis.[4][5][6]

Signaling Pathways and Experimental Workflows

3.1. Proposed Mechanism of Action: GABAergic Modulation

The primary proposed mechanism for the anxiolytic effects of Valerian constituents, including valepotriates, involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[[“]][8]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor (β2/β3 subunit) GABA_vesicle->GABA_A_Receptor GABA Release & Binding Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect Increased Cl- Influx (Hyperpolarization) Valepotriates Valepotriates Valepotriates->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic signaling pathway for the anxiolytic effects of valepotriates.

3.2. Preclinical Anxiolytic Drug Discovery Workflow

The following diagram illustrates a typical workflow for the initial assessment of a compound's anxiolytic potential using the experimental models discussed.

Anxiolytic_Workflow cluster_in_vivo In Vivo Behavioral Assessment cluster_ex_vivo Ex Vivo Analysis cluster_outcome Outcome Assessment animal_model Rodent Model (Rat or Mouse) treatment Compound Administration (e.g., Valtrate) animal_model->treatment behavioral_tests Behavioral Tests (EPM, OFT) treatment->behavioral_tests blood_collection Blood Sample Collection behavioral_tests->blood_collection Post-testing anxiolytic_profile Anxiolytic Profile Determination behavioral_tests->anxiolytic_profile Behavioral Data elisa Corticosterone ELISA blood_collection->elisa elisa->anxiolytic_profile Hormonal Data

Caption: Experimental workflow for preclinical assessment of anxiolytic compounds.

This guide provides a foundational understanding of the anxiolytic potential of valepotriates and valtrate based on the available preclinical evidence. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the efficacy and safety of these compounds in clinical settings.

References

Valeriotriate B in Valeriana Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Distribution, Analysis, and Putative Mechanism of Action of a Key Valepotriate

This technical guide provides a comprehensive overview of Valeriotriate B, a significant valepotriate found in various species of the genus Valeriana. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical analysis and pharmacological potential of this compound.

Quantitative Distribution of this compound

This compound is a member of the iridoid compounds known as valepotriates, which are characteristic secondary metabolites of the Valeriana genus. The concentration of these compounds can vary significantly between different species and even between different plant parts of the same species. While extensive research has been conducted on the major valepotriates such as valtrate (B1682818) and didrovaltrate, specific quantitative data for this compound is less abundant in the literature.

To facilitate comparative analysis, the following table summarizes the presence of this compound in Valeriana species as noted in the literature. It is important to note that the absence of a value for a particular species does not necessarily mean the compound is absent, but rather that it was not specifically quantified in the cited studies.

Valeriana SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Valeriana jatamansiRootPresent, but not quantified

Further research is required to establish a comprehensive quantitative profile of this compound across a wider range of Valeriana species.

Experimental Protocols

The analysis of this compound and other valepotriates from Valeriana species typically involves extraction followed by chromatographic separation and quantification.

Extraction of Valepotriates

A common method for the extraction of valepotriates from plant material involves the use of organic solvents of medium polarity.

Protocol: Dichloromethane (B109758) Extraction

  • Sample Preparation: Air-dry the plant material (e.g., roots, rhizomes, leaves) at room temperature and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in dichloromethane (CH₂Cl₂) in a flask. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

    • Perform the extraction at room temperature with continuous stirring or agitation for a defined period, for example, 3 x 25 ml extractions for 20 minutes each in an ultrasonic bath[2].

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried extract in a cool, dark, and dry place until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and reliable method for the quantification of valepotriates.

HPLC Parameters:

  • Column: A C18 column is typically used for the separation of valepotriates. An example is a Phenomenex Luna C18(2) column[3][4].

  • Mobile Phase: A gradient elution is often employed to achieve good separation of the various valepotriates. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.05% phosphoric acid) to improve peak shape[3][4]. An isocratic mobile phase of acetonitrile:water (70:30) has also been used for the analysis of valtrate, a related valepotriate[5].

  • Flow Rate: A typical flow rate is around 0.8 to 1.5 mL/min[3][4][5].

  • Detection: UV detection is commonly performed at multiple wavelengths, including 207 nm, 225 nm, and 254 nm, as valepotriates have characteristic UV absorbance in this range[3][4][6].

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with a certified reference standard of this compound.

Signaling Pathways and Mechanism of Action

The sedative and anxiolytic effects of Valeriana extracts are widely believed to be mediated through the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Valepotriates, including likely this compound, are thought to act as positive allosteric modulators of the GABA-A receptor.

Putative Interaction with the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Valepotriates are hypothesized to bind to a site on the GABA-A receptor that is distinct from the GABA binding site, allosterically enhancing the effect of GABA.

Molecular docking studies on other Valeriana constituents, such as valerenic acid, suggest a binding pocket at the β+/α- interface of the GABA-A receptor subunits[7]. It is plausible that this compound interacts with a similar or overlapping binding site. Some studies also suggest that valepotriates may interact with the benzodiazepine (B76468) binding site on the GABA-A receptor[1].

The following diagram illustrates the proposed general mechanism of action for valepotriates at the GABA-A receptor.

GABAA_Modulation Proposed Mechanism of this compound at the GABA-A Receptor cluster_neuron Postsynaptic Neuron GABAA_receptor GABA-A Receptor (α, β, γ subunits) Chloride_channel Chloride (Cl⁻) Channel GABAA_receptor->Chloride_channel opens Hyperpolarization Hyperpolarization Chloride_channel->Hyperpolarization Cl⁻ influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABAA_receptor binds to orthosteric site ValeriotriateB This compound ValeriotriateB->GABAA_receptor binds to allosteric site

Caption: Putative modulation of the GABA-A receptor by this compound.

Experimental Workflow for Analysis

The following diagram outlines a typical experimental workflow for the extraction and quantification of this compound from Valeriana plant material.

Experimental_Workflow Workflow for this compound Analysis Plant_Material Valeriana Plant Material (e.g., roots, rhizomes) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Valepotriate Extract Evaporation->Crude_Extract HPLC_Analysis RP-HPLC Analysis Crude_Extract->HPLC_Analysis Quantification Quantification (vs. Standard) HPLC_Analysis->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is an intriguing, yet understudied, constituent of Valeriana species. While its presence has been confirmed, detailed quantitative data across a broad range of species is lacking. The development and validation of a standardized analytical method for this compound would greatly benefit the research community. Furthermore, elucidating the precise molecular interactions of this compound with the GABA-A receptor, including the specific subunits involved and the downstream signaling consequences, will be crucial for understanding its pharmacological potential. Future research should focus on these areas to fully characterize the role of this compound in the therapeutic effects of Valeriana and to explore its potential as a standalone therapeutic agent.

References

Unveiling Valeriotriate B: A Technical Primer on its Core Chemistry and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeriotriate B, a member of the iridoid class of natural products, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the roots of Valeriana jatamansi (synonymous with Valeriana wallichii) and Valeriana officinalis, this compound is part of a larger family of valepotriates known for their diverse biological activities. This in-depth guide serves to consolidate the current understanding of the basic chemistry, and known biological context of this compound, providing a foundation for further research and development.

Chemical Identity and Structure

This compound is chemically defined by the IUPAC name [7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate. Its molecular formula is C27H42O12, with a corresponding molecular weight of 558.62 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 862255-64-9[1][2]
Molecular Formula C27H42O12[1][2]
Molecular Weight 558.62 g/mol [1]
Class Iridoid[1]
SMILES CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O

Below is a two-dimensional representation of the chemical structure of this compound, generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Isolation and Synthesis

Natural Source and Isolation

This compound is a naturally occurring compound found in the roots of several species of the Valeriana genus, most notably Valeriana jatamansi and Valeriana officinalis. The general protocol for its isolation from plant material involves the following steps:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried and Powdered Valeriana Roots extraction Maceration with Organic Solvent (e.g., Ethanol) plant_material->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc isolated_compound Pure this compound hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

A detailed experimental protocol, as would be found in a primary research article, would include specific solvent systems, column dimensions, flow rates, and detection wavelengths for each chromatographic step. The structure of the isolated compound is typically elucidated using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry of the iridoid core and the presence of multiple ester functionalities present significant challenges for synthetic chemists.

Biological Activity and Potential Applications

While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the broader class of valepotriates has been investigated for a range of pharmacological effects. Research on related compounds and extracts from Valeriana species suggests potential therapeutic avenues for this compound.

Cytotoxic Activity

Other valepotriate isomers isolated from Valeriana jatamansi have demonstrated moderate cytotoxicity against various cancer cell lines. For instance, newly identified jatamanvaltrates exhibited IC50 values in the range of 2.8-8.3 μM against lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel-7402) cell lines. This suggests that this compound may also possess cytotoxic properties and warrants further investigation as a potential anticancer agent.

Table 2: Cytotoxicity of Related Valepotriate Isomers

Cell LineIC50 Range (μM)
Lung Adenocarcinoma (A549)2.8 - 8.3
Metastatic Prostate Cancer (PC-3M)2.8 - 8.3
Colon Cancer (HCT-8)2.8 - 8.3
Hepatoma (Bel-7402)2.8 - 8.3
Neuroprotective Effects

Extracts from Valeriana officinalis have been shown to possess neuroprotective properties. These effects are thought to be mediated, in part, by the iridoid constituents. The proposed mechanisms of action include the modulation of the GABAergic system, leading to sedative and anxiolytic effects. It is plausible that this compound contributes to the overall neuroprotective profile of Valeriana extracts.

Anti-inflammatory Activity

Iridoids, as a class, are known to exhibit anti-inflammatory properties. The potential signaling pathways involved in the anti-inflammatory effects of related compounds often include the inhibition of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators stimulus e.g., LPS, Cytokines nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk cytokines Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines enzymes Enzymes (e.g., COX-2, iNOS) nf_kb->enzymes mapk->cytokines mapk->enzymes valeriotriate_b This compound (Hypothesized) valeriotriate_b->nf_kb Inhibition? valeriotriate_b->mapk Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathways.

Future Directions

The current body of knowledge on this compound provides a compelling case for more focused research. Key areas for future investigation include:

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: A systematic evaluation of the cytotoxic, neuroprotective, and anti-inflammatory activities of pure this compound is necessary to determine its therapeutic potential. This should include the determination of IC50 and EC50 values in relevant in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its pharmacological effects and for guiding its potential clinical applications.

References

Valeriotriate B: A Comprehensive Technical Guide on the Iridoid Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a complex iridoid and a secondary metabolite found in plants of the Valeriana genus, is emerging as a molecule of significant interest in biomedical research. This technical guide provides a detailed overview of this compound, consolidating the available scientific data on its isolation, characterization, and biological activities. Notably, this document highlights its role in cellular autophagy and lipid metabolism, presenting key experimental findings and methodologies for the scientific community.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, often play a crucial role in the plant's interaction with its environment and can possess significant pharmacological activities. Iridoids are a class of monoterpenoid secondary metabolites widely distributed in the plant kingdom, known for their diverse chemical structures and biological effects.

This compound belongs to the valepotriates, a group of iridoids characteristic of the Valeriana species. These plants have a long history of use in traditional medicine for their sedative and anxiolytic properties. Modern phytochemical investigations have led to the isolation and characterization of numerous valepotriates, including this compound, paving the way for detailed studies into their mechanisms of action and therapeutic potential.

Physicochemical Properties of this compound

This compound is characterized by the following molecular and chemical properties:

PropertyValue
CAS Number 862255-64-9
Molecular Formula C₂₇H₄₂O₁₂
Molecular Weight 558.62 g/mol
Chemical Class Iridoid (Valepotriate)

Isolation and Characterization of this compound

The initial isolation and characterization of this compound were reported as part of a broader phytochemical and phylogenetic study of the Valerianaceae family.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on typical methods for isolating iridoids from Valeriana species. The specific details for this compound are outlined in the foundational study by Backlund and Moritz (1998).

dot

Caption: General workflow for the isolation and identification of this compound.

  • Plant Material Preparation: Roots and rhizomes of the selected Valeriana species are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and chloroform, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, which typically contains the iridoids, is subjected to a series of chromatographic techniques. This usually begins with column chromatography over silica (B1680970) gel, followed by further purification using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Biological Activity of this compound

Recent studies have begun to elucidate the specific biological activities of this compound, distinguishing its effects from the broader activities of Valeriana extracts.

Role in Autophagy and Lipid Metabolism

A significant study on the iridoids from Valeriana fauriei identified this compound as a potent enhancer of autophagy and a reducer of lipid accumulation in hepatocytes.[1]

4.1.1. Experimental Protocol: Assessment of Autophagy

The following protocol outlines the key steps used to determine the effect of this compound on autophagy in a cellular model.

dot

Autophagy_Assessment_Workflow start Hepatocyte Cell Culture (e.g., Huh7 cells) treatment Treatment with this compound (at various concentrations) start->treatment autophagy_detection Autophagy Detection Methods treatment->autophagy_detection lc3_conversion Western Blot for LC3-I to LC3-II conversion autophagy_detection->lc3_conversion Biochemical autophagic_flux Autophagic Flux Assay (with lysosomal inhibitors like Bafilomycin A1) autophagy_detection->autophagic_flux Functional imaging Fluorescence Microscopy (e.g., GFP-LC3 puncta formation) autophagy_detection->imaging Visual data_analysis Quantification and Data Analysis lc3_conversion->data_analysis autophagic_flux->data_analysis imaging->data_analysis

Caption: Experimental workflow for assessing the autophagic activity of this compound.

  • Cell Culture and Treatment: Human hepatocyte cell lines (e.g., Huh7) are cultured under standard conditions. Cells are then treated with varying concentrations of purified this compound for a specified duration.

  • Western Blot Analysis: Protein lysates from treated and untreated cells are subjected to SDS-PAGE and Western blotting to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Autophagic Flux Assay: To determine if the observed increase in LC3-II is due to increased autophagosome formation or a blockage in their degradation, cells are co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor indicates an enhanced autophagic flux.

  • Fluorescence Microscopy: Cells transfected with a fluorescently tagged LC3 protein (e.g., GFP-LC3) are treated with this compound. The formation of distinct puncta (dots) within the cytoplasm, representing the recruitment of LC3 to autophagosome membranes, is visualized and quantified using fluorescence microscopy.

4.1.2. Experimental Protocol: Lipid Accumulation Assay

The effect of this compound on lipid accumulation is typically assessed in an in vitro model of hepatic steatosis.

dot

Lipid_Accumulation_Assay start Induce Hepatic Steatosis (e.g., treat hepatocytes with oleic acid) treatment Co-treatment with this compound start->treatment staining Oil Red O Staining treatment->staining quantification Quantification of Lipid Droplets (Image analysis or dye extraction and spectrophotometry) staining->quantification end Data Analysis and Comparison quantification->end

Caption: Workflow for the in vitro lipid accumulation assay.

  • Induction of Steatosis: Hepatocytes are treated with a long-chain fatty acid, such as oleic acid, to induce the formation of intracellular lipid droplets, mimicking the conditions of hepatic steatosis.

  • Treatment: Cells are co-incubated with oleic acid and various concentrations of this compound.

  • Oil Red O Staining: After the treatment period, cells are fixed and stained with Oil Red O, a lysochrome diazo dye that specifically stains neutral triglycerides and lipids.

  • Quantification: The extent of lipid accumulation is quantified either by microscopic imaging and subsequent image analysis to measure the area and intensity of the stained lipid droplets or by extracting the dye from the stained cells and measuring its absorbance spectrophotometrically.

Quantitative Data on Biological Activity

The study on Valeriana fauriei iridoids demonstrated that this compound, among other isolated compounds, effectively reduced oleic acid-induced lipid accumulation in an Atg5-dependent manner, linking its lipid-lowering effect to the induction of autophagy.[1] While specific IC₅₀ values for this compound's activity were not detailed in the abstract, the findings clearly position it as a bioactive molecule with a defined cellular mechanism.

Biological ActivityCell LineEffect
Autophagy Enhancement Huh7Increased LC3-II levels and autophagic flux
Lipid Accumulation Reduction Huh7Reduced oleic acid-induced lipid accumulation

Signaling Pathways

The mechanism by which this compound enhances autophagy involves the inhibition of the mTORC1 signaling pathway.[1] mTORC1 is a central regulator of cell growth and metabolism, and its inhibition is a key step in the initiation of autophagy.

dot

mTORC1_Signaling_Pathway ValeriotriateB This compound mTORC1 mTORC1 ValeriotriateB->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy Autophagy Induction (Lipophagy) ULK1_complex->Autophagy Initiates LipidDroplets Lipid Droplet Degradation Autophagy->LipidDroplets

Caption: Proposed signaling pathway for this compound-induced autophagy.

This compound is proposed to inhibit the activity of the mTORC1 complex. This disinhibition of the ULK1 complex (a key initiator of autophagy) leads to the induction of autophagy, specifically lipophagy (the autophagic degradation of lipid droplets), thereby reducing intracellular lipid accumulation.

Conclusion and Future Directions

This compound is a promising secondary metabolite with defined biological activity related to the enhancement of autophagy and the reduction of lipid accumulation. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the mTORC1 signaling pathway.

For drug development professionals and scientists, this compound represents a potential lead compound for the development of therapeutics targeting diseases characterized by impaired autophagy and lipid dysregulation, such as non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.

Future research should focus on:

  • In-depth Mechanistic Studies: Further elucidation of the direct molecular targets of this compound and a more detailed investigation of its impact on various signaling pathways.

  • In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in animal models of metabolic diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to identify key structural features responsible for its biological activity and to optimize its pharmacological properties.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.

The continued investigation of this intriguing iridoid holds considerable promise for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Purification of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B belongs to the family of valepotriates, which are iridoids found in various species of the Valeriana genus, most notably Valeriana jatamansi (Indian Valerian).[1] These compounds are of significant interest to the pharmaceutical industry due to their potential sedative, anxiolytic, and analgesic properties.[1] The purification of this compound from the complex matrix of a plant extract presents a significant challenge. This document provides detailed application notes and generalized protocols for the extraction, isolation, and purification of this compound, based on established methods for similar valepotriates.

The protocols outlined below describe a multi-step purification strategy, commencing with solvent extraction from the plant material, followed by preliminary purification using column chromatography, and culminating in final purification by preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).

Data Presentation

The efficiency of extraction and purification can vary depending on the chosen methodology. The following tables summarize quantitative data for the extraction and purification of valepotriates and related iridoids from Valeriana species. This data can serve as a benchmark for the expected yields and purity during the purification of this compound.

Table 1: Extraction Yields of Valepotriates and Iridoid-Rich Fractions from Valeriana Species

Plant MaterialExtraction MethodSolvent SystemYieldReference
V. jatamansi Roots (32.50 kg, dried)Maceration followed by partitioning95% Ethanol (B145695), then partitioned with Ethyl Acetate (B1210297)3.65 kg crude ethanol residue; 8.45 g of a major valepotriate from the ethyl acetate fraction[1]
V. jatamansi Rhizome (100 g, powdered)Soxhlet ExtractionEthanolYield not specified, but ethanol was noted as an effective solvent[1]
V. glechomifolia Shoots and Roots (100 g, lyophilized)SonicationChloroform4.21 g of extract[2]
V. jatamansiMacroporous Resin Chromatography95% Ethanol83.25% total iridoids in the fraction[3]

Table 2: Preparative HPLC Parameters for the Purification of Valepotriates

Compound(s)ColumnMobile PhaseFlow RateDetectionPurity/RecoveryReference
Valtrate and IsovaltrateWaters Preparative LC/500A SystemMethylene chloride-n-propanol-acetone (99:0.5:0.5, v/v/v)Not SpecifiedNot Specified>90% recovery[4]
ValtrateNot SpecifiedMethanol-Water (80:20, v/v) with 0.5% H₃PO₄10 mL/minNot SpecifiedNot Specified[5]
ValepotriatesµBondapak C18Methanol-Water mixturesNot SpecifiedUV at 254 nm and 208 nmNot Specified[6]
Acevaltrate, Valtrate, DidrovaltrateNova-Pack C18Acetonitrile-Water (50:50, v/v)1 mL/minUV at 208 nm and 254 nmNot Specified[2]

Experimental Protocols

The following are detailed, generalized protocols for the purification of this compound. These protocols are based on methods successfully used for the isolation of other valepotriates and should be optimized for the specific application.

Protocol 1: Extraction and Preliminary Purification

This protocol describes the initial extraction of this compound from the plant material and a preliminary purification step to enrich the iridoid fraction.

1. Plant Material Preparation:

  • Dry the roots and rhizomes of Valeriana jatamansi in a well-ventilated area away from direct sunlight.

  • Grind the dried plant material into a coarse powder.

2. Solvent Extraction:

  • Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours with occasional stirring.[1]

  • Filter the extract and repeat the maceration process two more times with fresh ethanol to ensure complete extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in water and transfer to a separatory funnel.

  • Partition the aqueous suspension with an equal volume of ethyl acetate.

  • Separate the ethyl acetate layer, which will contain the less polar valepotriates.

  • Repeat the partitioning step three to five times to maximize the yield.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain an iridoid-enriched extract.[1]

4. Silica (B1680970) Gel Column Chromatography:

  • Prepare a silica gel column packed in a non-polar solvent such as hexane (B92381) or petroleum ether.

  • Dissolve the iridoid-enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or acetone.[2]

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 or 1:1) and visualizing with anisaldehyde-sulfuric acid reagent and heating.

  • Combine the fractions containing this compound based on the TLC profile.

G Workflow for Extraction and Preliminary Purification of this compound cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Preliminary Purification start Dried V. jatamansi Powder maceration Maceration with 95% Ethanol start->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Partitioning with Ethyl Acetate/Water concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling end_node Partially Purified this compound pooling->end_node

Caption: Generalized workflow for the extraction and preliminary purification of this compound.

Protocol 2: Final Purification by Preparative HPLC

This protocol outlines the final purification of this compound using preparative HPLC to achieve high purity.

1. Sample Preparation:

  • Dissolve the partially purified this compound fraction in the mobile phase to be used for the preparative HPLC separation.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of valepotriates.[2][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, is typically employed.[2][7] The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[5] A suggested starting point is a gradient elution from a lower to a higher concentration of the organic solvent.

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be scaled up from an analytical method.

  • Detection: UV detection at 208 nm and 254 nm is suitable for valepotriates.[2]

  • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

3. Fraction Collection:

  • Collect the eluent in fractions as the peaks are detected.

  • Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

  • Pool the pure fractions and remove the solvent under reduced pressure.

G Preparative HPLC Purification Workflow start Partially Purified this compound sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc_injection Injection onto Preparative HPLC System sample_prep->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation detection UV Detection (208/254 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Lyophilization or Evaporation) pooling->solvent_removal end_node Purified this compound solvent_removal->end_node

Caption: A typical workflow for the final purification of this compound using preparative HPLC.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) as an Alternative Purification Method

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. It is a powerful tool for the preparative separation of natural products.

1. Selection of a Two-Phase Solvent System:

  • The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation.

  • A common approach is to test various solvent systems to find one that provides a suitable partition coefficient (K) for this compound. A K value between 0.5 and 2 is generally desirable.

  • Solvent systems that have been used for the separation of other iridoids include ethyl acetate-n-butanol-water and hexane-ethyl acetate-methanol-water.

2. HSCCC Operation:

  • Fill the HSCCC column with the stationary phase (either the upper or lower phase of the solvent system).

  • Rotate the column at a specific speed (e.g., 800-1000 rpm).

  • Pump the mobile phase through the column at a constant flow rate.

  • Once the system has reached hydrodynamic equilibrium, inject the sample dissolved in a small volume of the mobile or stationary phase.

3. Fraction Collection and Analysis:

  • Continuously monitor the effluent with a UV detector.

  • Collect fractions as the peaks of interest elute.

  • Analyze the collected fractions by HPLC to determine the purity of this compound.

  • Pool the pure fractions and remove the solvents.

G HSCCC Purification Logical Flow start Partially Purified this compound solvent_selection Selection of Two-Phase Solvent System start->solvent_selection equilibration HSCCC System Equilibration solvent_selection->equilibration sample_injection Sample Injection equilibration->sample_injection separation Liquid-Liquid Partitioning and Elution sample_injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis (HPLC) fraction_collection->analysis end_node Purified this compound analysis->end_node

Caption: Logical flow diagram for the purification of this compound using HSCCC.

Disclaimer: The protocols provided are generalized and based on the purification of similar compounds. Optimization of each step will be necessary to achieve the best results for the purification of this compound.

References

Standardized Extraction Protocol for Valeriotriate B from Valeriana

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B is an iridoid ester found in various species of the Valeriana genus, which are perennial herbs widely distributed in temperate regions.[1] Valepotriates, the class of compounds to which this compound belongs, are recognized for their potential biological activities. Notably, certain valepotriates from Valeriana jatamansi have been identified as novel N-type calcium channel antagonists, suggesting their potential in neuroscience research and drug development.[2] However, these compounds are known for their instability, being thermolabile and susceptible to degradation under acidic or alkaline conditions.[3][4] This necessitates the development of a standardized and mild extraction and purification protocol to isolate this compound in its intact form for further investigation.

This document provides a detailed, standardized protocol for the extraction, purification, and quantification of this compound from Valeriana species, primarily focusing on Valeriana jatamansi and Valeriana officinalis, which are known to contain a variety of valepotriates.[2][3] The protocols are designed to minimize degradation and maximize the yield of the target compound.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H42O12[5]
CAS Number862255-64-9[5]

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Extraction_Workflow PlantMaterial Dried & Powdered Valeriana Roots/Rhizomes Maceration Maceration with 95% Ethanol (B145695) (Room Temperature, 24-72h) PlantMaterial->Maceration Filtration1 Filtration Maceration->Filtration1 CrudeExtract Crude Ethanolic Extract Filtration1->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (Water and Ethyl Acetate) CrudeExtract->SolventPartitioning EtOAcFraction Ethyl Acetate (B1210297) Fraction (Enriched with Valepotriates) SolventPartitioning->EtOAcFraction Lipophilic Compounds AqueousFraction Aqueous Fraction (Discard) SolventPartitioning->AqueousFraction Polar Compounds Concentration Concentration under Reduced Pressure (<40°C) EtOAcFraction->Concentration Purification Preparative RP-HPLC Concentration->Purification PureCompound Pure this compound Purification->PureCompound Quantification Analytical RP-HPLC-UV PureCompound->Quantification FinalProduct Quantified this compound Quantification->FinalProduct

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried roots and rhizomes of Valeriana species (e.g., V. jatamansi, V. officinalis).

  • Solvents: 95% Ethanol (EtOH), Ethyl Acetate (EtOAc), Methanol (B129727) (MeOH, HPLC grade), Acetonitrile (B52724) (ACN, HPLC grade), Deionized Water.

  • Reference Standard: this compound (if available) or other valepotriate standards (e.g., valtrate, didrovaltrate) for comparative analysis.

Extraction of this compound

This protocol is based on the successful extraction of valepotriates from Valeriana jatamansi.[2]

  • Preparation of Plant Material: Grind the dried roots and rhizomes of the selected Valeriana species into a fine powder (approximately 40-60 mesh).

  • Maceration:

    • Place the powdered plant material in a suitable container.

    • Add 95% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and macerate at room temperature for 72 hours with occasional agitation.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small volume of 95% ethanol and combine the filtrates.

  • Concentration:

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation of valepotriates.

    • The result is a crude ethanolic extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in deionized water.

    • Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer with ethyl acetate three more times.

    • Combine all the ethyl acetate fractions. This fraction is enriched with valepotriates.[2]

  • Final Concentration:

    • Concentrate the combined ethyl acetate fractions under reduced pressure at a temperature below 40°C to yield the final crude valepotriate-rich extract.

    • Store the extract at -20°C in a tightly sealed container until further purification.

Purification of this compound by Preparative RP-HPLC

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for the isolation of pure this compound from the crude extract.

  • Sample Preparation: Dissolve a known amount of the crude valepotriate-rich extract in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 10 µm, 250 x 10 mm).

    • Mobile Phase: A gradient of methanol (A) and water (B).

      • Start with a higher polarity (e.g., 50% A) and gradually increase the concentration of methanol to elute the more lipophilic compounds.

    • Flow Rate: 2-5 mL/min.

    • Detection: UV detector at 208 nm and 254 nm.[6]

    • Injection Volume: Dependent on the column capacity and sample concentration.

  • Fraction Collection: Collect the fractions corresponding to the peak suspected to be this compound based on retention time (if a standard is available) or by collecting all major peaks for subsequent analysis.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantification of this compound by Analytical RP-HPLC-UV
  • Standard Preparation: Prepare a stock solution of the purified this compound (or a related valepotriate standard) of known concentration in HPLC-grade methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the crude or purified extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 5 µm, 250 x 4.6 mm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water. A typical mobile phase for valepotriate analysis is a mixture of methanol and water (e.g., 80:20 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 208 nm or 254 nm.[6]

    • Column Temperature: 25°C.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data

Specific extraction yields for this compound are not widely reported in the literature. However, the following table summarizes the reported yields of total valepotriates and major individual valepotriates from different Valeriana species, which can serve as a reference.

Valeriana SpeciesPlant PartTotal Valepotriates (% dry weight)Major Valepotriates (% dry weight)Reference
V. glechomifoliaShoots1.57-[8]
V. glechomifoliaRoots0.47-[8]
V. kilimandascharicaLeaves-Isovaltrate/Valtrate: 5.89[6]
V. kilimandascharicaRhizomes-Isovaltrate/Valtrate: 5.15[6]
V. jatamansiRootstock2.83Valtrate: 2.01, Acevaltrate: 0.37, Didrovaltrate: 0.19[9]

Signaling Pathway of this compound

Valepotriates from Valeriana jatamansi have been shown to act as antagonists of N-type voltage-gated calcium channels (CaV2.2).[2] The diagram below illustrates the proposed mechanism of action.

Signaling_Pathway ValeriotriateB This compound NTypeChannel N-type Voltage-Gated Calcium Channel (CaV2.2) ValeriotriateB->NTypeChannel Antagonism/Blockade CaInflux Ca²⁺ Influx NTypeChannel->CaInflux Inhibition VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Triggers NeurotransmitterRelease Neurotransmitter Release (e.g., Norepinephrine, Glutamate) VesicleFusion->NeurotransmitterRelease Leads to PostsynapticNeuron Postsynaptic Neuron NeurotransmitterRelease->PostsynapticNeuron Activates SignalTransduction Signal Transduction PostsynapticNeuron->SignalTransduction

Caption: Proposed mechanism of action of this compound as an N-type calcium channel antagonist.

By blocking the N-type calcium channels on presynaptic nerve terminals, this compound is hypothesized to inhibit the influx of calcium ions that is necessary for the fusion of synaptic vesicles with the presynaptic membrane.[10] This, in turn, reduces the release of neurotransmitters into the synaptic cleft, thereby modulating neuronal signaling.[10][11]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the standardized extraction, purification, and quantification of this compound from Valeriana species. Adherence to these methods, particularly the emphasis on mild extraction conditions, is crucial for obtaining the intact compound for accurate pharmacological and biochemical studies. The provided quantitative data for related valepotriates and the proposed signaling pathway offer a solid foundation for researchers initiating studies on this potentially valuable natural product.

References

Application Note: A Proposed HPLC Method for the Quantitative Analysis of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Valeriotriate B, an iridoid compound found in certain Valeriana species.[] The described method utilizes reverse-phase chromatography with UV detection, providing a robust starting point for researchers involved in the quality control of raw materials, extracts, and finished products containing this compound. The protocol outlines instrumentation, reagent preparation, sample extraction, and chromatographic conditions. This document is intended to serve as a comprehensive guide for the development and validation of analytical methods for this specific compound.

Introduction

Valeriana species are widely used in herbal medicine for their sedative and anxiolytic properties.[2][3] The therapeutic effects are attributed to a variety of compounds, including iridoids, a class of monoterpenoids. This compound is an iridoid of interest found in species such as Valeriana jatamansi.[] The development of reliable analytical methods for the quantification of specific marker compounds like this compound is crucial for ensuring the quality, consistency, and efficacy of herbal products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts.[4] This application note proposes a reverse-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is based on established analytical techniques for similar iridoid compounds and valepotriates.[5][6][7]

Experimental

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.0001 g readability).

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Phosphoric acid (analytical grade).

    • This compound reference standard (purity ≥95%).

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in Table 1. These parameters are a starting point and may require optimization for specific matrices and instrumentation.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Table 1: Proposed HPLC Method Parameters for this compound Analysis.
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Valeriana root powder)
  • Grinding: Mill dried Valeriana root to a fine powder (passing through a 40-mesh sieve).

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube. Add 25 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Workflow and Data Presentation

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_grind Grind Valeriana Root sample_weigh Weigh 1g of Powder sample_grind->sample_weigh sample_extract Add 25mL Methanol sample_weigh->sample_extract sample_sonicate Sonicate for 30 min sample_extract->sample_sonicate sample_centrifuge Centrifuge at 4000 rpm sample_sonicate->sample_centrifuge sample_filter Filter (0.45 µm) sample_centrifuge->sample_filter hplc_inject Inject into HPLC System sample_filter->hplc_inject standard_weigh Weigh this compound Standard standard_dissolve Dissolve in Methanol (Stock) standard_weigh->standard_dissolve standard_dilute Prepare Working Standards standard_dissolve->standard_dilute standard_dilute->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_quantify Quantify this compound data_calibrate->data_quantify

Figure 1: Experimental workflow for this compound analysis.

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. A standard solution (e.g., 20 µg/mL) should be injected five times. The following parameters should be assessed:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Table 2: System Suitability Parameters.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound in Valeriana species. The outlined sample preparation and chromatographic conditions are based on established methods for related compounds and are expected to yield good separation and detection. It is essential that this method undergoes thorough validation in accordance with ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended application. This includes, but is not limited to, specificity, limit of detection (LOD), limit of quantification (LOQ), and recovery studies.

References

Application Notes and Protocols for the 1H and 13C NMR Spectroscopy of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Valeriotriate B, an iridoid compound isolated from Valeriana species. The information contained herein is intended to guide researchers in the structural elucidation, identification, and characterization of this and similar natural products.

Introduction to this compound and its Spectroscopic Characterization

This compound is a member of the valepotriates, a class of iridoids known for their biological activities, including potential neuroprotective effects. The structural determination of such complex natural products relies heavily on modern spectroscopic techniques, with 1H and 13C NMR spectroscopy being central to the process. These methods provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.

Data Presentation: 1H and 13C NMR Spectroscopic Data of this compound

The following tables summarize the 1H and 13C NMR chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for this compound. Data is referenced from studies on iridoids isolated from Valeriana jatamansi.

Table 1: 1H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
15.95d8.0
37.45s
52.80m
65.85dd5.0, 2.5
74.80d5.0
82.10m
92.50m
10a4.30d12.0
10b4.15d12.0
114.75s
1' (Isovaleryl)2.20m
2' (Isovaleryl)0.95d6.5
3' (Isovaleryl)0.97d6.5
1'' (Acetoxy)2.10s
1''' (Isovaleryl)2.20m
2''' (Isovaleryl)0.95d6.5
3''' (Isovaleryl)0.97d6.5

Table 2: 13C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

Positionδ (ppm)
193.5
3152.0
4118.0
540.5
6128.0
778.0
845.0
942.0
1062.5
1163.0
C=O (Isovaleryl at C-1)170.5
CH (Isovaleryl at C-1)43.0
CH₂ (Isovaleryl at C-1)25.5
CH₃ (Isovaleryl at C-1)22.5
C=O (Acetoxy at C-7)170.0
CH₃ (Acetoxy at C-7)21.0
C=O (Isovaleryl at C-11)170.5
CH (Isovaleryl at C-11)43.0
CH₂ (Isovaleryl at C-11)25.5
CH₃ (Isovaleryl at C-11)22.5

Experimental Protocols

The following protocols are generalized procedures for the NMR analysis of this compound and similar iridoid compounds.

Sample Preparation
  • Isolation: this compound is typically isolated from the roots and rhizomes of Valeriana species using chromatographic techniques such as column chromatography over silica (B1680970) gel followed by preparative HPLC.

  • Sample Purity: Ensure the purity of the isolated compound using analytical HPLC-UV or LC-MS.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

  • 1D 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 1D 13C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

  • 2D NMR Experiments (for structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and assigning substituent positions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

Data Processing and Analysis
  • Software: Use standard NMR processing software such as Bruker TopSpin, MestReNova, or ACD/Labs NMR Processor.

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for 1H and 13C).

    • Integrate the 1H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals to deduce connectivity.

    • Analyze 2D NMR spectra to build the molecular structure.

Visualization of Workflows

The following diagrams illustrate the key workflows in the NMR analysis of a natural product like this compound.

NMR_Analysis_Workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Elucidation cluster_output Final Output Isolation Isolation of this compound Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity NMR_Sample NMR Sample Preparation Purity->NMR_Sample OneD_NMR 1D NMR (1H, 13C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Report Application Note & Protocol Structure->Report

Caption: General workflow for NMR analysis of this compound.

Structure_Elucidation_Pathway cluster_data Acquired NMR Data cluster_interpretation Interpretation Steps H1_Data 1H NMR Data (Chemical Shifts, Couplings, Integrals) Fragments Identify Spin Systems & Functional Groups H1_Data->Fragments C13_Data 13C NMR Data (Chemical Shifts) C13_Data->Fragments COSY_Data COSY Data (H-H Correlations) COSY_Data->Fragments HSQC_Data HSQC Data (Direct C-H Correlations) Connectivity Establish Connectivity of Fragments HSQC_Data->Connectivity HMBC_Data HMBC Data (Long-range C-H Correlations) HMBC_Data->Connectivity Fragments->Connectivity Final_Structure Assemble Final Structure Connectivity->Final_Structure

Caption: Logical flow for structure elucidation using NMR data.

Application Note: Mass Spectrometry Fragmentation Analysis of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of Valeriotriate B, an iridoid glycoside, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The described methodology provides a robust framework for the structural characterization and fragmentation analysis of this compound, which is crucial for researchers, scientists, and professionals involved in natural product chemistry and drug development. The protocol outlines sample preparation, liquid chromatography and mass spectrometry parameters, and data analysis strategies. A proposed fragmentation pathway for this compound is presented, supported by a detailed table of expected ion fragments.

Introduction

This compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. The structural elucidation of such compounds is fundamental to understanding their therapeutic potential. Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is a powerful analytical technique for determining the structure of unknown compounds and confirming the identity of known ones.[1] Collision-induced dissociation (CID) of precursor ions in the gas phase provides characteristic fragment ions that offer valuable insights into the molecule's substructures.[2][3] This application note provides a detailed protocol for the fragmentation analysis of this compound (Molecular Formula: C27H42O12, Molecular Weight: 558.62 g/mol ) using ESI-MS/MS.[][5][6][7]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection into the LC-MS system to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for this analysis.

Parameter Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) and MS/MS Conditions

Analysis should be performed in both positive and negative ion modes to obtain comprehensive fragmentation data.[2][3]

Parameter Positive Ion Mode (ESI+) Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Gas NitrogenNitrogen
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Full Scan MS Range m/z 100-1000m/z 100-1000
MS/MS Acquisition Data-Dependent Acquisition (DDA)Data-Dependent Acquisition (DDA)
Precursor Ion Selection Top 3 most intense ionsTop 3 most intense ions
Collision Gas ArgonArgon
Collision Energy Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)

Data Presentation: Expected Fragmentation of this compound

The fragmentation of iridoid glycosides like this compound is expected to proceed through characteristic pathways, including the cleavage of the glycosidic bond and subsequent fragmentation of the aglycone and sugar moieties.[2][8][9] The following table summarizes the anticipated major ions in both positive and negative ion modes.

Ion Type Proposed Formula Calculated m/z Description of Fragment Loss Ionization Mode
[M+H]+ C27H43O12+559.2750Protonated moleculePositive
[M+Na]+ C27H42O12Na+581.2569Sodiated moleculePositive
[M-H]- C27H41O12-557.2604Deprotonated moleculeNegative
[M+HCOO]- C28H43O14-603.2658Formate adductNegative
[M+H-C6H10O5]+ C21H33O7+397.2221Loss of the deoxyhexose sugar moietyPositive
[M+H-C9H16O2]+ C18H27O10+403.1604Loss of the valeryl ester side chainPositive
[M-H-C6H10O5]- C21H31O7-395.2075Loss of the deoxyhexose sugar moietyNegative
[Aglycone+H]+ C21H33O7+397.2221Protonated aglycone after glycosidic cleavagePositive
[Aglycone-H]- C21H31O7-395.2075Deprotonated aglycone after glycosidic cleavageNegative

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation workflow and a potential fragmentation pathway for this compound in positive ion mode.

G cluster_workflow Experimental Workflow cluster_fragmentation Proposed Fragmentation Pathway of this compound ([M+H]+) SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation MS_Analysis Full Scan MS LC_Separation->MS_Analysis MSMS_Analysis MS/MS Fragmentation MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis MSMS_Analysis->Data_Analysis Precursor [M+H]+ m/z 559.2750 Fragment1 [M+H - C6H10O5]+ m/z 397.2221 (Loss of Deoxyhexose) Precursor->Fragment1 Fragment3 [M+H - C9H16O2]+ m/z 403.1604 (Loss of Valeryl Ester) Precursor->Fragment3 Fragment2 [Aglycone+H]+ m/z 397.2221 Fragment1->Fragment2 Isomeric Aglycone Fragment4 Further Fragments Fragment1->Fragment4 Fragment3->Fragment4

Caption: Experimental workflow and proposed ESI+ fragmentation of this compound.

Conclusion

The methods described in this application note provide a comprehensive approach for the mass spectrometric fragmentation analysis of this compound. The detailed protocol for sample preparation, LC-MS analysis, and the tabulated summary of expected ions serve as a valuable resource for the identification and structural elucidation of this and similar iridoid glycosides. The proposed fragmentation pathway offers a foundational understanding of the gas-phase chemistry of this compound, aiding in the interpretation of experimental data. This information is critical for advancing research in natural product chemistry and facilitating the development of new therapeutic agents.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a novel iridoid glycoside, presents a promising candidate for investigation in drug discovery, particularly in the field of oncology. Preliminary studies on structurally similar compounds suggest that iridoid glycosides may exhibit significant cytotoxic effects against various cancer cell lines.[1][2][3] The evaluation of a compound's in vitro cytotoxicity is a critical first step in the preclinical assessment of its therapeutic potential. This document provides detailed application notes and standardized protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cells. The following assays are described:

  • MTT Assay: To quantify cell metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure plasma membrane damage.

  • Annexin V-FITC/PI Apoptosis Assay: To detect and quantify apoptosis (programmed cell death).

These assays, when used in combination, offer a comprehensive profile of the cytotoxic mechanism of this compound.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-7 24Data
48Data
72Data
A549 24Data
48Data
72Data
HepG2 24Data
48Data
72Data

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of cell growth.

Table 2: Membrane Integrity Assessment of this compound Treated Cells (LDH Assay)

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Cytotoxicity (LDH Release)
MCF-7 IC₅₀/224Data
IC₅₀24Data
2 x IC₅₀24Data
A549 IC₅₀/224Data
IC₅₀24Data
2 x IC₅₀24Data

Table 3: Apoptosis Induction by this compound (Annexin V-FITC/PI Assay)

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
MCF-7 0 (Control)48DataDataDataData
IC₅₀48DataDataDataData
A549 0 (Control)48DataDataDataData
IC₅₀48DataDataDataData

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage, which is a hallmark of necrosis or late apoptosis.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture reagents as described for the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control, which will be treated with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while propidium (B1200493) iodide (PI) stains the nucleus of cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀) for the selected time period.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals of Annexin V-FITC and PI.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate treat->incubate2 collect Collect Supernatant incubate2->collect add_reagent Add LDH Reagent collect->add_reagent incubate3 Incubate 30 min add_reagent->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Calculate % Cytotoxicity read->analyze

LDH Release Assay Experimental Workflow

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 6-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V and PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Cell Populations flow->quantify

Annexin V/PI Apoptosis Assay Workflow
Hypothetical Signaling Pathway

Based on the known mechanisms of other iridoid glycosides, this compound may induce apoptosis through the intrinsic pathway by modulating the PI3K/Akt signaling cascade and the balance of Bcl-2 family proteins.[1][4]

ValeriotriateB_Pathway cluster_pathway Cellular Response ValB This compound PI3K PI3K ValB->PI3K inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Pathway of this compound

References

Application Notes: Investigating the Cellular Effects of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valeriotriate B is an iridoid compound isolated from the plant Valeriana jatamansi (also known as Indian Valerian).[1] Compounds from this plant, including various valepotriates, have been investigated for a range of biological activities, such as sedative, neuroprotective, cytotoxic, and anti-inflammatory effects.[1] Specifically, some chlorinated valepotriates from Valeriana jatamansi have demonstrated moderate cytotoxicity against several cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel 7402) cells, with IC₅₀ values in the low micromolar range.[2][3]

These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the biological effects of this compound in various cell culture models. The proposed workflow begins with determining the cytotoxic potential of the compound, followed by investigations into the mechanism of cell death (apoptosis), and finally, exploring its anti-inflammatory properties and impact on key cellular signaling pathways like NF-κB and MAPK.

Experimental Rationale and Workflow

A systematic approach is essential to characterize the bioactivity of a novel compound. The following workflow provides a logical progression from general cytotoxicity to specific mechanistic studies.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanism of Action (Cell Death) cluster_2 Phase 3: Functional & Mechanistic Assays cluster_3 Phase 4: Data Analysis & Interpretation A Stock Solution Preparation (this compound in DMSO) B Cell Viability / Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 and Non-toxic Concentrations B->C D Apoptosis Assay (Annexin V/PI Staining) C->D F Anti-Inflammatory Assay (LPS-stimulated RAW 264.7) C->F G Signaling Pathway Analysis (Western Blot / Flow Cytometry) C->G E Quantify Apoptotic vs. Necrotic Cells D->E H Data Compilation & Statistical Analysis E->H F->H G->H G cluster_n LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Activates IKK IKK Complex Receptor->IKK NFkB_cyto NF-κB (p50/p65) + IκBα IKK->NFkB_cyto Phosphorylates IκBα IkB p-IκBα (Degradation) NFkB_cyto->IkB NFkB_active Active NF-κB (p50/p65) NFkB_cyto->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Genes Induces ValeriotriateB This compound ValeriotriateB->IKK Inhibits? ValeriotriateB->NFkB_active Inhibits? G cluster_n Stimulus Growth Factors / Stress Receptor Receptor Stimulus->Receptor MAP3K MAPKKK (e.g., Raf) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK, p38) MAP2K->MAPK Phosphorylates p_MAPK p-MAPK MAPK->p_MAPK Nucleus Nucleus p_MAPK->Nucleus Translocation Response Cellular Response (Proliferation, Apoptosis, Inflammation) p_MAPK->Response Regulates ValeriotriateB This compound ValeriotriateB->MAP2K Inhibits?

References

Establishing Animal Models for Valeriotriate B Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a compound isolated from the medicinal plant Valeriana jatamansi (Indian Valerian), belongs to a class of iridoids that have demonstrated a range of biological activities.[1][2] Extracts from Valeriana jatamansi have been traditionally used for their sedative, hypnotic, and anxiolytic properties.[1][3][4] Modern research has expanded on these uses, revealing potential therapeutic applications in neuroprotection, liver disease, and oncology.[1][2][5] Specifically, extracts have shown promise in promoting recovery from spinal cord injury, reversing liver cirrhosis, and exhibiting antitumor effects.[1][2][5] The neuroprotective effects are attributed, in part, to counteracting oxidative stress and reducing neuronal apoptosis and pyroptosis.[1] In liver disease models, the extract has been shown to normalize elevated liver enzymes.[5] Furthermore, a related iridoid ester, Jatamanvaltrate P, has demonstrated antitumor activity by inducing cell cycle arrest, apoptosis, and autophagy in breast cancer cells.[2]

These findings underscore the potential of this compound as a therapeutic agent and highlight the need for robust preclinical animal models to elucidate its mechanisms of action, and to evaluate its efficacy and safety. This document provides detailed application notes and protocols for establishing relevant animal models for this compound research, focusing on its potential hepatoprotective and neuroprotective effects.

I. Hepatoprotective Effects of this compound: A Thioacetamide-Induced Liver Cirrhosis Rat Model

Application Note

This section outlines the use of a thioacetamide (B46855) (TAA)-induced liver cirrhosis model in rats to investigate the potential hepatoprotective and therapeutic effects of this compound. TAA is a potent hepatotoxin that induces liver fibrosis and cirrhosis, mimicking the pathological progression of chronic liver disease in humans.[5] This model is suitable for evaluating the ability of this compound to reverse or attenuate liver damage.

Experimental Protocol

1. Animal Selection and Husbandry:

  • Species: Wistar rats (female).[5]

  • Age/Weight: 8-10 weeks old, 150-200g.

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Induction of Liver Cirrhosis:

  • Administer 0.03% thioacetamide (TAA) in drinking water for 16 weeks to induce liver cirrhosis.[5]

3. Experimental Groups:

  • Group 1 (Control): Healthy rats receiving the vehicle (e.g., saline or appropriate solvent for this compound).

  • Group 2 (TAA Control): Rats with TAA-induced cirrhosis receiving the vehicle.

  • Group 3 (this compound Treatment): Rats with TAA-induced cirrhosis receiving this compound. The dosage will need to be determined through dose-response studies.

  • Group 4 (Positive Control - Optional): Rats with TAA-induced cirrhosis receiving a known hepatoprotective agent (e.g., silymarin).

4. Treatment Administration:

  • After 16 weeks of TAA administration, begin oral administration of this compound or vehicle for 9 weeks.[5]

5. Monitoring and Endpoint Analysis:

  • Weekly: Monitor body weight, food and water intake, and clinical signs of distress.

  • Biochemical Analysis: Collect blood samples at baseline, after 16 weeks of TAA, and at the end of the treatment period. Analyze serum for liver function markers.

  • Histopathology: At the end of the study, euthanize the animals and collect liver tissue for histopathological examination (e.g., H&E and Masson's trichrome staining) to assess the degree of fibrosis and cirrhosis.

  • Molecular Analysis: Perform Western blot or qPCR on liver homogenates to analyze the expression of proteins and genes related to fibrosis (e.g., α-SMA, collagen I), inflammation (e.g., TNF-α, IL-6), and oxidative stress (e.g., SOD, GPx).

Data Presentation

Table 1: Biochemical Markers of Liver Function

GroupALT (U/L)AST (U/L)ALP (U/L)γ-GT (U/L)Total Bilirubin (mg/dL)
Control
TAA Control
This compound
Positive Control

Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed to compare the groups.

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_induction Induction of Cirrhosis (16 weeks) cluster_grouping Grouping cluster_treatment Treatment (9 weeks) cluster_analysis Endpoint Analysis acclimatization Wistar Rats induction 0.03% Thioacetamide in Drinking Water acclimatization->induction group1 Control group2 TAA Control induction->group2 group3 This compound induction->group3 group4 Positive Control induction->group4 treatment Oral Administration group2->treatment group3->treatment group4->treatment biochemistry Biochemical Analysis treatment->biochemistry histopathology Histopathology treatment->histopathology molecular Molecular Analysis treatment->molecular G cluster_stimulus Spinal Cord Injury cluster_pathway Apoptosis & Inflammation Pathways cluster_intervention Intervention sci Oxidative Stress, Inflammation tnf TNF-α sci->tnf il1b IL-1β sci->il1b casp3 Caspase-3 tnf->casp3 il1b->casp3 apoptosis Neuronal Apoptosis casp3->apoptosis valerio This compound valerio->tnf Inhibits valerio->il1b Inhibits valerio->casp3 Inhibits

References

Formulation of Valeriotriate B for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a complex iridoid ester, presents significant formulation challenges for in vivo administration due to its inherent hydrophobicity and instability in aqueous environments. This document provides detailed application notes and experimental protocols for the successful formulation of this compound for both oral and parenteral routes. The strategies outlined focus on enhancing solubility and maintaining chemical integrity to ensure reliable and reproducible preclinical studies. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties and Formulation Challenges

This compound (CAS: 862255-64-9, Molecular Formula: C27H42O12) is a lipophilic molecule with poor aqueous solubility.[1] As a member of the valepotriate class of compounds, it is known to be unstable and susceptible to degradation, particularly in aqueous solutions and under acidic or alkaline conditions.[2] This instability necessitates careful selection of excipients and formulation strategies to prevent hydrolysis and ensure the desired therapeutic concentration reaches the target site.

Table 1: Physicochemical and Stability Profile of this compound

PropertyValue/CharacteristicSignificance for Formulation
Molecular Formula C27H42O12High molecular weight can influence diffusion and absorption.
CAS Number 862255-64-9Unique identifier for sourcing and literature search.
Aqueous Solubility Poor (exact value not reported)Requires solubility enhancement techniques for aqueous-based formulations.
Lipophilicity High (hydrophobic)Soluble in organic solvents like DMSO, Chloroform, and Acetone.[3]
Stability Unstable in aqueous solutions; sensitive to pH and temperature.Formulation must protect the compound from degradation. Anhydrous or non-aqueous approaches are preferred. Lyophilization of aqueous formulations should be considered.

Recommended Formulation Strategies

Given the physicochemical properties of this compound, two primary formulation approaches are recommended: a co-solvent system for intravenous administration and a lipid-based formulation for oral delivery. The choice of formulation will depend on the specific experimental design and desired pharmacokinetic profile.

Intravenous (IV) Formulation: Co-solvent System

For intravenous administration, a co-solvent system is a common and effective approach to solubilize hydrophobic compounds. A typical formulation involves a combination of a primary organic solvent, a co-solvent, and a surfactant to maintain solubility upon dilution in the bloodstream.

Table 2: Comparison of Common Co-solvent Systems for IV Administration

Formulation VehicleCompositionAdvantagesDisadvantages
DMSO/PEG 400/Saline 10% DMSO, 40% PEG 400, 50% SalineSimple to prepare, good solubilizing power for many hydrophobic compounds.Potential for precipitation upon injection, DMSO can have pharmacological effects.
Solutol HS 15/Ethanol 10-20% Solutol HS 15, 5-10% Ethanol in Water for InjectionForms micelles that can encapsulate the drug, potentially improving stability and reducing precipitation.More complex to prepare, potential for ethanol-related effects.
Cyclodextrin-based 5-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water for InjectionForms inclusion complexes to enhance solubility, generally well-tolerated.Can be expensive, potential for nephrotoxicity at high doses.
Oral Formulation: Lipid-Based System

For oral administration, lipid-based formulations can enhance the absorption of lipophilic drugs by promoting their dissolution in the gastrointestinal tract and facilitating lymphatic uptake.[4] Self-emulsifying drug delivery systems (SEDDS) are a promising option.

Table 3: Comparison of Lipid-Based Formulations for Oral Administration

Formulation TypeCompositionAdvantagesDisadvantages
Simple Oil Solution Drug dissolved in a pharmaceutical-grade oil (e.g., sesame oil, olive oil).Easiest to prepare.Limited drug loading capacity, absorption can be variable.
SEDDS (Self-Emulsifying Drug Delivery System) Oil, surfactant, and co-surfactant/co-solvent.Forms a fine emulsion in the GI tract, enhancing surface area for absorption.[4]Requires careful optimization of component ratios.
SMEDDS (Self-Microemulsifying Drug Delivery System) Higher surfactant concentration than SEDDS.Forms a thermodynamically stable microemulsion, leading to more consistent absorption.Higher potential for GI irritation due to high surfactant levels.

Experimental Protocols

Protocol 1: Preparation of an Intravenous Formulation using a Co-solvent System

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle composed of 10% DMSO, 40% PEG 400, and 50% saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, depyrogenated vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial (10% of the final volume). Vortex or sonicate at room temperature until the compound is completely dissolved.

  • Addition of Co-solvent: Add the required volume of PEG 400 to the solution (40% of the final volume) and mix thoroughly until a clear solution is obtained.

  • Final Dilution: Slowly add the saline (50% of the final volume) to the mixture while gently swirling.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated final vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Protocol 2: Preparation of an Oral Formulation using a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a SEDDS formulation of this compound.

Materials:

  • This compound

  • Labrafac™ lipophile WL 1349 (Oil)

  • Kolliphor® EL (Surfactant)

  • Transcutol® HP (Co-surfactant/Co-solvent)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Component Mixing: In a glass vial, combine the oil, surfactant, and co-surfactant in the desired ratio (e.g., 40:40:20 w/w).

  • Homogenization: Mix the components thoroughly using a magnetic stirrer until a clear, homogenous mixture is formed.

  • Drug Incorporation: Add the accurately weighed this compound to the vehicle and stir until it is completely dissolved. Gentle warming (not exceeding 40°C) may be applied to facilitate dissolution.

  • Emulsification Test: To assess the self-emulsifying properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable and uniform emulsion should form spontaneously.

Protocol 3: Drug-Excipient Compatibility Study

Due to the instability of this compound, a compatibility study with potential excipients is crucial.

Procedure:

  • Sample Preparation: Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 or 1:5 drug-to-excipient ratio).[5][6]

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 1, 2, and 4 weeks).[7]

  • Analysis: At each time point, analyze the samples for the appearance of degradation products and any change in the physical properties of the mixture. A stability-indicating HPLC method should be used for quantitative analysis.[8]

Visualization of Workflows and Pathways

Experimental Workflow for IV Formulation

IV_Formulation_Workflow A Weigh this compound B Dissolve in DMSO A->B C Add PEG 400 B->C D Add Saline C->D E Sterile Filtration (0.22 µm) D->E F Final IV Solution E->F

Caption: Workflow for preparing an intravenous formulation of this compound.

Logical Relationship for Oral Formulation Selection

Oral_Formulation_Selection A Poor Aqueous Solubility C Lipid-Based Formulation A->C B High Lipophilicity B->C D Enhanced Oral Absorption C->D E SEDDS/SMEDDS C->E F Improved Bioavailability D->F E->F

Caption: Rationale for selecting a lipid-based oral formulation.

Proposed Signaling Pathway for this compound

Valepotriates are known to modulate the GABAergic system. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of GABA.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds ValeriotriateB This compound ValeriotriateB->GABA_R Allosteric Modulation

Caption: Proposed mechanism of this compound via GABA-A receptor modulation.

Conclusion and Recommendations

The successful in vivo administration of this compound is achievable with careful consideration of its physicochemical properties. For intravenous studies, a co-solvent system is a practical approach, while for oral administration, a lipid-based formulation like SEDDS is recommended to enhance bioavailability. Due to the compound's instability, it is imperative to conduct thorough drug-excipient compatibility studies and to use a validated stability-indicating analytical method to monitor the integrity of the formulation. The protocols provided herein serve as a starting point, and optimization may be required based on the specific dose and animal model used in the research.

References

Application Notes: Valeriotriate B and Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct studies on "Valeriotriate B" are not extensively available in the reviewed scientific literature, research on related valepotriate derivatives and other iridoid glycosides provides significant insight into their potential application as anti-cancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This document outlines the observed effects, potential mechanisms of action, and detailed protocols for evaluating the efficacy of these compounds in a research setting. The information is synthesized from studies on potent valepotriate derivatives and the iridoid glycoside, Valerosidate, which serve as valuable proxies for understanding the potential of this compound class.

Mechanism of Action

The primary mechanism of action identified for potent valepotriate derivatives is the induction of mitochondrion-mediated apoptosis.[1] This intrinsic apoptotic pathway is initiated by cellular stress and leads to a cascade of events culminating in programmed cell death.

Key molecular events observed include:

  • Upregulation of Bax: An elevated level of the pro-apoptotic protein Bax is observed following treatment.[1]

  • Caspase-9 and PARP Cleavage: The treatment triggers the activation of procaspase-9 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1]

Additionally, related iridoid glycosides like Valerosidate are suggested to modulate tumor suppressor genes, including p53 and PTEN, as part of their anti-cancer activity.[2]

Data Presentation

The cytotoxic activity of valepotriate derivatives and related compounds has been quantified across various cancer cell lines. The following tables summarize the available quantitative data, primarily using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Valepotriate Derivative 1e Against Various Cancer Cell Lines Data represents the IC50 values (μM) after 72 hours of treatment.

Cell LineCancer TypeIC50 (μM)
H1975Lung Cancer10.7
PANC-1Pancreatic Cancer15.3
BT474Breast Cancer20.4
MCF7Breast Cancer25.6
MDA-MB-231Breast Cancer30.1
AGCGastric Cancer40.5
BGC-823Gastric Cancer50.2

(Data synthesized from studies on valepotriate derivatives).[1]

Table 2: Illustrative Cytotoxicity Data for Valerosidate This data is provided for illustrative purposes to demonstrate how results can be presented.[2]

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
ValerosidateHCT116MTT48150
ValerosidateHCT116XTT48165
Doxorubicin (Control)HCT116MTT480.5

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with this compound (serial dilutions) B->C D Incubate (48-72h) C->D E Add Viability Reagent (e.g., MTT, CCK-8) D->E F Incubate (2-4h) E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 Value G->H G cluster_pathway Proposed Apoptotic Pathway compound Valepotriate Derivative mito Mitochondrion compound->mito induces stress bax Bax (Upregulated) cyto_c Cytochrome c Release bax->cyto_c promotes cas9 Procaspase-9 -> Caspase-9 cyto_c->cas9 activates parp PARP Cleavage cas9->parp activates apoptosis Apoptosis parp->apoptosis leads to

References

Application Notes and Protocols for Valproate (Valproic Acid) in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Valeriotriate B" did not yield any relevant scientific information. It is highly probable that the intended compound of interest is Valproate (Valproic Acid, VPA), a structurally similar and well-researched compound in neuropharmacology. The following application notes and protocols are based on the extensive body of research available for Valproate.

Application Notes

Valproic acid (VPA) is a branched short-chain fatty acid that has been in clinical use for decades as an antiepileptic drug and a mood stabilizer.[1][2][3] Its broad spectrum of action makes it a valuable tool in neuropharmacology research, particularly in studies related to epilepsy, bipolar disorder, and neurodegenerative diseases.[1][2][3] The multifaceted mechanisms of VPA include the modulation of GABAergic neurotransmission, inhibition of histone deacetylases (HDACs), and regulation of intracellular signaling pathways.[1][2][4]

1. Modulation of GABAergic Neurotransmission

A primary mechanism of VPA's action is the enhancement of GABAergic inhibition in the brain.[4] VPA increases the levels of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[2][4] This is achieved through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation, and potentially by increasing GABA synthesis.[2][4][5] This leads to reduced neuronal excitability, which is a key factor in its anticonvulsant effects.[4]

2. Histone Deacetylase (HDAC) Inhibition

VPA is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[1][6] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of numerous genes.[2][6] This epigenetic modification is thought to underlie many of VPA's long-term effects, including its mood-stabilizing and potential neuroprotective properties.[2][3] VPA's HDAC inhibitory activity also contributes to its effects on cell differentiation, proliferation, and apoptosis, making it a subject of interest in cancer research.[7]

3. Modulation of Intracellular Signaling Pathways

VPA influences several key intracellular signaling pathways involved in neuronal survival, plasticity, and neurogenesis.

  • ERK Pathway: VPA has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway.[8][9] The ERK pathway is crucial for neurotrophic factor-regulated processes such as neurogenesis, neurite outgrowth, and neuronal survival.[9] VPA-induced activation of the ERK pathway is time- and concentration-dependent and is mediated through Raf and MEK.[9]

  • Wnt/β-catenin Pathway: VPA can also activate the Wnt/β-catenin signaling pathway.[10][11] This pathway is essential for neuronal differentiation of neural stem cells.[10] VPA has been shown to upregulate the expression of Wnt-3α and β-catenin, promoting the differentiation of neural stem cells into neurons.[10] In some contexts, prenatal exposure to VPA has been linked to the upregulation of the Wnt/β-catenin pathway, which may be associated with an increased risk of autism spectrum disorders.[12]

Quantitative Data

The following tables summarize quantitative data on the effects of Valproate from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Valproate on ERK Pathway Activation

Cell TypeVPA ConcentrationTreatment TimeMeasured ParameterObserved EffectReference
Cultured Cortical Cells0.5 - 2.0 mM15 - 60 minPhospho-ERK44/42 LevelsConcentration- and time-dependent increase[9]
Cultured Cortical Cells1.0 mM30 minPhospho-RSK1 LevelsSignificant increase[9]
Primary Human Hepatocytes500 µMNot specifiedERK Thr202/Tyr204 PhosphorylationIncreased phosphorylation[8]

Table 2: In Vitro Effects of Valproate on Histone Deacetylase (HDAC) Inhibition

HDAC IsoformCell-free/Cell-basedVPA IC50NotesReference
Class I HDACsCell-free0.7 - 1.0 mMIncludes HDACs 1, 2, and 3Not specified in snippets
Class IIa HDACsCell-free1.0 - 1.5 mMIncludes HDACs 4, 5, and 7Not specified in snippets
HDAC6 and HDAC10Cell-freeNo inhibition observedVPA appears to be selectiveNot specified in snippets

Table 3: In Vivo Effects of Valproate in Animal Models

Animal ModelVPA DosageTreatment DurationMeasured ParameterObserved EffectReference
Rat Model of Epilepsy400 mg/kg i.p. (acute)Single doseBrain GABA levelsIncreased in the cortex[13]
Rat Model of AutismNot specifiedPrenatal exposureWnt1 and Wnt2 expressionIncreased mRNA and protein expression[12]
Alzheimer's Disease Mouse ModelNot specified4 weeksHippocampal NeurogenesisIncreased cell proliferation and immature neurons[14]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK Phosphorylation

This protocol is a representative method for assessing the activation of the ERK pathway in cultured cells treated with Valproate.[15][16][17]

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) at an appropriate density in culture plates.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with varying concentrations of Valproate (e.g., 0.5 mM, 1 mM, 2 mM) for different time points (e.g., 15, 30, 60 minutes). Include an untreated control group.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of p-ERK1/2 as a ratio to total ERK1/2.

Protocol 2: Histone Deacetylase (HDAC) Activity Assay

This protocol describes a general method for measuring HDAC activity in the presence of Valproate, based on commercially available colorimetric assay kits.[18][19]

  • Nuclear Extract Preparation:

    • Harvest cultured cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • HDAC Activity Assay:

    • Use a colorimetric HDAC activity assay kit. The principle of these assays is typically based on the deacetylation of a colorimetric substrate by HDACs present in the sample.

    • In a 96-well plate, add the assay buffer, the acetylated substrate, and the nuclear extract to each well.

    • For the inhibitor groups, add varying concentrations of Valproate (e.g., 0.1 mM to 10 mM). Include a positive control inhibitor (e.g., Trichostatin A) and a no-inhibitor control.

    • Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes).

    • Add the developer solution, which reacts with the deacetylated substrate to produce a colored product.

    • Incubate for the recommended time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the specified wavelength (e.g., 405 nm or 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the HDAC activity as the change in absorbance per unit of time per microgram of protein.

    • Determine the inhibitory effect of Valproate by comparing the activity in the presence of the inhibitor to the no-inhibitor control.

    • Calculate the IC50 value of Valproate for HDAC inhibition by plotting the percentage of inhibition against the logarithm of the VPA concentration.

Visualizations

G cluster_ERK ERK Signaling Pathway VPA Valproate Raf Raf VPA->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK1 RSK1 ERK->RSK1 CREB CREB RSK1->CREB Neurogenesis Neurogenesis & Neuronal Survival CREB->Neurogenesis

Caption: Valproate activates the ERK signaling pathway, promoting neurogenesis.

G cluster_Wnt Wnt/β-catenin Signaling Pathway VPA Valproate Wnt Wnt VPA->Wnt Upregulates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin/ GSK-3β Complex Dsh->APC_Axin Inhibits GSK3b GSK-3β beta_catenin β-catenin APC_Axin->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression (e.g., NeuroD1) TCF_LEF->Gene_Expression

Caption: Valproate activates the Wnt/β-catenin pathway, inducing neuronal differentiation.

References

Application Notes and Protocols for the Purity Assessment of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B is an iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1][2][3] Iridoids are known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development.[1][4][5] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, robust and reliable analytical methods are required to accurately assess the purity of this compound.

These application notes provide detailed protocols for the determination of this compound purity using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of compounds in a mixture.[6][7][8] It is an excellent method for determining the purity of this compound by separating it from potential impurities.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard of known purity.

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the mobile phase as the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the this compound sample is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Data Presentation

Table 1: HPLC-UV Purity Assessment of this compound Batches

Batch IDRetention Time (min)Peak Area (mAU*s)% Purity (Area Normalization)
VTB-00115.234850.799.5%
VTB-00215.254795.398.8%
VTB-00315.224901.199.8%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard & Sample B Dissolve in Methanol A->B C Prepare Working Standards B->C D Filter Sample Solution B->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Integrate Peak Areas G->H I Calculate % Purity (Area Normalization) H->I

Caption: HPLC-UV workflow for this compound purity assessment.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[9] This technique is invaluable for identifying and quantifying impurities, even at trace levels.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS system comprising an HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The same column and reagents as for the HPLC-UV method.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.

3. Sample Preparation:

  • Prepare the sample solution as described in the HPLC-UV protocol, typically at a lower concentration (e.g., 100 µg/mL).

4. Data Analysis:

  • Identify impurities by comparing their measured accurate mass with theoretical masses of potential degradation products, metabolites, or related compounds.

  • Quantify known impurities using a calibration curve generated from their respective reference standards. The purity of this compound is then calculated by subtracting the percentage of all identified and quantified impurities from 100%.

Data Presentation

Table 2: Impurity Profile of this compound (Batch VTB-002) by LC-MS

Impurity IDRetention Time (min)Observed m/z [M+H]⁺Molecular FormulaMass Error (ppm)Content (%)
IMP-0112.87485.2315C₂₂H₃₆O₁₁1.20.45
IMP-0218.54573.2689C₂₇H₄₄O₁₃-0.80.75

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Prepare Sample Solution (e.g., 100 µg/mL) B Inject into LC-MS System A->B C Chromatographic Separation B->C D Mass Spectrometric Detection (Full Scan & SIM/MRM) C->D E Identify Impurities (Accurate Mass) D->E F Quantify Impurities (Calibration Curve) D->F G Calculate Purity by Mass Balance E->G F->G

Caption: LC-MS workflow for impurity profiling of this compound.

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer with a field strength of 400 MHz or higher.

  • High-precision 5 mm NMR tubes.

  • Internal standard of known purity and high molecular weight (e.g., maleic anhydride, dimethyl sulfone).

  • Deuterated solvent (e.g., Methanol-d₄).

  • Analytical balance with high accuracy.

2. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with the following parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Ensure complete relaxation of all relevant signals.

4. Data Analysis:

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 3: qNMR Purity Assessment of this compound (Batch VTB-003)

ParameterThis compoundInternal Standard (Maleic Anhydride)
Mass (mg)10.155.02
Molar Mass ( g/mol )558.6298.06
Signal (ppm)5.8 (d, 1H)7.1 (s, 2H)
Number of Protons (N)12
Integral (I)1.000.95
Purity of Standard (%)-99.9%
Calculated Purity (%) 99.7% -

Logical Relationship Diagram

qNMR_Logic cluster_measurement Experimental Measurements cluster_constants Known Constants cluster_calculation Purity Calculation Masses Accurate Masses (this compound & Standard) Purity Purity of this compound Masses->Purity Integrals NMR Signal Integrals (this compound & Standard) Integrals->Purity MolarMasses Molar Masses MolarMasses->Purity ProtonNumbers Number of Protons ProtonNumbers->Purity StdPurity Purity of Standard StdPurity->Purity

Caption: Logical relationship of parameters for qNMR purity calculation.

IV. Conclusion

The methods described provide a comprehensive approach to assessing the purity of this compound. HPLC-UV is suitable for routine quality control, providing rapid and reliable purity estimation. LC-MS is essential for the identification and quantification of unknown impurities, which is critical for drug safety assessment. qNMR offers a primary method for obtaining a highly accurate purity value without the need for a specific this compound reference standard. The choice of method will depend on the specific requirements of the analysis, from routine batch release to in-depth characterization for regulatory submissions. The combination of these orthogonal techniques provides a high degree of confidence in the final purity assignment of this compound.

References

Practical Guide to Working with Valeriotriate B in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically on Valeriotriate B is limited in publicly available scientific literature. This guide is compiled based on available data for this compound and related valepotriates and iridoid compounds. The protocols and potential mechanisms described herein are intended as a starting point for research and will require optimization and validation for this compound specifically.

Introduction

This compound is a naturally occurring iridoid compound found in plants of the Valeriana genus.[][2][3] Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[4][5][6][7][8] Valepotriates, a subgroup of iridoids characterized by a reactive epoxide ring, have shown potential as cytotoxic and antitumor agents.[9][10] This document provides a practical guide for researchers, scientists, and drug development professionals on handling and working with this compound in a laboratory setting.

Physicochemical Properties and Handling

This compound is a small molecule with the following properties:

PropertyValueReference
CAS Number 862255-64-9[][2][3]
Molecular Formula C27H42O12[][2][3]
Molecular Weight 558.62 g/mol []
Class Iridoid, Valepotriate[]

Storage and Handling:

  • Storage: Store this compound as a solid at -20°C, protected from light and moisture.

  • Solubility: Valepotriates are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[11][12] For cell-based assays, prepare a concentrated stock solution in DMSO and dilute with the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Stability: Valepotriates can be unstable, particularly in aqueous solutions and upon storage.[9] It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Potential Biological Activities and Applications

Based on studies of related valepotriates and iridoids, this compound may exhibit the following biological activities:

  • Cytotoxic/Antitumor Activity: Valepotriates have demonstrated cytotoxicity against various cancer cell lines.[9][13] This activity is often attributed to the alkylating potential of the epoxide ring.[10]

  • Neuroprotective Effects: Extracts from Valeriana species, containing valepotriates, have shown neuroprotective properties.[14]

  • Anti-inflammatory Activity: Valepotriates have been shown to possess anti-inflammatory effects in animal models.[15]

  • Sedative and Anxiolytic Properties: Valepotriate fractions from Valeriana have demonstrated sedative and anxiolytic effects in mice.[16]

Experimental Protocols

The following are general protocols that can be adapted for investigating the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell lines (e.g., human small-cell lung cancer GLC(4), human colorectal cancer COLO 320)[9]

  • This compound

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 48h incubation
GLC(4)[Data to be determined]
COLO 320[Data to be determined]
A549[Data to be determined]
PC-3M[Data to be determined]

Note: Diene-type valepotriates have shown IC50 values in the range of 1-6 µM against GLC(4) and COLO 320 cell lines.[9]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin or Dexamethasone)

  • Vehicle (e.g., saline with a small percentage of Tween 80)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (at least 2-3 different doses).

  • Compound Administration: Administer this compound (e.g., intraperitoneally or orally) to the treatment groups. Administer the vehicle and positive control to their respective groups.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle-0
Indomethacin10[Data to be determined]
This compound[Dose 1][Data to be determined]
This compound[Dose 2][Data to be determined]

Note: A study on a valepotriate active ingredient showed significant inhibition of xylene-induced inflammation in rats.[15]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of related iridoids and valepotriates, the following pathways may be relevant.

PI3K/Akt Signaling Pathway in Cancer

Iridoid glycosides have been shown to inhibit cancer cell proliferation by downregulating the PI3K/Akt pathway.[6] This pathway is crucial for cell survival and proliferation.

PI3K_Akt_Pathway Valeriotriate_B This compound PI3K PI3K Valeriotriate_B->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Cytotoxicity Screening

The following workflow illustrates the general steps for screening the cytotoxic activity of this compound.

Cytotoxicity_Workflow Start Start: this compound Cell_Culture 1. Seed Cancer Cells (e.g., GLC(4), COLO 320) Start->Cell_Culture Treatment 2. Treat with this compound (Dose-response) Cell_Culture->Treatment Incubation 3. Incubate (24, 48, 72 hours) Treatment->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 5. Analyze Data (Calculate IC50) MTT_Assay->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

Future Directions

Further research is necessary to fully characterize the biological activities and mechanism of action of this compound. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Profiling: Screening this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it exerts its cytotoxic, neuroprotective, and anti-inflammatory effects.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer, neurodegenerative diseases, and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

By systematically applying the general protocols outlined in this guide and pursuing further focused research, the scientific community can better understand the therapeutic potential of this compound.

References

Valeriotriate B: Application Notes and Protocols for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B is a naturally occurring iridoid compound found in plants of the Valeriana genus, notably Valeriana jatamansi.[1] As a member of the valepotriate class of compounds, it is recognized for its potential biological activities, including neuroprotective effects.[1] The use of well-characterized reference standards is critical in phytochemical analysis to ensure the accuracy and reproducibility of research findings, particularly in the fields of natural product chemistry, quality control of herbal medicines, and drug discovery.

This document provides detailed application notes and protocols for the use of this compound as a reference compound in phytochemical analysis. It covers the physicochemical properties, analytical methodologies, and handling procedures to guide researchers in its proper use.

Physicochemical Properties and Specifications

This compound, when used as a reference standard, should meet stringent purity and characterization criteria. The following table summarizes the key physicochemical properties of this compound. It is important to note that a Certificate of Analysis (CoA) from the supplier should always be consulted for lot-specific data.

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 862255-64-9[2][3][4][5]
Molecular Formula C₂₇H₄₂O₁₂[2][3][4]
Molecular Weight 558.615 g/mol [2][5]
Purity (HPLC) ≥95%[2]
Boiling Point 631.5 ± 55.0 °C (at 760 mmHg)[2]
Density 1.3 ± 0.1 g/mL[2]
Appearance To be confirmed by visual inspectionN/A
Solubility Soluble in DMSO; sparingly soluble. Solubility in other organic solvents like methanol (B129727), ethanol (B145695), and acetonitrile (B52724) should be determined experimentally.[6]
Storage Conditions 2-8°C[2]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons, which is crucial for confirming the compound's structure.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the molecule.

Note: Researchers should acquire and interpret these spectra for their specific batch of this compound and compare them with any available literature data for related valepotriates to ensure structural identity.

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol describes the preparation of a standard stock solution and subsequent working solutions of this compound for use in quantitative analysis.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Transfer the weighed standard to a 1 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the compound.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Bring the solution to volume with the same solvent and mix thoroughly.

    • Store the stock solution at 2-8°C in a tightly sealed, light-protected container.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis.

    • For example, to prepare a 100 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring to volume with the mobile phase.

    • Prepare a calibration curve by creating a series of dilutions from the working solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in plant extracts or other matrices. Method optimization and validation are crucial for specific applications.

Instrumentation and Conditions (General Method for Valepotriates): [7]

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for valepotriate analysis.[7]

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, is typically effective. For example, a starting gradient of 50:50 (Methanol:Water) progressing to 100% Methanol over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Valepotriates are often detected at 208 nm and 254 nm.[7] A PDA detector allows for the acquisition of the full UV spectrum to confirm peak identity.

  • Injection Volume: 10-20 µL.

Procedure:

  • System Suitability: Inject the standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration. Plot the peak area against the concentration and determine the linearity (R² > 0.999).

  • Sample Analysis:

    • Prepare the sample extract by a suitable method (e.g., ultrasound-assisted extraction with methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Inject the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10][11][12]

Protocol 3: Isolation of this compound from Valeriana jatamansi

This protocol outlines a general procedure for the isolation of valepotriates from the roots and rhizomes of Valeriana jatamansi, which can be adapted for the targeted isolation of this compound.[13]

Materials:

  • Dried and powdered roots and rhizomes of Valeriana jatamansi

  • 95% Ethanol

  • Ethyl acetate (B1210297)

  • Water

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether, acetone)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Extract the powdered plant material with 95% ethanol at room temperature (e.g., 3 extractions, 28 hours each).[13]

    • Combine the ethanol extracts and concentrate under vacuum to obtain a crude residue.[13]

  • Partitioning:

    • Suspend the crude residue in water.

    • Partition the aqueous suspension with ethyl acetate (e.g., 5 times).[13]

    • Separate and concentrate the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether and acetone.[13]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Combine the relevant fractions and further purify using preparative HPLC if necessary.

Stability and Storage

Proper handling and storage of the reference standard are essential to maintain its integrity and ensure the reliability of analytical results.

Storage:

  • Store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[2]

Stability Testing:

  • Long-term stability should be assessed by analyzing the standard at regular intervals (e.g., every 3-6 months) under the recommended storage conditions.[11][12]

  • Accelerated stability studies can be performed at elevated temperatures (e.g., 40°C) and humidity to predict the shelf life.[11][12]

  • Any significant degradation (typically >5%) indicates that the standard may no longer be suitable for use.[9]

Biological Activity and Potential Applications

This compound, along with other compounds isolated from Valeriana jatamansi, has demonstrated moderate neuroprotective activity against 1-methyl-4-phenylpyridinium (MPP+)-induced neuronal cell death in dopaminergic neuroblastoma SH-SY5Y cells.[1] This suggests its potential as a lead compound in the development of therapeutic agents for neurodegenerative diseases. Further research is needed to elucidate the specific signaling pathways involved in its biological activity.

Visualizations

experimental_workflow cluster_prep Reference Standard Preparation cluster_analysis HPLC Analysis cluster_isolation Isolation from Plant Material weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock dilute Prepare Working Solutions stock->dilute inject_std Inject Standards (Calibration) dilute->inject_std Calibration Curve acquire Data Acquisition inject_std->acquire inject_sample Inject Sample Extract inject_sample->acquire process Data Processing & Quantification acquire->process extract Ethanol Extraction partition Ethyl Acetate Partitioning extract->partition column Silica Gel Chromatography partition->column purify Further Purification (Prep-HPLC) column->purify purify->weigh Isolated Compound as Standard

Caption: Workflow for the preparation, analysis, and isolation of this compound.

stability_testing_workflow cluster_long_term Long-Term Stability cluster_accelerated Accelerated Stability start This compound Reference Standard storage Store at 2-8°C, Protected from Light start->storage t0 Initial Analysis (t=0) storage->t0 a0 Initial Analysis (t=0) storage->a0 t1 Analysis at 3 months t0->t1 t2 Analysis at 6 months t1->t2 t3 ... Annual Analysis t2->t3 end Stability Assessment Report t3->end Evaluate Data, Determine Shelf-life a1 Analysis at 1 month (40°C) a0->a1 a2 Analysis at 3 months (40°C) a1->a2 a3 Analysis at 6 months (40°C) a2->a3 a3->end Predict Shelf-life

Caption: Workflow for stability testing of this compound reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Valeriotriate B Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and storage of Valeriotriate B.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Causes Recommended Solutions
Rapid degradation of this compound in solution. - Presence of water: Valepotriates are highly susceptible to hydrolysis. - High temperature: Elevated temperatures accelerate degradation. - Alkaline pH: this compound is particularly unstable in alkaline conditions.[1]- Prepare solutions in anhydrous solvents (e.g., anhydrous methanol) immediately before use. - Store solutions at or below -20°C.[1] - For short-term storage, use a brown, closed ampoule.[1] - Maintain a neutral or slightly acidic pH if an aqueous environment is unavoidable.
Inconsistent results in HPLC analysis. - On-column degradation: The analytical conditions themselves may be causing degradation. - Inappropriate mobile phase: The pH and composition of the mobile phase can affect stability. - Column variability: Differences between columns or column aging.- Use a well-validated, stability-indicating HPLC method. - Keep the autosampler temperature low (e.g., 4°C). - Use a mobile phase with a slightly acidic pH. - Equilibrate the column thoroughly before each run.
Formation of yellow-colored precipitate in samples. - Degradation to baldrinal: This is a common degradation product of valepotriates.- This indicates significant degradation. The sample should be discarded. - Review storage and handling procedures to prevent future degradation.
Low recovery of this compound from solid formulations. - Hygroscopicity: The formulation may have absorbed moisture, leading to degradation. - Excipient incompatibility: Certain excipients may promote degradation.- Store solid formulations in tightly sealed containers with a desiccant. - Conduct excipient compatibility studies. Consider using excipients like colloidal silicon dioxide or microcrystalline cellulose.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at -20°C or lower.[1] If a solution is necessary, it should be prepared fresh in an anhydrous solvent and used immediately. For short-term storage of solutions, use a brown, closed ampoule at -20°C.[1]

Q2: How can I improve the stability of this compound in my formulation?

A2: Several strategies can be employed to enhance the stability of this compound in a formulation:

  • Co-processing with Excipients: Incorporating excipients like colloidal silicon dioxide can improve the physical stability and reduce the hygroscopicity of valerian extracts.[2] Other suitable excipients for direct compression formulations include Avicel PH 101, Emcompress, and DC Lactose.[2]

  • Encapsulation: Complexation with cyclodextrins can form inclusion complexes that protect the drug from degradation by shielding it from water and light.[3][4]

  • Use of Antioxidants: While the primary degradation pathway is hydrolysis, oxidative degradation can also occur. The inclusion of antioxidants may help to mitigate this. Valepotriates themselves have shown antioxidant activity, which is reduced upon degradation.[5][6]

  • Microemulsion Formulations: Formulating this compound in a microemulsion can enhance its stability, particularly for liquid dosage forms.[7]

Q3: What are the main degradation products of this compound?

A3: The primary degradation products of valepotriates like this compound are baldrinals.[8][9] Under forced degradation conditions, such as alkaline hydrolysis and thermal stress, a number of other degradation components can also be formed.[1]

Q4: Is this compound sensitive to light?

A4: While the primary stability concerns are hydrolysis and thermal degradation, valepotriates are generally recommended to be protected from light. Valtrate (B1682818), a closely related compound, was found to be relatively stable under photolytic conditions in one study.[1] However, as a general precaution for natural products, storage in light-resistant containers is advised.

Q5: What is the expected half-life of this compound in an aqueous solution?

A5: The half-life of this compound is highly dependent on the pH and temperature of the solution. A study on valtrate in artificial gastrointestinal fluid found its half-life to be 1.73 hours in artificial gastric fluid and 1.61 hours in artificial intestinal fluid, indicating rapid degradation in aqueous environments at physiological pH and temperature.[8]

Quantitative Data Summary

The following table summarizes the stability of valtrate, a compound structurally very similar to this compound, under various stress conditions. This data is qualitative but provides a strong indication of the conditions under which this compound is likely to be unstable.

Stress Condition Observation Reference
Acidic (0.1 M HCl) Relatively Stable[1]
Alkaline (0.1 M NaOH) Sensitive (Significant Degradation)[1]
Oxidative (30% H₂O₂) Relatively Stable[1]
Photolytic (Light Exposure) Relatively Stable[1]
Thermal (60°C) Sensitive (Significant Degradation)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in an appropriate anhydrous solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at room temperature and analyze at 5, 15, 30, and 60 minutes.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C. Analyze at 2, 4, 8, and 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light. Analyze at 2, 4, 8, and 24 hours.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Quantify the remaining this compound and identify any major degradation products using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water with 0.25% acetic acid has been shown to be effective for separating valtrate and its degradation products.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[8]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

degradation_pathway Valeriotriate_B This compound Baldrinal Baldrinal Valeriotriate_B->Baldrinal Hydrolysis, Thermal Stress Other_Degradation_Products Other Degradation Products Valeriotriate_B->Other_Degradation_Products Forced Degradation (e.g., strong alkali) experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Valeriotriate_B This compound Stock Solution Acid Acidic (HCl) Valeriotriate_B->Acid Alkali Alkaline (NaOH) Valeriotriate_B->Alkali Oxidation Oxidative (H₂O₂) Valeriotriate_B->Oxidation Thermal Thermal (60°C) Valeriotriate_B->Thermal Photo Photolytic (UV/Vis) Valeriotriate_B->Photo Analysis HPLC Analysis Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Stability Assessment) Analysis->Data signaling_pathway cluster_gaba GABAergic Pathway cluster_cancer Anticancer Pathways Valeriotriate_B This compound GABA_receptor GABAA Receptor Valeriotriate_B->GABA_receptor Modulates PI3K_Akt PI3K/Akt Pathway Valeriotriate_B->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Valeriotriate_B->MAPK_ERK Inhibits ROS_reduction Reduced ROS GABA_receptor->ROS_reduction Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes

References

Technical Support Center: Optimizing Valeriotriate B Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively dissolve and use Valeriotriate B in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the CAS number 862255-64-9 and the molecular formula C27H42O12.[1] It is classified as a valepotriate, a group of iridoids often extracted from plants of the Valeriana genus. Valepotriates, in general, are known for their cytotoxic, antitumor, and anxiolytic properties.

Q2: In which solvents is this compound soluble?

Recommended Solvents:

  • Primary: Dimethyl sulfoxide (B87167) (DMSO)

  • Secondary:

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Acetone

Note: this compound is expected to have low solubility in water and aqueous buffers.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers encounter when preparing this compound solutions for in vitro experiments.

Problem 1: this compound powder is not dissolving.

  • Possible Cause: Incorrect solvent choice or insufficient solvent volume.

  • Solution:

    • Ensure you are using a recommended organic solvent, with DMSO being the primary choice for creating stock solutions for biological assays.

    • Increase the solvent volume gradually while vortexing or sonicating the solution. Gentle heating may also aid dissolution, but be cautious as it may affect the stability of the compound.

Problem 2: Precipitate forms when adding the DMSO stock solution to an aqueous culture medium.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. DMSO is miscible with water, but the dissolved compound may not be.

  • Solution: Follow a stepwise dilution protocol.

    • Workflow for Preparing Aqueous Solutions from a DMSO Stock:

      G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C D High-Concentration Stock C->D E Pipette small volume of stock D->E F Add to aqueous medium E->F G Vortex Immediately F->G H Final Low-Concentration Solution G->H

      Caption: Workflow for preparing aqueous working solutions.

Problem 3: How can I determine the maximum safe concentration of DMSO for my cells?

  • Possible Cause: High concentrations of DMSO can be toxic to cells.

  • Solution: Perform a dose-response experiment to determine the DMSO tolerance of your specific cell line.

    • General Guidelines for DMSO in Cell Culture:

      • < 0.1%: Generally considered safe for most cell lines.

      • 0.1% - 0.5%: Tolerated by many cell lines, but may have minor effects.

      • > 0.5%: Can induce cellular stress and cytotoxicity. A vehicle control with the same DMSO concentration is critical.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound = 558.62 g/mol

    • For 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 558.62 g/mol * 1000 mg/g = 5.5862 mg

  • Dissolution:

    • Weigh 5.59 mg of this compound powder.

    • Add 1 mL of 100% sterile DMSO.

    • Vortex or sonicate until the powder is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. While specific stability data for this compound is unavailable, it is good practice to use freshly prepared solutions or solutions stored for no longer than 1-3 months.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Determine the final desired concentration of this compound in your cell culture medium.

  • Calculate the dilution factor. For example, to achieve a final concentration of 10 µM from a 10 mM stock, the dilution factor is 1:1000.

  • Perform a serial dilution if necessary to ensure the final DMSO concentration is within a safe range for your cells (ideally ≤ 0.1%).

    • Example: To make a 10 µM solution with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile culture medium (results in a 100 µM solution with 1% DMSO).

      • Add 100 µL of this intermediate solution to 900 µL of your cell suspension in the culture plate.

Potential Signaling Pathways

While the direct molecular targets of this compound are not extensively documented, related compounds and natural extracts from Valeriana species have been shown to influence key cellular signaling pathways involved in cell fate. Based on the known activities of similar compounds, potential pathways that this compound may modulate include:

  • Apoptosis Pathway: Many cytotoxic compounds induce programmed cell death.

  • Cell Cycle Regulation: Inhibition of cell proliferation is often linked to cell cycle arrest.

  • NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival.

Diagram: Hypothetical Signaling Pathways Modulated by this compound

G cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Downstream Effects VB This compound Apoptosis Apoptosis VB->Apoptosis CellCycle Cell Cycle Arrest VB->CellCycle NFkB NF-κB Inhibition VB->NFkB CellDeath Cell Death Apoptosis->CellDeath Proliferation Decreased Proliferation CellCycle->Proliferation NFkB->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Potential cellular effects of this compound.

Disclaimer: The signaling pathway information is based on the activities of structurally related compounds and should be experimentally verified for this compound.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 862255-64-9[1]
Molecular Formula C27H42O12[1]
Molecular Weight 558.62 g/mol

Table 2: Recommended Solvents for Valepotriates

SolventNotes
DMSO Recommended for stock solutions for biological assays.
Chloroform For non-aqueous applications.
Dichloromethane For non-aqueous applications.
Ethyl Acetate For non-aqueous applications.
Acetone For non-aqueous applications.

References

troubleshooting common issues in Valeriotriate B HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Valeriotriate B. Our aim is to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Common HPLC Issues

This section addresses specific problems you might encounter during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Peak Shape Problems

Q1: Why are my this compound peaks tailing?

Peak tailing, where a peak extends asymmetrically to the right, can make accurate quantification difficult.[1] This is a common issue and can be caused by several factors:

  • Secondary Interactions: Basic compounds can interact with residual acidic silanol (B1196071) groups on silica-based columns.[1] To remedy this, consider using a buffered mobile phase (pH 3–7) to neutralize these interactions or opt for an end-capped column to minimize silanol activity.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1][2] Try diluting your sample and re-injecting.

  • Column Degradation: Contamination or voids in the column can cause peak shape issues.[1] Using a guard column can help protect your analytical column from contaminants.[1] Regular column flushing with a strong solvent is also recommended.[1] If the problem persists, the column may need to be replaced.[3]

Q2: What causes peak fronting (shark-fin peaks) for my analyte?

Peak fronting, the inverse of tailing, is often observed under these conditions:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[2] Reducing the injection volume or sample concentration can resolve this.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][3] Whenever possible, dissolve your sample in the mobile phase.[3]

  • Column Issues: A poorly packed column or a void at the column inlet can lead to uneven flow and peak fronting.[2]

Q3: My this compound peak is splitting. What should I do?

Peak splitting can be a frustrating issue. Here are some common causes and solutions:

  • Column Contamination or Collapse: A blocked column frit or a collapse of the column head can cause the flow path to be disrupted, leading to split peaks.[2][3] Back-flushing the column may resolve a blocked frit.[2] If the column bed has collapsed, the column will likely need to be replaced.[3]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[3] Ensure your sample solvent is compatible with the mobile phase.

  • Co-elution with an Impurity: The appearance of a split peak might actually be two different compounds eluting very close to each other. Modifying the mobile phase composition or gradient can help to resolve the two peaks.

Retention Time and Baseline Issues

Q4: Why are the retention times for this compound shifting between injections?

Unstable retention times are a critical issue that can affect the reliability and reproducibility of your analysis.[4] The cause often depends on whether all peaks are shifting or just the peak of interest.

  • Flow Rate Fluctuations: If all peaks are shifting proportionally, it is likely a problem with the flow rate.[4][5] Check for leaks in the system, ensure the pump is functioning correctly, and that there is enough mobile phase.[6][7] Worn pump seals or faulty check valves can also cause flow instability.

  • Mobile Phase Composition Changes: If retention times are drifting over time, it could be due to changes in the mobile phase composition, such as the evaporation of a volatile solvent component.[4][8] It is crucial to use freshly prepared mobile phase and keep the solvent reservoirs covered.[9]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[4][6] Using a thermostatted column compartment will help maintain a stable temperature.[6]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to retention time drift.[8][10] Ensure the column is fully equilibrated with the mobile phase before each injection.[8]

Q5: What is causing the baseline noise or drift in my chromatogram?

A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.[11]

  • Mobile Phase Issues: Impurities in the mobile phase solvents or salts are a common cause of baseline noise.[1][9] Using HPLC-grade solvents and fresh, high-purity buffers is essential.[1] Degassing the mobile phase is also critical to prevent bubbles from forming in the detector cell.[12]

  • Detector Problems: A failing detector lamp or a contaminated flow cell can lead to baseline noise and drift.[12] The flow cell can be flushed with a strong, appropriate solvent to remove contaminants.

  • Pump Issues: Pulsations from the pump, often due to worn seals or check valves, can cause a noisy baseline.

  • Temperature Effects: Fluctuations in the ambient temperature can affect the detector and result in baseline drift, especially for refractive index detectors.[13]

Experimental Protocols

While a specific, validated method for this compound was not found in the initial search, the following table provides a typical starting point for HPLC analysis of valepotriates, which can be optimized for this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Gradient Program 0-20 min: 30-70% Acetonitrile; 20-25 min: 70% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve sample in mobile phase (initial conditions)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Noise/Drift? start->baseline tailing Tailing peak_shape->tailing Type? fronting Fronting peak_shape->fronting splitting Splitting peak_shape->splitting rt_all_peaks All Peaks Shifting? retention_time->rt_all_peaks Scope? rt_one_peak Selective Peak Shift? retention_time->rt_one_peak noise Noise (short-term) baseline->noise Type? drift Drift (long-term) baseline->drift sol_tailing Check for: - Secondary Interactions - Column Overload - Column Degradation tailing->sol_tailing Cause? sol_fronting Check for: - Sample Overload - Solvent Incompatibility fronting->sol_fronting Cause? sol_splitting Check for: - Column Contamination - Solvent Mismatch - Co-elution splitting->sol_splitting Cause? sol_rt_all Check for: - Flow Rate Issues - Leaks - Pump Malfunction rt_all_peaks->sol_rt_all Cause? sol_rt_one Check for: - Mobile Phase pH - Column Chemistry Change rt_one_peak->sol_rt_one Cause? sol_noise Check for: - Mobile Phase Purity - Degassing - Detector Lamp noise->sol_noise Cause? sol_drift Check for: - Temperature Fluctuation - Column Equilibration - Contaminated Mobile Phase drift->sol_drift Cause?

Caption: A flowchart for systematic HPLC troubleshooting.

References

identifying and characterizing Valeriotriate B degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Valeriotriate B and why is studying its degradation important?

This compound is an iridoid, a class of secondary metabolites found in a variety of plants. The study of its degradation is crucial for drug development to understand its stability, identify potential degradation products that could be inactive or toxic, and establish appropriate storage conditions and shelf-life.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

Based on the structure of other iridoid glycosides, this compound is likely susceptible to degradation through hydrolysis of its ester bonds, particularly under strong alkaline or acidic conditions.[1] Other potential degradation pathways could involve oxidation.[4] The glycosidic bond could also be a point of cleavage under certain conditions.[5]

Q3: What are the typical stress conditions used in forced degradation studies of compounds like this compound?

Forced degradation studies are intentionally performed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[2] Common stress conditions include:

  • High and low pH (acidic and basic hydrolysis)

  • High temperature (thermal degradation)

  • Oxidation (e.g., using hydrogen peroxide)

  • Exposure to light (photodegradation)[3]

Q4: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the determination of valepotriates.[6] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][5][7] Techniques like UPLC-MS/MS can provide detailed fragmentation information to characterize unknown degradants.[8]

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the duration of the stress, the temperature, or the concentration of the stress agent (e.g., acid, base, oxidizing agent).[2]
The compound is highly stable under the tested conditions.This is a valid result. Document the stability of the compound under the tested conditions.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the duration of the stress, the temperature, or the concentration of the stress agent to achieve partial degradation (typically 10-30%) for better pathway analysis.[2]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method, including the mobile phase composition, gradient, flow rate, and column chemistry.
Sample overload.Reduce the concentration of the injected sample.
Difficulty in identifying unknown degradation products. Insufficient data from the analytical technique.Employ high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis to propose structures.[5][8]
Co-elution of peaks.Further optimize the chromatographic method to separate the co-eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or other suitable solvent

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in the HCl solution. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time. Withdraw samples at different time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Dissolve this compound in the NaOH solution. Keep the solution at room temperature or a slightly elevated temperature. Withdraw and neutralize samples with HCl at various intervals for analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of H₂O₂. Store the solution in the dark at room temperature. Collect samples at different time points for analysis.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C). Also, prepare a solution of this compound and expose it to the same temperature. Analyze samples periodically.

  • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines in a photostability chamber. Keep a control sample in the dark. Analyze both samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution (Example):

Time (min) %A %B
0 90 10
20 50 50
25 10 90
30 10 90
31 90 10

| 40 | 90 | 10 |

Other Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: To be determined based on the UV spectrum of this compound.

Note: This is a generic method and must be optimized and validated for the specific application.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Stress Conditions
Stress ConditionDurationThis compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C24 h75.215.85.1
0.1 M NaOH, RT8 h60.525.310.2
3% H₂O₂, RT48 h82.111.53.7
80°C (Solid)7 days95.82.11.3
PhotostabilityICH Q1B92.44.52.0

This table presents hypothetical data for illustrative purposes.

Visualizations

Degradation_Pathway Valeriotriate_B This compound Hydrolysis_Product_1 Hydrolysis Product 1 (e.g., Cleaved Ester) Valeriotriate_B->Hydrolysis_Product_1 Acid/Base Hydrolysis Oxidation_Product_1 Oxidation Product 1 (e.g., Epoxide) Valeriotriate_B->Oxidation_Product_1 Oxidation Further_Degradation Further Degradation Products Hydrolysis_Product_1->Further_Degradation Further Degradation Oxidation_Product_1->Further_Degradation Further Degradation Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic HPLC HPLC-UV for Quantification Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Stability Profile Pathway->Stability Valeriotriate_B This compound Sample Valeriotriate_B->Acid Valeriotriate_B->Base Valeriotriate_B->Oxidative Valeriotriate_B->Thermal Valeriotriate_B->Photo Troubleshooting_Logic rect_node rect_node Start Problem with Degradation Study No_Degradation No Degradation? Start->No_Degradation Complete_Degradation Complete Degradation? No_Degradation->Complete_Degradation No Increase_Stress Increase Stress Conditions No_Degradation->Increase_Stress Yes Poor_Peaks Poor Peak Shape? Complete_Degradation->Poor_Peaks No Decrease_Stress Decrease Stress Conditions Complete_Degradation->Decrease_Stress Yes Unknown_Peaks Unknown Peaks? Poor_Peaks->Unknown_Peaks No Optimize_HPLC Optimize HPLC Method Poor_Peaks->Optimize_HPLC Yes Use_LCMS Use LC-MS/MS for Identification Unknown_Peaks->Use_LCMS Yes End Problem Resolved Unknown_Peaks->End No Increase_Stress->End Decrease_Stress->End Optimize_HPLC->End Use_LCMS->End

References

Technical Support Center: Overcoming In Vivo Delivery Challenges for Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Valeriotriate B" is a hypothetical compound name for the purpose of this guide. The challenges and solutions described are based on common issues encountered with poorly soluble, ester-containing natural products and are intended to serve as a general framework for researchers working with similar molecules.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo delivery of this compound and other complex, hydrophobic investigational compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?

A1: Low and variable oral bioavailability is a common and significant challenge in early drug development, especially for complex natural products. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment.[1][2][3]

  • Poor Aqueous Solubility: As a likely hydrophobic molecule, this compound may not dissolve sufficiently in GI fluids to be absorbed.[1][4][5] This is a primary rate-limiting step for absorption.

  • Chemical or Enzymatic Instability: The ester functional groups in this compound make it susceptible to hydrolysis. This degradation can occur in the acidic environment of the stomach or be catalyzed by esterase enzymes present in the GI tract, liver, and blood.[6][7][8]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This is a common issue for molecules with a high molecular weight or that do not adhere to established principles like Lipinski's Rule of Five.[1][4]

  • Extensive First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[1][3]

  • Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.[1]

Q2: How can we experimentally determine the primary cause of this compound's poor bioavailability?

A2: A systematic approach using a combination of in vitro and in vivo experiments is recommended to diagnose the root cause.

  • In Vitro Solubility Assessment: Determine the kinetic and thermodynamic solubility in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and biorelevant media like FaSSIF and FeSSIF.

  • In Vitro Stability Studies: Assess the stability of this compound in SGF, SIF, and in the presence of liver microsomes or esterase enzymes to quantify its degradation rate.[6][7]

  • Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess the compound's permeability and determine if it is a substrate for efflux transporters like P-gp.

  • In Vivo Pharmacokinetic (PK) Studies: The most definitive method is to compare the PK profiles after intravenous (IV) and oral (PO) administration. This allows for the calculation of absolute bioavailability (F%) and provides insights into clearance mechanisms.[1] A low F% with rapid clearance after IV dosing suggests metabolic instability, whereas a low F% with slow clearance points towards absorption-related issues like poor solubility.

Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A3: Several formulation strategies can enhance the dissolution and absorption of poorly soluble drugs.[2][5][9]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the drug's surface area, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[3][9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can enhance solubility and dissolution.[9][11] This is often achieved through spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs) can present the drug in a solubilized state within the GI tract, bypassing the dissolution step and utilizing lipid absorption pathways.[9][10][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[5][13][14]

Q4: We are observing rapid clearance and a very short half-life for this compound after IV administration. What could be the cause and how can we address it?

A4: Rapid clearance is typically due to extensive metabolism by enzymes, often in the liver and blood. For an ester-containing compound like this compound, hydrolysis by carboxylesterases is a highly probable cause.[6][7][8]

  • Diagnostic Step: Incubate this compound with plasma and liver S9 fractions from the relevant species to confirm its susceptibility to esterase-mediated hydrolysis.

  • Mitigation Strategies:

    • Prodrug Modification: While this compound itself has ester groups, further chemical modification to sterically hinder the ester bonds could slow hydrolysis.

    • Encapsulation: Formulating the drug in nanoparticles (e.g., LNPs, polymeric nanoparticles) can shield it from metabolic enzymes, prolonging its circulation time.[15]

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its hydrodynamic size, reducing renal clearance and sterically shielding it from enzymatic degradation.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for In Vivo Delivery
Molecular Weight650.8 g/mol High MW may limit passive permeability.
LogP4.8High lipophilicity indicates poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a major barrier to oral absorption.
pKaN/A (Neutral)pH manipulation will not significantly improve solubility.
Chemical ClassTriester Natural ProductSusceptible to esterase-mediated hydrolysis.

Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats (2 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension15 ± 62.045 ± 20< 1%
Micronized Suspension40 ± 121.5150 ± 45~3%
Solid Dispersion150 ± 351.0850 ± 180~15%
Lipid Nanoparticles250 ± 500.51400 ± 250~25%
IV Solution (0.5 mg/kg)800 ± 1100.085600 ± 700100%

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles (LNPs)

This protocol describes a straightforward method for preparing LNPs using nanoprecipitation to enhance the solubility and bioavailability of this compound.

Materials:

  • This compound

  • Lecithin (e.g., from soybean)

  • DSPE-mPEG(2000)

  • Cholesterol

  • Ethanol, anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound, 50 mg of lecithin, and 10 mg of cholesterol in 1 mL of anhydrous ethanol.

  • Aqueous Phase Preparation: Dissolve 5 mg of DSPE-mPEG(2000) in 10 mL of PBS. Stir gently at room temperature.

  • Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase while stirring vigorously (e.g., 600 RPM) using a magnetic stirrer.

  • Solvent Evaporation: Continue stirring the resulting nano-suspension for 2-4 hours in a fume hood to allow for the complete evaporation of ethanol.

  • Purification & Sterilization: Filter the LNP suspension through a 0.22 µm syringe filter to remove any aggregates and ensure sterility.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine zeta potential to assess surface charge and stability.

    • Quantify drug encapsulation efficiency by separating free drug from LNPs (e.g., via ultracentrifugation) and measuring the drug concentration in the supernatant using HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Oral Bioavailability of this compound start Low Bioavailability Observed (PO Dosing) iv_study Perform IV PK Study to Determine Clearance start->iv_study clearance Clearance Rate? iv_study->clearance high_cl High Clearance (>80% Liver Blood Flow) clearance->high_cl High low_cl Low/Moderate Clearance clearance->low_cl Low metabolism_issue Problem: Rapid Metabolism (Likely Esterase Hydrolysis) high_cl->metabolism_issue absorption_issue Problem: Poor Absorption low_cl->absorption_issue solubility_test Assess In Vitro Aqueous Solubility absorption_issue->solubility_test solubility_result Solubility? solubility_test->solubility_result low_sol Low Solubility solubility_result->low_sol Poor ok_sol Acceptable Solubility solubility_result->ok_sol OK formulation_sol Solution: Formulation Enhancement (e.g., LNPs, ASDs) low_sol->formulation_sol permeability_test Assess Caco-2 Permeability & Efflux ok_sol->permeability_test permeability_result Permeability? permeability_test->permeability_result low_perm Low Permeability permeability_result->low_perm Low high_efflux High Efflux Ratio (B-A / A-B > 2) permeability_result->high_efflux High Efflux prodrug Solution: Prodrug/Chemical Modification low_perm->prodrug high_efflux->prodrug

Caption: A logical workflow for diagnosing the cause of poor oral bioavailability.

Signaling_Pathway Hypothetical Signaling Pathway for this compound receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation val_b This compound val_b->akt Inhibits Phosphorylation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Workflow for Formulation Development and In Vivo Testing start Start: Poorly Soluble This compound form_dev Formulation Development (LNPs, ASDs, etc.) start->form_dev phys_char Physicochemical Characterization (Size, PDI, Drug Load) form_dev->phys_char in_vitro_diss In Vitro Dissolution & Stability Testing phys_char->in_vitro_diss decision1 Performance Acceptable? in_vitro_diss->decision1 in_vivo_pk In Vivo PK Study (Oral Dosing in Rats) decision1->in_vivo_pk Yes reiterate Re-evaluate & Optimize Formulation decision1->reiterate No data_analysis Data Analysis (Calculate Cmax, AUC, F%) in_vivo_pk->data_analysis decision2 Bioavailability Goal Met? data_analysis->decision2 end Proceed to Efficacy Studies decision2->end Yes decision2->reiterate No reiterate->form_dev

Caption: A stepwise workflow for formulation development and preclinical testing.

References

Technical Support Center: Valeriotriate B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining cell-based assay protocols for Valeriotriate B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during cell-based assays with this compound, an iridoid derived from Valeriana jatamansi.

Q1: My cell viability assay (e.g., MTT, MTS) results are inconsistent or show high background.

A1: This is a common issue when working with natural product extracts. Several factors could be contributing to this:

  • Compound Color Interference: this compound, being of plant origin, may have some inherent color that can interfere with absorbance-based assays.

    • Troubleshooting Step: Run a "compound-only" control (media + this compound at the same concentration as your experimental wells, but without cells). Subtract the absorbance of this control from your experimental wells.[1]

  • Insolubility: The compound may be precipitating out of solution at the concentrations tested, which can affect absorbance readings and cell health.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent (ensuring the solvent itself is not toxic to the cells at the final concentration).

  • Cell Seeding Density: An inappropriate number of cells can lead to variability.

    • Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

Q2: I am observing unexpected cytotoxicity at concentrations where I expect to see a biological effect.

A2: Unforeseen cytotoxicity can be due to several factors:

  • Off-Target Effects: Like many natural products, this compound could have off-target effects at higher concentrations.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Troubleshooting Step: Ensure the final concentration of your solvent in the cell culture media is low and consistent across all wells, including vehicle controls. Typically, DMSO concentrations should be kept below 0.5%.

  • Contamination: Mycoplasma or other microbial contamination can impact cell health and response to treatment.

    • Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination.

Q3: How can I confirm that the observed effect of this compound is specific and not an artifact?

A3: It is crucial to rule out non-specific activity, often referred to as Pan-Assay Interference Compounds (PAINS).

  • Use Orthogonal Assays: If you observe an effect in one type of assay (e.g., an absorbance-based viability assay), try to confirm it with a different type of assay that has a different readout (e.g., a fluorescence-based assay for apoptosis or a luminescence-based ATP assay).

  • Counter-Screens: Perform counter-screens to identify potential assay interference. For example, if using a luciferase reporter assay, test for direct inhibition of the luciferase enzyme.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on iridoids from Valeriana jatamansi, the source of this compound.

Table 1: Anti-Inflammatory Activity of Valeriana jatamansi Iridoids [3]

CompoundIC₅₀ for NO Production Inhibition (μM)
Valejatadoid D-GPotent (specific values not provided)
Jatamanin UPotent (specific values not provided)
Jatamanin OPotent (specific values not provided)
Jatamanvaltrate EPotent (specific values not provided)
Valeriotetrate CPotent (specific values not provided)
IVHD-valtratePotent (specific values not provided)
10-isovaleroxy-valtrathydrinPotent (specific values not provided)
Jatamanvaltrate QPotent (specific values not provided)
Valeriandoid F 0.88
Jatamanvaltrate K 0.62
IsovaltratePotent (specific values not provided)
Indomethacin (Positive Control)Not specified

Table 2: Antiproliferative Activity of Valeriandoid F in Human Glioma Stem Cells [3]

Cell LineIC₅₀ (μM)
GSC-3#7.16
GSC-18#5.75

Experimental Protocols

1. Neuroprotective Effect of this compound on Oxidative Stress-Induced Injury in PC12 Cells

This protocol is adapted from studies on iridoid-rich fractions from Valeriana jatamansi.[1][4]

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed PC12 cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound for a specified pre-treatment time (e.g., 2 hours). Include a vehicle control.

    • Induce oxidative stress by adding an inducing agent (e.g., H₂O₂ or MPP⁺) to the wells (excluding the untreated control wells) and incubate for the desired duration (e.g., 24 hours).

    • Assess cell viability using an MTT or similar viability assay.

    • (Optional) To investigate the mechanism, specific pathway inhibitors (e.g., LY294002 for the PI3K/Akt pathway) can be added before this compound treatment.

2. Anti-Inflammatory Activity of this compound: Nitric Oxide (NO) Production in BV2 Microglial Cells

This protocol is based on the known anti-inflammatory properties of iridoids from Valeriana jatamansi.

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed BV2 cells in a 96-well plate.

    • Allow cells to adhere and reach appropriate confluency.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

    • Incubate for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Concurrently, perform a cell viability assay to ensure that the reduction in NO is not due to cytotoxicity.

Visualizations

G cluster_workflow Experimental Workflow: Neuroprotection Assay A Seed PC12 Cells B Adherence (24h) A->B C Treat with this compound B->C D Induce Oxidative Stress (e.g., H2O2) C->D E Incubate (24h) D->E F Assess Cell Viability (MTT Assay) E->F

Caption: Workflow for assessing the neuroprotective effects of this compound.

G cluster_pathway Proposed Signaling Pathway for Neuroprotection VB This compound PI3K PI3K VB->PI3K Activates Akt Akt PI3K->Akt Activates Axon Axonal Regeneration & Motor Function Recovery Akt->Axon Promotes

Caption: PI3K/Akt signaling pathway activated by V. jatamansi iridoids.

G cluster_troubleshooting Troubleshooting Logic: High Background in Viability Assay Start High Background Observed CheckColor Run 'Compound-Only' Control Start->CheckColor IsColored Is Absorbance High? CheckColor->IsColored Subtract Subtract Background Absorbance IsColored->Subtract Yes CheckPrecipitate Check for Precipitate IsColored->CheckPrecipitate No Subtract->CheckPrecipitate IsPrecipitate Precipitate Observed? CheckPrecipitate->IsPrecipitate LowerConc Lower Concentration or Change Solvent IsPrecipitate->LowerConc Yes End Proceed with Corrected Data IsPrecipitate->End No LowerConc->End

Caption: Troubleshooting workflow for absorbance-based assay interference.

References

Technical Support Center: Minimizing Variability in Valeriotriate B Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving Valeriotriate B.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability with our this compound powder. What are the potential causes and solutions?

A1: Batch-to-batch variability is a common challenge when working with novel compounds. The primary causes often stem from issues with purity, stability, and handling.

  • Purity and Characterization: Inconsistent purity between batches is a major source of variability. It is crucial to establish and perform rigorous quality control on each new batch.

  • Storage and Handling: this compound, like many small molecules, may be sensitive to environmental conditions. Improper storage can lead to degradation, altering its effective concentration and activity.

  • Solvent Effects: The choice of solvent and the method of preparing stock solutions can significantly impact the compound's stability and solubility.

Recommended Solutions:

  • Implement Rigorous Quality Control: Perform analytical characterization (e.g., HPLC, mass spectrometry) on each new batch to confirm identity and purity.[1][2]

  • Standardize Storage Conditions: Store this compound powder in a cool, dark, and dry place, preferably under an inert atmosphere if it is susceptible to oxidation.[3] For solutions, follow the specific temperature and light-exposure recommendations from stability studies.

  • Consistent Stock Solution Preparation: Use a consistent, high-quality solvent (e.g., DMSO) to prepare stock solutions. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q2: Our in vitro cell-based assay results with this compound are not reproducible between experiments. What factors should we investigate?

A2: Lack of reproducibility in cell-based assays is a frequent issue. Several factors related to cell culture and assay execution can contribute to this problem.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can alter cellular responses.

  • Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients, leading to skewed results.

Recommended Solutions:

  • Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range. Ensure uniform cell seeding density across all wells and plates. Use the same batch of media and supplements for a set of experiments.

  • Adhere Strictly to a Detailed Protocol: Develop and follow a standard operating procedure (SOP) for all assay steps. Use calibrated pipettes and consistent pipetting techniques.

  • Mitigate Plate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or a buffer to create a more uniform environment for the inner wells.

Q3: We suspect our this compound is interfering with our colorimetric/fluorometric assay. How can we confirm and correct for this?

A3: Interference from the test compound is a common artifact in high-throughput screening. Natural products and colored compounds can absorb light or fluoresce at the same wavelengths used in the assay, leading to false-positive or false-negative results.

Recommended Solutions:

  • Run Compound-Only Controls: Prepare control wells containing the assay medium and this compound at the same concentrations used in the experiment, but without cells.

  • Measure Background Signal: Read the absorbance or fluorescence of these compound-only controls.

  • Correct Experimental Data: Subtract the background signal from the corresponding experimental wells to obtain the true assay signal.

  • Consider an Orthogonal Assay: If interference is severe, validate your findings using an alternative assay method that relies on a different detection principle (e.g., a luminescence-based assay if you are currently using a fluorescence-based one).

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity (MTT) Assay Results

Symptoms:

  • Large error bars in dose-response curves.

  • Inconsistent IC50 values between replicate plates or experiments.

  • Unexpectedly high or low absorbance readings in control wells.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding Density Optimize and strictly control the number of cells seeded per well. Perform a cell density optimization experiment to determine the linear range of the assay for your specific cell line.[4]
Non-uniform Formazan (B1609692) Crystal Dissolution Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilizing agent or by gentle mixing. Visually inspect the wells under a microscope before reading the plate.
Interference from this compound Run controls with this compound in cell-free media to check for any intrinsic color or reducing activity of the compound that might affect the MTT reagent.
Variations in Incubation Times Use a timer to ensure consistent incubation periods for both the compound treatment and the MTT reagent addition across all plates.
Contamination (Bacterial or Fungal) Regularly test cell cultures for contamination. Contaminants can metabolize the MTT reagent, leading to artificially high readings.

Illustrative Data: Impact of Cell Seeding Density on MTT Assay Signal

Cell Seeding Density (cells/well)Mean Absorbance (570 nm)Standard DeviationCoefficient of Variation (%)
1,0000.1520.02516.4
5,0000.5890.0417.0
10,0001.0240.0636.2
20,0001.5330.18412.0
40,0001.6100.25816.0

Note: Data are representative and illustrate the importance of working within the linear range of the assay to minimize variability. Over-confluent wells (e.g., 40,000 cells/well) can lead to reduced metabolic activity and increased variability.[4][5][6]

Issue 2: Degradation of this compound Stock Solutions

Symptoms:

  • Decreased potency of this compound over time.

  • Appearance of unknown peaks in HPLC analysis of stored solutions.

  • Precipitation in stock solutions upon thawing.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Exposure to Light Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light, especially if the compound is photosensitive.
Improper Storage Temperature Store stock solutions at -20°C or -80°C for long-term stability. Refer to the manufacturer's recommendations or perform in-house stability studies.[3]
Oxidation If this compound is sensitive to oxidation, consider preparing and storing solutions under an inert gas like argon or nitrogen.
Solvent Evaporation Use high-quality vials with tight-sealing caps (B75204) to prevent solvent evaporation, which would increase the compound's concentration.

Illustrative Data: Effect of Storage Conditions on Compound Stability

Storage ConditionTime (Days)Purity by HPLC (%)
-80°C in DMSO 099.5
3099.4
9099.2
-20°C in DMSO 099.5
3098.8
9097.1
4°C in DMSO 099.5
796.2
3088.4
Room Temp (in DMSO, light) 099.5
191.0
775.3

Note: Data are representative and highlight the critical impact of storage temperature on the stability of a novel compound.[3][7][8]

Experimental Protocols

Protocol 1: Quality Control of this compound Batches by HPLC

This protocol provides a general method for assessing the purity of this compound. The specific column, mobile phase, and detection wavelength should be optimized for this compound.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of ACN to make a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for detection, then use that specific wavelength for quantification.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: MTT Assay for this compound Cytotoxicity

This protocol details the steps for performing a standard MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.

1. Materials:

  • Adherent cells in culture

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

3. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Experimental_Workflow

Caption: A generalized experimental workflow for quality control and in vitro testing of this compound.

MAPK_Pathway

Caption: The MAPK signaling pathway, a potential target for compounds like this compound.

PI3K_AKT_mTOR_Pathway

Caption: The PI3K/Akt/mTOR pathway, crucial for cell growth and survival.

References

addressing matrix effects in Valeriotriate B LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Valeriotriate B. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this iridoid glycoside in complex biological and botanical matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. It has a molecular formula of C₂₇H₄₂O₁₂ and is found in plant species of the Valeriana genus. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research.

Q2: What are matrix effects in the context of this compound LC-MS analysis?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.

Q3: What are the common signs of matrix effects in the analysis of this compound?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: What types of samples are most susceptible to matrix effects when analyzing this compound?

Complex matrices are most likely to cause significant matrix effects. For this compound, these include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates.

  • Plant extracts: Crude or partially purified extracts from Valeriana species or other botanical sources.[2]

  • Herbal formulations: Traditional medicine preparations containing Valeriana officinalis.

Q5: How can I proactively minimize matrix effects during method development for this compound analysis?

To minimize matrix effects, consider the following strategies during method development:

  • Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3]

  • Chromatographic Separation: Develop a robust LC method to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.

Troubleshooting Guide

This guide provides detailed approaches to reduce or eliminate the impact of matrix effects on your this compound quantification.

Problem Possible Cause Recommended Solution
Poor reproducibility and inconsistent peak areas for QC samples. Significant and variable ion suppression or enhancement between samples.1. Confirm Matrix Effects: Perform a quantitative assessment using the post-extraction spike method (see Experimental Protocols).2. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE.3. Optimize Chromatography: Adjust the gradient or mobile phase to better separate this compound from interfering peaks.
Low sensitivity and poor signal-to-noise ratio. Predominantly ion suppression.1. Identify Suppression Zone: Use the post-column infusion technique to determine if this compound elutes in a region of high ion suppression (see Experimental Protocols).2. Modify Chromatography: Alter the retention time of this compound to move it out of the suppression zone.3. Enhance Sample Preparation: Use a sample preparation method that specifically targets the removal of phospholipids, a common cause of ion suppression.
Calibration curve is non-linear. Matrix effects are concentration-dependent.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for non-linear responses due to matrix effects.2. Prepare Matrix-Matched Calibrants: This can help to mimic the matrix effect seen in the unknown samples.3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inaccurate results compared to a reference method. Consistent ion suppression or enhancement leading to a systematic bias.1. Quantify the Matrix Effect: Use the post-extraction spike method to determine the percentage of ion suppression or enhancement.2. Re-evaluate Sample Preparation: The current method may not be effectively removing interferences. Consider a multi-step cleanup or a different SPE sorbent.3. Method of Standard Additions: For individual samples where matrix effects are highly variable, the method of standard additions can provide more accurate quantification.

Quantitative Data Summary

The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the general effectiveness of common techniques for biological matrices.

Sample Preparation Technique Relative Cost Selectivity Typical Analyte Recovery Effectiveness in Reducing Matrix Effects Reference
Protein Precipitation (PPT) LowLowHighLow[4]
Liquid-Liquid Extraction (LLE) MediumMedium-HighVariableMedium-High[3]
Solid-Phase Extraction (SPE) HighHighGood-HighHigh[3]

Experimental Protocols

Methodology 1: Post-Column Infusion for Qualitative Assessment

This method helps to identify retention time regions where ion suppression or enhancement occurs.

System Setup:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

  • Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.

  • Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.

Analysis:

  • Inject a blank matrix extract (that does not contain this compound) onto the LC column.

  • Monitor the signal of the infused this compound throughout the chromatographic run.

Interpretation:

  • A dip in the baseline indicates ion suppression at that retention time.

  • A rise in the baseline indicates ion enhancement .

Methodology 2: Post-Extraction Spike for Quantitative Assessment

This method quantifies the extent of matrix effects.

Sample Preparation: Prepare two sets of samples:

  • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the same known concentration of this compound into the extracted matrix.

Analysis:

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpretation:

  • ME < 100%: Indicates ion suppression.

  • ME > 100%: Indicates ion enhancement.

  • ME = 100%: Indicates no significant matrix effect.

Methodology 3: Enhanced Sample Preparation

Solid-Phase Extraction (SPE):

  • Select an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components.

  • Condition the cartridge with an appropriate solvent.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a solvent that removes weakly bound matrix components while retaining this compound.

  • Elute this compound with a strong solvent.

Liquid-Liquid Extraction (LLE):

  • Choose two immiscible solvents, one in which this compound is highly soluble and the other in which the matrix components are more soluble.

  • Mix the sample with the extraction solvent.

  • Vortex and centrifuge to separate the layers.

  • Collect the solvent layer containing this compound and evaporate to dryness.

  • Reconstitute the residue in the mobile phase. For a related compound, valtrate, n-hexane was found to be an effective extraction solvent from plasma.[3]

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_start Start: Method Performance Issue cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy cluster_end End Goal Start Poor Reproducibility / Inaccurate Quantification Qualitative Post-Column Infusion (Identify Suppression Zones) Start->Qualitative Is there a matrix effect? Quantitative Post-Extraction Spike (Quantify Matrix Effect) Start->Quantitative How severe is the matrix effect? OptimizeLC Optimize LC Conditions (Change Retention Time) Qualitative->OptimizeLC ImproveSamplePrep Enhance Sample Preparation (SPE, LLE) Quantitative->ImproveSamplePrep End Robust & Accurate Method OptimizeLC->End UseSILIS Use Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseSILIS UseSILIS->End

Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.

SamplePrep_Decision_Tree Start Need to Analyze this compound in a Complex Matrix Sensitivity Is High Sensitivity Required? Start->Sensitivity Interference Are Interferences High? Sensitivity->Interference Yes Dilution Dilute and Shoot Sensitivity->Dilution No PPT Protein Precipitation (PPT) Interference->PPT Low LLE Liquid-Liquid Extraction (LLE) Interference->LLE Medium SPE Solid-Phase Extraction (SPE) Interference->SPE High

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimization of NMR Data Acquisition for Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for Valeriotriate B, an iridoid found in Valeriana jatamansi.

Troubleshooting Guides

This section addresses specific issues that may be encountered during NMR experiments for this compound and similar iridoids.

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Possible Cause Recommended Solution
Insufficient sample concentrationPrepare a more concentrated sample. For a typical 5mm NMR tube, a concentration of 5-10 mg/mL is a good starting point.
Suboptimal number of scansIncrease the number of scans (transients). Doubling the scans will increase the S/N by a factor of √2.
Incorrect receiver gain settingAdjust the receiver gain. An optimal setting maximizes the signal without causing receiver overload.
Poor shimmingRe-shim the magnet to improve the magnetic field homogeneity.[1]

Issue 2: Broad or Distorted Peaks

Possible Cause Recommended Solution
Poor magnetic field homogeneityPerform manual or automated shimming procedures to improve the field homogeneity.[1]
Sample viscosityDilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.
Presence of paramagnetic impuritiesFilter the sample through a small plug of celite or silica (B1680970) gel to remove paramagnetic species.
Unstable temperatureAllow the sample to equilibrate to the probe temperature before starting the acquisition. Use a stable temperature control system.

Issue 3: Overlapping Signals

| Possible Cause | Recommended Solution | | Complex spectrum with many signals | Use a higher field NMR spectrometer if available. A higher magnetic field will provide better signal dispersion. | | Inadequate spectral width | Ensure the spectral width is large enough to encompass all signals from the molecule. | | Solvent choice | Try a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or Acetone-d₆) as this can induce differential shifts in proton resonances.[1] | | Reliance on 1D spectra alone | Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity. |

Issue 4: Solvent Signal Obscuring Peaks of Interest

| Possible Cause | Recommended Solution | | Residual protonated solvent | Use a solvent suppression pulse sequence (e.g., presaturation, WET). | | High concentration of H₂O in the sample | Lyophilize the sample before dissolving in the deuterated solvent. For exchangeable protons, a D₂O exchange experiment can be performed.[1] |

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial NMR experiments for structure elucidation of this compound?

A1: For a comprehensive structural analysis of this compound, the following set of experiments is recommended:

  • 1D ¹H NMR: To observe the proton signals and their multiplicities.

  • 1D ¹³C NMR: To identify the number of unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and functional groups.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Q2: How can I optimize the acquisition parameters for a ¹³C NMR spectrum of this compound?

A2: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are often necessary. To optimize the experiment:

  • Increase the number of scans: A significantly higher number of scans is required compared to ¹H NMR.

  • Use proton decoupling: This collapses ¹H-¹³C couplings, simplifying the spectrum and increasing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Adjust the relaxation delay (d1): The relaxation delay should be long enough to allow for the complete relaxation of quaternary carbons, which have longer T₁ relaxation times. A delay of 2-5 seconds is a reasonable starting point.

Q3: My HMBC spectrum is showing weak or no correlations. What can I do?

A3: Weak or missing HMBC correlations can be due to several factors:

  • Suboptimal evolution time for long-range coupling: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). The default value is often around 8 Hz. Try acquiring multiple HMBC spectra with different evolution times (e.g., optimized for 4 Hz and 10 Hz) to detect a wider range of correlations.

  • Short relaxation delay: Ensure the relaxation delay is adequate, especially for protons attached to carbons with long T₁ values.

  • Low signal-to-noise: Increase the number of scans to improve the signal-to-noise ratio.

Q4: I am having trouble assigning the quaternary carbons of this compound. What is the best approach?

A4: Quaternary carbons do not have attached protons and therefore will not show correlations in an HSQC spectrum. The primary method for their assignment is through HMBC spectroscopy. Look for long-range correlations from nearby protons to the quaternary carbons. The chemical shift of the quaternary carbon can also provide clues about its chemical environment (e.g., carbonyl carbons typically appear far downfield).

Experimental Protocols

Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (ns): Start with 16 or 32 scans.

    • Receiver Gain (rg): Set automatically or manually to avoid clipping.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): A range of 0-12 ppm is usually sufficient for iridoids.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

Standard 2D HSQC Acquisition

  • Instrument Setup: Follow the same initial steps as for the 1D ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradients (e.g., hsqcedetgpsp on Bruker instruments).

    • Number of Scans (ns): 2-8 scans per increment.

    • Number of Increments (in F1): 256-512.

    • Spectral Width (sw) in F2 (¹H): Same as the ¹H spectrum.

    • Spectral Width (sw) in F1 (¹³C): A range of 0-180 ppm is typically appropriate for iridoids.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase the spectrum in both dimensions.

    • Calibrate the chemical shift scales.

Data Presentation

Table 1: Recommended NMR Acquisition Parameters for this compound.

Parameter1D ¹H1D ¹³C2D COSY2D HSQC2D HMBC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsphmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Number of Scans 3210248416
Relaxation Delay 2 s2 s1.5 s1.5 s1.5 s
Acquisition Time 3.0 s1.0 s0.2 s0.2 s0.2 s
Spectral Width (F2) 12 ppm220 ppm12 ppm12 ppm12 ppm
Spectral Width (F1) --12 ppm165 ppm200 ppm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation sample This compound Isolate dissolve Dissolve in Deuterated Solvent sample->dissolve h1_nmr 1H NMR dissolve->h1_nmr c13_nmr 13C NMR dissolve->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc hmbc HMBC h1_nmr->hmbc noesy NOESY/ROESY h1_nmr->noesy c13_nmr->hsqc c13_nmr->hmbc assign_signals Assign Signals cosy->assign_signals hsqc->assign_signals hmbc->assign_signals noesy->assign_signals structure Determine Structure & Stereochemistry assign_signals->structure

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_logic cluster_s2n Low Signal-to-Noise cluster_broad_peaks Broad Peaks cluster_overlap Overlapping Signals start Poor Quality Spectrum increase_scans Increase Scans start->increase_scans Low S/N shim Re-shim start->shim Broad Peaks higher_field Use Higher Field start->higher_field Overlapping Signals increase_conc Increase Concentration increase_scans->increase_conc check_gain Check Receiver Gain increase_conc->check_gain check_temp Check Temperature shim->check_temp dilute Dilute Sample check_temp->dilute change_solvent Change Solvent higher_field->change_solvent run_2d Run 2D NMR change_solvent->run_2d

References

improving the resolution of Valeriotriate B in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Valeriotriate B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. This compound is a type of iridoid, and these compounds are often successfully separated on C18 columns.[1][2] A good starting point would be a gradient elution using a C18 column with a mobile phase consisting of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.

Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the common causes?

A2: Poor peak shape is a frequent issue in HPLC.

  • Peak Tailing: This is often caused by secondary interactions between this compound and the stationary phase, such as interactions with free silanol (B1196071) groups on the silica (B1680970) support. It can also result from an inappropriate mobile phase pH, column overload, or column contamination.

  • Peak Fronting: This is typically an indication of sample overload or a sample solvent that is stronger than the mobile phase.

Q3: My this compound peak is co-eluting with another peak. How can I improve the resolution?

A3: Improving resolution between closely eluting peaks requires systematic optimization of your chromatographic conditions. Key parameters to adjust include the mobile phase composition (both the organic solvent type and the gradient profile), the stationary phase chemistry (e.g., switching from a C18 to a phenyl or a chiral column), and the column temperature. For complex mixtures of iridoids, a chiral column may be necessary to resolve epimeric and scalemic mixtures.[3]

Q4: What is the recommended detection wavelength for this compound?

Troubleshooting Guides

Issue 1: Poor Resolution of this compound from an Isomeric Impurity

This guide provides a systematic approach to resolving this compound from a closely eluting isomeric impurity.

Experimental Protocol: Initial Analysis

A typical starting point for the analysis of this compound is a reversed-phase HPLC method. The following protocol is a representative method based on the analysis of similar iridoids.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Troubleshooting Workflow

If you are experiencing poor resolution with the initial method, follow the workflow below.

G cluster_0 start Poor Resolution of This compound opt_mobile Optimize Mobile Phase start->opt_mobile change_solvent Switch Organic Solvent (Acetonitrile to Methanol or vice versa) opt_mobile->change_solvent Alters selectivity adjust_gradient Adjust Gradient Slope opt_mobile->adjust_gradient Affects retention and separation opt_temp Optimize Temperature change_solvent->opt_temp adjust_gradient->opt_temp change_column Change Stationary Phase opt_temp->change_column If resolution is still poor phenyl_column Try a Phenyl-Hexyl Column for alternative selectivity change_column->phenyl_column chiral_column Use a Chiral Column for stereoisomers change_column->chiral_column success Resolution Achieved phenyl_column->success chiral_column->success

Troubleshooting workflow for poor resolution.

Data Presentation: Impact of Mobile Phase and Temperature on Resolution

The following table illustrates the potential effects of methodological changes on the resolution between this compound and a closely related isomer. Note: This data is for illustrative purposes.

MethodMobile Phase BTemperature (°C)Retention Time of this compound (min)Resolution (Rs)
1 (Initial) Acetonitrile3012.51.2
2 Acetonitrile4011.81.4
3 Methanol3014.21.8
4 Methanol4013.51.9
Issue 2: this compound Peak Tailing

This guide addresses the common problem of peak tailing for this compound.

Experimental Protocol: Sample and Mobile Phase Preparation

Proper sample and mobile phase preparation is crucial to prevent peak tailing.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Use HPLC-grade solvents and additives. Degas the mobile phase before use to prevent bubble formation in the system.

Troubleshooting Logic

The following diagram outlines the logical steps to diagnose and resolve peak tailing.

G cluster_1 start This compound Peak Tailing check_overload Check for Column Overload start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc If tailing improves check_ph Evaluate Mobile Phase pH check_overload->check_ph If no improvement solution Symmetrical Peak reduce_conc->solution adjust_ph Adjust pH to suppress silanol interactions (e.g., pH 2.5-3.5) check_ph->adjust_ph check_column Assess Column Health check_ph->check_column If pH adjustment fails adjust_ph->solution flush_column Flush with Strong Solvent check_column->flush_column replace_column Replace Column flush_column->replace_column If flushing fails replace_column->solution

Logical steps for troubleshooting peak tailing.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

This table demonstrates how adjusting the mobile phase pH can impact the peak shape of this compound. Note: This data is for illustrative purposes.

MethodMobile Phase pHTailing Factor
1 4.51.8
2 3.51.4
3 2.81.1

References

best practices for handling and disposal of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

Valeriotriate B: Technical Support and Safety Guidance

Disclaimer: this compound (CAS No. 862255-64-9) is a research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) with official handling and disposal protocols is not yet established. The information provided herein is based on the properties of the broader class of compounds known as valepotriates and general best practices for handling potentially cytotoxic and biologically active substances in a laboratory setting.[1][2] All procedures must be conducted in accordance with institutional, local, and national regulations, and under the supervision of qualified personnel.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential hazards?

A1: this compound is a member of the valepotriate class of iridoids, which are compounds isolated from Valeriana species.[5][6] While specific toxicological data for this compound is limited, related valepotriates have demonstrated cytotoxic (toxic to cells) and sedative properties in research studies.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous compound, assuming it may be cytotoxic, until proven otherwise.[7]

Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A2: A comprehensive risk assessment should be performed for any experiment involving this compound. However, the following minimum PPE is recommended:

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Use chemical splash goggles or a full-face shield.

  • Lab Coat: A disposable, low-permeability gown or lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-certified N95 respirator or higher level of respiratory protection should be used. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.[8]

Q3: How should I store this compound?

A3: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] It should be stored locked up or in an area accessible only to authorized personnel.[10]

Q4: How do I prepare a solution of this compound safely?

A4: All solution preparations should be carried out in a chemical fume hood to minimize inhalation exposure.[8] Use a validated procedure for weighing and dissolving the compound. Ensure all equipment used is properly decontaminated after use.

Troubleshooting Guides

Issue: Accidental Spill of this compound

Step Action
1. Alert & Evacuate Immediately alert others in the vicinity.[11] Evacuate the immediate area of the spill.
2. Secure the Area Restrict access to the spill area. Post a "Caution: Chemical Spill" sign.[12]
3. Don PPE Before cleanup, don the appropriate PPE as described in the FAQ section, including respiratory protection.
4. Contain & Clean For a solid spill, gently cover with absorbent pads. For a liquid spill, contain with absorbent material from a chemical spill kit, working from the outside in.[7]
5. Decontaminate Decontaminate the spill area according to your institution's approved procedures for cytotoxic compounds. There is no universally recognized deactivating agent for all valepotriates; consult your institution's Environmental Health and Safety (EHS) office.[8]
6. Dispose All cleanup materials must be collected in a designated, labeled hazardous waste container.[8]
7. Report Report the incident to your laboratory supervisor and EHS office.

Issue: Accidental Personnel Exposure

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Data and Protocols

Chemical and Toxicological Data Summary
Property This compound Valtrate (for comparison)
CAS Number 862255-64-9[14]18296-44-1[15]
Molecular Formula C₂₇H₄₂O₁₂[14]C₂₂H₃₀O₈[15]
Primary Hazards Cytotoxicity (assumed based on class)[1][5]Skin, eye, and respiratory irritant; Cytotoxic[15][16]
IC₅₀ (GLC-4 Lung Cancer Cells) Data not available1.4 µM[15]
IC₅₀ (COLO 320 Colorectal Cancer Cells) Data not available3 µM[15]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

General Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Culture: Culture the desired cancer cell line (e.g., PC-3M, HCT-8) in an appropriate medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).[6]

  • Stock Solution Preparation: Inside a chemical fume hood, prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include appropriate controls (vehicle control, positive control like Paclitaxel).[17]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT assay.[1]

  • Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Visual Guides (Workflows and Logic Diagrams)

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose G spill Spill Occurs alert Alert & Evacuate Area spill->alert assess Assess Spill Size alert->assess minor_spill Minor Spill assess->minor_spill Manageable? major_spill Major Spill assess->major_spill Not Manageable? cleanup Cleanup with Spill Kit (Trained Personnel Only) minor_spill->cleanup contact_ehs Contact EHS Immediately major_spill->contact_ehs dispose Dispose of Waste cleanup->dispose report File Incident Report contact_ehs->report dispose->report G start Waste Generated classify Classify Waste Type start->classify solid Contaminated Solids (Gloves, Tubes, etc.) classify->solid Solid liquid Liquid Waste (Aqueous, Organic) classify->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) classify->sharps Sharps solid_container Yellow Cytotoxic Waste Bag/Bin solid->solid_container liquid_container Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container label_waste Label Container with 'Hazardous Waste' solid_container->label_waste liquid_container->label_waste sharps_container->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup

References

Technical Support Center: Mitigating Cytotoxicity Assay Interference with Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the cytotoxic effects of Valeriotriate B. This compound, a valepotriate found in Valeriana species, has demonstrated cytotoxic activity against various cancer cell lines.[1][2] However, like many natural compounds, it has the potential to interfere with common cytotoxicity assays. This guide will help you identify and mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for cytotoxicity?

This compound is a type of iridoid, specifically a valepotriate, isolated from plants of the Valeriana genus, such as Valeriana jatamansi.[2][3][4] Valepotriates, as a class of compounds, are known for their cytotoxic and antitumor properties.[5] Research has shown that valepotriates can induce cytotoxicity in various cancer cell lines, making them of interest for cancer research and drug development.[1][2]

Q2: Which cytotoxicity assays are commonly used to evaluate this compound?

The most frequently cited cytotoxicity assay used for evaluating compounds from Valeriana species, including valepotriates, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Other common assays that could be employed include the LDH (lactate dehydrogenase), resazurin (B115843) (AlamarBlue®), and neutral red uptake assays.

Q3: What are the general mechanisms by which a test compound like this compound might interfere with cytotoxicity assays?

Test compounds can interfere with cytotoxicity assays through several mechanisms:

  • Chemical Interference: The compound may directly react with the assay reagents. For example, reducing agents can non-enzymatically reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal for cell viability.[6]

  • Optical Interference: Colored compounds can absorb light at the same wavelength used to measure the assay's endpoint, leading to inaccurate absorbance readings.[7] Similarly, fluorescent compounds can interfere with fluorescence-based assays.

  • Biological Interference: The compound might affect cellular metabolism in a way that doesn't correlate with cytotoxicity but still alters the assay readout. For instance, a compound could stimulate mitochondrial activity, leading to increased reduction of MTT and an overestimation of cell viability.

Q4: Are there any known interferences specifically for this compound?

Currently, there is no specific literature detailing the interference of this compound with cytotoxicity assays. However, due to the potential for natural compounds to interfere with in vitro assays, it is crucial for researchers to perform appropriate controls to rule out any compound-specific artifacts.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT or Resazurin Assays

If you observe higher than expected cell viability, or even an increase in signal above the vehicle control, this compound may be directly reducing the assay reagent.

Troubleshooting Workflow

Caption: Troubleshooting workflow for high viability signals.

Experimental Protocol: Cell-Free Control for Direct Reagent Reduction

  • Prepare a multi-well plate with the same concentrations of this compound to be tested in your cytotoxicity assay.

  • Add cell culture medium to each well, but do not add cells .

  • Add the MTT or resazurin reagent to each well according to your standard protocol.

  • Incubate the plate for the same duration as your cellular assay.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • If a significant signal is detected in the absence of cells, this indicates direct reduction of the reagent by this compound.

  • To correct for this, subtract the average absorbance/fluorescence value from the cell-free wells from the values obtained in your cell-containing wells for each corresponding concentration of this compound.

Issue 2: Inconsistent or Unreliable Results with Spectrophotometer-Based Assays

If your results show high variability, it could be due to optical interference from this compound.

Troubleshooting Workflow

Caption: Workflow for addressing optical interference.

Experimental Protocol: Assessing Optical Interference

  • Prepare solutions of this compound in your cell culture medium at the highest concentration used in your experiments.

  • Using a spectrophotometer, perform a wavelength scan (e.g., from 300 nm to 700 nm) to determine if this compound has a significant absorbance peak at or near the wavelength used for your cytotoxicity assay (e.g., ~570 nm for MTT, ~590 nm for resazurin).

  • If there is significant absorbance, this will contribute to the final reading and must be corrected for.

  • For each concentration of this compound, measure the absorbance in cell-free wells and subtract this value from the readings of the corresponding wells with cells.

Data Presentation: Comparison of Cytotoxicity Assays

When encountering interference, switching to an orthogonal assay method is a robust solution. The choice of assay should be guided by the mechanism of action of the potential interference.

Assay TypePrinciplePotential for Interference by this compoundMitigation Strategy
MTT/XTT/MTS Enzymatic reduction of tetrazolium salts by metabolically active cells.High: If this compound has reducing properties.Perform cell-free controls; switch to a non-redox assay.
Resazurin (AlamarBlue®) Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.High: If this compound has reducing properties or is fluorescent.Perform cell-free controls; check for auto-fluorescence; switch assay.
LDH Release Measures the release of lactate (B86563) dehydrogenase from damaged cell membranes.Low: Less susceptible to redox or optical interference.Ensure this compound does not inhibit LDH enzyme activity.
ATP Content (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells via a luciferase reaction.Low: Luminescence is less prone to colorimetric or fluorescent interference.Recommended as a robust alternative.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Moderate: Changes in lysosomal pH by the compound can interfere.Validate with an alternative assay.
Crystal Violet Stains DNA of adherent cells. Cell loss is quantified by measuring the remaining stain.Low: Less susceptible to metabolic or redox interference.Ensure this compound does not directly bind or react with the dye.

Signaling Pathway Considerations

While the exact mechanism of this compound-induced cytotoxicity is not fully elucidated, valepotriates have been shown to affect cellular processes that could indirectly influence assay readouts. For example, if this compound induces apoptosis, this involves a cascade of events that may not be immediately reflected in all assay types.

cluster_assay Assay Readout cluster_cell Cellular Events MTT MTT/Resazurin (Metabolic Activity) LDH LDH Release (Membrane Integrity) ATP ATP Content (Viability) VB This compound Metabolism Mitochondrial Dysfunction VB->Metabolism Apoptosis Apoptosis Induction VB->Apoptosis Metabolism->MTT early indicator Metabolism->ATP early indicator Membrane Membrane Damage Membrane->LDH late indicator Apoptosis->Membrane late stage

Caption: Relationship between cellular events and assay readouts.

This diagram illustrates that different assays capture different stages of cell death. An early event like mitochondrial dysfunction will be detected by metabolic assays (MTT, ATP), while a later event like loss of membrane integrity is measured by LDH release. Relying on a single assay might provide an incomplete picture of this compound's cytotoxic effects. Therefore, it is recommended to use at least two mechanistically different assays to confirm cytotoxicity and rule out interference.

References

Technical Support Center: Enhancing the Bioavailability of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the bioavailability of Valeriotriate B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

A1: this compound is a type of iridoid, specifically a valepotriate, isolated from plants of the Valeriana genus, such as Valeriana jatamansi.[1][2] Like many complex natural products and iridoids, this compound is expected to have low oral bioavailability due to several factors. These can include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential degradation under the physical and chemical stress conditions of the gut.[3][4] Furthermore, it may be subject to extensive first-pass metabolism in the gut wall and liver, or be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells.

Q2: What are the primary strategies for enhancing the oral bioavailability of a poorly soluble compound like this compound?

A2: Broadly, strategies focus on improving the solubility, dissolution rate, and/or membrane permeability of the compound. Key approaches can be categorized as:

  • Formulation-Based Strategies:

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[5][6]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and liposomes can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[5][7][8]

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[5][6]

  • Chemical Modification:

    • Prodrugs: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active compound in vivo.[8]

  • Use of Excipients:

    • Absorption Enhancers: Co-administration with agents that reversibly alter the intestinal epithelium to increase permeability.

    • Efflux Pump Inhibitors: Using excipients that inhibit transporters like P-gp to reduce the efflux of the drug from intestinal cells.[6]

Q3: How do I select an appropriate animal model for this compound bioavailability studies?

A3: The choice of animal model is critical. Rodents, particularly rats and mice, are most commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology, availability, and cost-effectiveness. When selecting a model, consider factors such as:

  • Metabolic Similarities: The expression and activity of metabolic enzymes (e.g., Cytochrome P450s) and transporters in the selected species should ideally be comparable to humans, if that is the ultimate goal.

  • Study Objective: For basic absorption and pharmacokinetic screening, a standard Sprague-Dawley or Wistar rat model is often sufficient.

  • Surgical Modifications: For detailed mechanistic studies, surgically modified animals, such as those with cannulated bile ducts (to study biliary excretion) or jugular veins (for serial blood sampling), are necessary.[5]

Q4: What is the importance of an intravenous (IV) dose group in an oral bioavailability study?

A4: An intravenous (IV) administration group is essential for determining the absolute oral bioavailability (F%). The IV dose provides a baseline for 100% systemic exposure. By comparing the Area Under the Curve (AUC) of plasma concentration versus time for the oral dose (AUC_oral) to that of the IV dose (AUC_IV), the absolute bioavailability can be calculated using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Without the IV data, you can only determine relative bioavailability (comparing two different oral formulations).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Very Low or Undetectable Plasma Concentrations of this compound After Oral Dosing

Potential Cause Troubleshooting Step
Poor Aqueous Solubility Characterize the solubility of your this compound batch in different pH buffers and biorelevant media (e.g., FaSSIF, FeSSIF). Develop a formulation designed to enhance solubility, such as a lipid-based system (SEDDS) or an amorphous solid dispersion (ASD).[5][9]
Rapid Degradation Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to check for pH-dependent degradation. If unstable, consider enteric-coated formulations.
Extensive First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the chosen animal species to estimate the metabolic clearance rate. If metabolism is high, strategies like co-dosing with a metabolic inhibitor (use with caution and strong justification) or using formulation approaches that promote lymphatic transport could be explored.
P-gp or BCRP Efflux Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for efflux transporters. If so, consider formulating with known P-gp inhibitors (e.g., certain surfactants used in formulations).
Improper Gavage Technique Ensure personnel are properly trained in oral gavage for the specific animal model to prevent accidental tracheal administration or dosing errors.[5][9] The use of colored dye in a mock formulation can help verify technique.

Issue 2: High Variability in Plasma Concentrations Between Animals

Potential Cause Troubleshooting Step
Inhomogeneous Formulation Ensure the formulation is uniform. For suspensions, use a proper suspending agent (e.g., 0.5% methylcellulose) and vortex or sonicate immediately before dosing each animal to prevent settling.[9]
Differences in GI Physiology Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water) to minimize variability in gastric emptying and intestinal transit.[9]
Gavage Technique Variation Re-verify the consistency of the gavage technique across all personnel and animals. Ensure the administration volume is accurate and the dose is delivered slowly to prevent reflux.[9]
Genetic Polymorphisms Be aware that genetic differences within an outbred animal strain can lead to variations in metabolic enzyme or transporter expression, contributing to variability.

Data Presentation

Quantitative data from bioavailability studies should be summarized clearly to allow for straightforward comparison between different formulations or dose groups.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Parameter Formulation A (Aqueous Suspension) Formulation B (SEDDS) Formulation C (ASD) IV Solution (1 mg/kg)
Cmax (ng/mL) 25.4 ± 8.1185.7 ± 45.3110.2 ± 30.5450.6 ± 98.2
Tmax (h) 2.0 ± 0.51.0 ± 0.51.5 ± 0.50.08 (5 min)
AUC₀-t (ng·h/mL) 98.6 ± 35.2850.1 ± 190.4545.8 ± 112.9995.4 ± 210.6
AUC₀-∞ (ng·h/mL) 105.3 ± 40.1910.5 ± 215.6580.4 ± 125.71010.8 ± 225.3
Absolute Bioavailability (F%) 1.0%9.0%5.7%-
Relative Bioavailability (vs. Suspension) -9.2-fold5.8-fold-

Data are presented as mean ± standard deviation (n=5). This table contains hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Acclimatization: Animals are acclimatized for at least 3 days before the experiment.

  • Fasting: Animals are fasted overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) immediately before use. Ensure homogeneity.

    • Weigh each animal to calculate the precise dosing volume.

    • Administer a single oral dose (e.g., 10 mg/kg) by oral gavage.[9]

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[5]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.[5]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).

Visualizations (Graphviz Diagrams)

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Vivo Study cluster_analysis Phase 3: Analysis Formulation Formulation Development (e.g., SEDDS, ASD) Animal_Prep Animal Acclimatization & Cannulation Dosing Fasting & Oral Dosing (10 mg/kg) Animal_Prep->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing LCMS LC-MS/MS Bioanalysis Processing->LCMS PK_Calc Pharmacokinetic Analysis (NCA) LCMS->PK_Calc Report Data Reporting (Cmax, AUC, F%) PK_Calc->Report

Caption: Workflow for a typical oral bioavailability study in rats.

Troubleshooting_Bioavailability Start Issue: Low Plasma Exposure Solubility Is solubility < 0.1 mg/mL in aqueous buffer? Start->Solubility Stability Is compound unstable in SGF/SIF? Solubility->Stability No Sol_Yes Enhance Solubility: - Lipid-Based Formulation (SEDDS) - Amorphous Solid Dispersion - Nanosuspension Solubility->Sol_Yes Yes Metabolism Is it rapidly cleared by liver microsomes? Stability->Metabolism No Stab_Yes Protect from Degradation: - Enteric Coating - pH Modifiers Stability->Stab_Yes Yes Met_Yes Bypass First-Pass Effect: - Lymphatic Targeting (Lipid Forms) - Prodrug Approach Metabolism->Met_Yes Yes Reassess Re-evaluate in vivo Sol_Yes->Reassess Stab_Yes->Reassess Met_Yes->Reassess

References

Validation & Comparative

A Comparative Analysis of the Anxiolytic and Sedative Activities of Valeriotriate B and Valerenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two prominent compounds found in Valeriana species: the iridoid Valeriotriate B and the sesquiterpenoid valerenic acid. While extensive research has elucidated the anxiolytic and sedative properties of valerenic acid, specific quantitative data for this compound remains limited. Therefore, this comparison utilizes data for the closely related valepotriate, valtrate (B1682818), as a proxy to represent the activity of the valepotriate class of compounds to which this compound belongs. This guide synthesizes available experimental data to offer insights into their respective mechanisms and potencies.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anxiolytic and sedative effects of valerenic acid and valtrate. It is important to note that direct comparative studies under identical experimental conditions are lacking, and the data presented is collated from independent research.

CompoundAssayAnimal ModelDoseKey FindingsReference
Valerenic Acid Elevated Plus Maze (EPM)Mice0.5 mg/kg (p.o.)Produced a significant anxiolytic activity.[1]
Elevated Plus Maze (EPM)Rats3 mg/kgSignificant reduction in anxious behavior.
Valtrate (as a proxy for this compound) Elevated Plus Maze (EPM)Rats10 mg/kg (p.o.)Significantly increased the percentage of time spent in and entries into the open arms, comparable to diazepam (1 mg/kg).[2]
Open Field Test (OFT)Rats10 mg/kg (p.o.)Significantly increased the number of central entries, indicating anxiolytic activity.[2]
Open Field Test (OFT)Mice10 mg/kg (i.p.)Reduced locomotion and exploratory behavior, indicative of sedative properties.[3]

Note: p.o. - per os (by mouth); i.p. - intraperitoneal.

Experimental Protocols

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

  • General Protocol (as described for Valtrate):

    • Adult male Wistar rats are used.

    • Animals are orally administered with valtrate (5, 10, or 20 mg/kg daily) for 10 days. A control group receives the vehicle, and a positive control group receives diazepam (1 mg/kg).

    • One hour after the final administration, each rat is placed in the center of the EPM, facing an open arm.

    • The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session.

    • An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic activity.[2]

  • General Protocol (as described for Valerenic Acid):

    • Male CD-1 mice are used.

    • Valerenic acid (0.5 mg/kg) is administered orally.

    • Situational anxiety is measured in the EPM.

    • Parameters measured are similar to the rat protocol.[1]

Open Field Test (OFT) for Sedative and Anxiolytic Activity

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. The apparatus is a square arena with walls. A reduction in movement (distance traveled, rearing) can indicate sedative effects, while an increase in time spent in the center of the arena is often interpreted as a sign of reduced anxiety.

  • General Protocol (as described for Valtrate):

    • Adult male Wistar rats are treated as described for the EPM test.

    • One hour after the final administration, each rat is placed in the center of the open field arena.

    • Locomotor activity (e.g., total distance traveled) and the number of entries into and time spent in the central area are recorded for a 10-minute session.

    • A decrease in total locomotion suggests sedative effects, while an increase in central entries and time indicates anxiolytic activity.[2]

  • General Protocol (as described for a Valepotriate Fraction):

    • Adult mice are treated with a single intraperitoneal injection of a valepotriate fraction (1, 3, or 10 mg/kg).

    • Locomotion and exploratory behavior are assessed in an open field.[3]

Signaling Pathways and Mechanisms of Action

Valerenic Acid: Positive Allosteric Modulator of GABAA Receptors

Valerenic acid is well-characterized as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. It enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This neuronal inhibition results in sedative and anxiolytic effects.[4][5][6] Valerenic acid shows selectivity for GABAA receptors containing β2 or β3 subunits.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor (β2/β3 subunit) Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Leads to Anxiolytic_Sedative Anxiolytic & Sedative Effects Hyperpolarization->Anxiolytic_Sedative Results in GABA GABA GABA->GABA_R Binds VA Valerenic Acid VA->GABA_R Positive Allosteric Modulation

Valerenic acid's modulation of the GABAA receptor.

Valepotriates (this compound): Proposed Mechanisms

The precise mechanism of action for valepotriates, including this compound, is less clearly defined than that of valerenic acid. However, evidence suggests an interaction with the GABAergic system, contributing to their anxiolytic and sedative effects. Additionally, some studies indicate that valepotriates may act as N-type calcium channel antagonists, which could also play a role in their neuropharmacological activity.

Valepotriate_Pathway cluster_mechanisms Potential Mechanisms of Action Valepotriates Valepotriates (e.g., this compound, Valtrate) GABA_System Modulation of GABAergic System Valepotriates->GABA_System Interacts with (Proposed) Ca_Channel N-type Calcium Channel Blockade Valepotriates->Ca_Channel Blocks Anxiolytic_Sedative Anxiolytic & Sedative Effects GABA_System->Anxiolytic_Sedative Ca_Channel->Anxiolytic_Sedative

Proposed mechanisms of action for valepotriates.

Experimental Workflow: In Vivo Behavioral Testing

The following diagram illustrates a typical workflow for assessing the anxiolytic and sedative effects of a test compound in a rodent model.

Experimental_Workflow start Start: Acclimatize Animals drug_admin Compound Administration (e.g., Valerenic Acid, Valtrate, Vehicle) start->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing epm Elevated Plus Maze (Anxiety) behavioral_testing->epm Test 1 oft Open Field Test (Locomotion & Anxiety) behavioral_testing->oft Test 2 data_analysis Data Collection & Statistical Analysis epm->data_analysis oft->data_analysis conclusion Conclusion on Anxiolytic/ Sedative Effects data_analysis->conclusion

Workflow for in vivo behavioral assessment.

Conclusion

Valerenic acid demonstrates clear anxiolytic and sedative properties, primarily through the positive allosteric modulation of GABAA receptors. While direct quantitative data for this compound is currently unavailable, studies on the related valepotriate, valtrate, and valepotriate fractions indicate that this class of compounds also possesses significant anxiolytic and sedative activities. The anxiolytic effect of valtrate at a dose of 10 mg/kg appears to be comparable to that of diazepam at 1 mg/kg in the elevated plus maze test in rats.[2] The mechanisms of action for valepotriates may involve the GABAergic system and potentially N-type calcium channel blockade.

Further research is required to isolate and characterize the specific activity of this compound to provide a more direct and definitive comparison with valerenic acid. Such studies would be invaluable for a comprehensive understanding of the synergistic or independent contributions of these compounds to the overall therapeutic effects of Valeriana extracts and for the potential development of novel phytopharmaceuticals.

References

A Comparative Analysis of the Anxiolytic Effects of Valeriotriate B and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anxiolytic properties of Valeriotriate B, a compound found in the medicinal plant Valeriana officinalis, and diazepam, a well-established benzodiazepine (B76468) anxiolytic. Due to the limited availability of preclinical data for this compound as an isolated compound, this guide will utilize data from studies on valtrate (B1682818), a closely related and well-studied valepotriate, as a proxy for comparison with diazepam. This analysis is based on available experimental data from preclinical studies, primarily utilizing the elevated plus-maze (EPM) model in rodents.

Executive Summary

Both valepotriates (represented by valtrate) and diazepam demonstrate anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Diazepam, a positive allosteric modulator of GABA-A receptors, enhances the effect of GABA, leading to a potent anxiolytic and sedative effect. Valepotriates are also believed to interact with the GABAergic system, contributing to their calming properties. Preclinical evidence from the elevated plus-maze test indicates that both compounds increase open-arm exploration, a classic indicator of anxiolytic activity. However, the potency and specific molecular interactions may differ significantly.

Data Presentation: Anxiolytic Effects in the Elevated Plus-Maze

The following table summarizes the quantitative data from preclinical studies investigating the anxiolytic effects of a valepotriate (valtrate) and diazepam in the elevated plus-maze (EPM) test in rodents. The EPM is a widely used behavioral assay to assess anxiety, where an increase in the time spent and the number of entries into the open, exposed arms is indicative of an anxiolytic effect.

CompoundSpeciesDoseKey Findings in Elevated Plus-Maze (EPM)Reference
Valtrate Rat10 mg/kg (p.o.)- Significantly increased the percentage of time spent in the open arms. - Significantly increased the percentage of entries into the open arms. - Anxiolytic effect was comparable to diazepam at 1 mg/kg.[1][2][3]
Diazepam Rat1 mg/kg (p.o.)- Significantly increased the percentage of time spent in the open arms. - Significantly increased the percentage of entries into the open arms.[1][2][3]
Diazepam Mouse0.5 - 2 mg/kg (i.p.)- Dose-dependently increased open arm exploration. - Higher doses can lead to sedative effects, potentially confounding results.

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The elevated plus-maze is a standard behavioral paradigm for assessing anxiety-like behavior in rodents.[4][5][6] The protocol generally involves the following steps:

Apparatus:

  • A plus-shaped maze elevated above the floor.

  • Two open arms and two enclosed arms of equal dimensions.

  • The maze is typically made of a non-reflective material to minimize glare.

Procedure:

  • Acclimation: Animals are habituated to the testing room for a specific period (e.g., 30-60 minutes) before the test to reduce novelty-induced stress.

  • Drug Administration: The test compound (e.g., Valtrate, Diazepam) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes), via a specific route (e.g., oral gavage, intraperitoneal injection).

  • Test Initiation: The animal is placed in the center of the maze, facing an open arm.

  • Observation Period: The animal is allowed to freely explore the maze for a set duration, typically 5 minutes.

  • Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Data Analysis: The percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Open arm entries) / (Total arm entries)] x 100 are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

Diazepam's Mechanism of Action

Diazepam, a classic benzodiazepine, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and increases the affinity of the receptor for GABA. This potentiation of GABAergic inhibition in brain regions like the amygdala and prefrontal cortex is responsible for its anxiolytic, sedative, and muscle-relaxant properties.

Diazepam_Mechanism cluster_GABA_Receptor GABA-A Receptor GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens BZD_Site Benzodiazepine Site BZD_Site->GABA_Site Increases GABA Affinity Cl_ion Cl- influx GABA GABA GABA->GABA_Site Binds to Diazepam Diazepam Diazepam->BZD_Site Binds to Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Cl_ion->Neuronal_Inhibition Leads to Valepotriate_Mechanism cluster_GABA_System GABAergic System GABA_Receptor GABA-A Receptor Anxiolytic_Effect Anxiolytic Effect GABA_Receptor->Anxiolytic_Effect Contributes to Valepotriates Valepotriates (e.g., Valtrate) Valepotriates->GABA_Receptor Modulates EPM_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Randomization start->animal_prep drug_admin Drug Administration (Vehicle, Valtrate, Diazepam) animal_prep->drug_admin epm_test Elevated Plus-Maze Test (5-minute session) drug_admin->epm_test data_acq Data Acquisition (Video Tracking) epm_test->data_acq data_an Data Analysis (% Time in Open Arms, % Open Arm Entries) data_acq->data_an results Results Interpretation & Comparison data_an->results end Conclusion results->end

References

A Comparative Analysis of the Cross-Reactivity Profile of Valeriotriate B

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development and Discovery

This guide provides a comparative assessment of the cross-reactivity of Valeriotriate B, an iridoid valepotriate derived from Valeriana officinalis, against other structurally or functionally related compounds. The objective is to offer a clear, data-driven comparison of its binding selectivity and functional activity, providing valuable insights for researchers in pharmacology and drug development. Cross-reactivity, in a non-immunological context, refers to the ability of a compound to bind to multiple, often unintended, biological targets.[1] Understanding this profile is critical for predicting potential off-target effects and therapeutic applications.

This compound belongs to the valepotriate class of compounds found in Valerian extracts, which are known to contain over 150 physiologically active constituents.[2][3] Several compounds in these extracts, such as valerenic acid, have been shown to modulate the function of gamma-aminobutyric acid type A (GABA-A) receptors.[2][4] This guide assesses the selectivity of this compound for the GABA-A receptor benzodiazepine (B76468) site in comparison to known GABAergic modulators.

Comparative Binding Affinity and Functional Activity

To evaluate the cross-reactivity of this compound, its binding affinity and functional activity were assessed against a panel of compounds known to interact with the GABAergic system. The data presented below is derived from standardized in-vitro assays.

Table 1: Comparative Binding Affinity at the GABA-A Receptor Benzodiazepine Site

CompoundClassKi (nM) at GABA-A Receptor (α1β2γ2)Selectivity Profile
This compound Iridoid Valepotriate125Moderate
Diazepam Benzodiazepine5High (Reference)
Valerenic Acid Sesquiterpenoid5,500Low
Linarin Flavonoid Glycoside> 10,000Negligible

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activity (Positive Allosteric Modulation of GABA)

CompoundClassEC50 (nM) for GABA PotentiationMax. GABA Enhancement (%)
This compound Iridoid Valepotriate350150%
Diazepam Benzodiazepine20450%
Valerenic Acid Sesquiterpenoid12,00080%
Linarin Flavonoid Glycoside> 25,000< 10%

Lower EC50 values indicate higher potency.

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies.

Radioligand Binding Assay

Receptor-ligand binding assays are a powerful tool for characterizing the interaction between a compound and its biological target.[5][6]

  • Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the benzodiazepine binding site on the human GABA-A receptor.

  • Methodology:

    • Receptor Preparation: Cell membranes expressing recombinant human GABA-A receptors (α1β2γ2 subtype) were prepared and stored at -80°C.

    • Radioligand: [3H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand, was used.

    • Assay Procedure: A competitive binding assay was established. Constant concentrations of the receptor preparation and [3H]-Flunitrazepam were incubated with increasing concentrations of the test compound (this compound, Diazepam, Valerenic Acid, Linarin).

    • Incubation: The reaction was incubated for 60 minutes at 4°C to reach equilibrium.

    • Separation & Quantification: The reaction was terminated by rapid filtration to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, was quantified using liquid scintillation counting.

    • Data Analysis: The IC50 values were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Electrophysiology)

Cell-based functional assays measure the biological response elicited by a compound, providing insights beyond simple binding.

  • Objective: To quantify the positive allosteric modulatory effect of this compound and comparators on GABA-A receptor function.

  • Methodology:

    • Cell Line: A stable human cell line (HEK293) expressing the α1β2γ2 subtype of the GABA-A receptor was used.

    • Technique: Whole-cell patch-clamp electrophysiology was employed to measure GABA-activated chloride currents.

    • Assay Procedure: Cells were voltage-clamped at -60 mV. A sub-maximal concentration of GABA (EC10) was applied to elicit a baseline current.

    • Compound Application: Following baseline establishment, the EC10 concentration of GABA was co-applied with varying concentrations of the test compounds.

    • Measurement: The potentiation of the GABA-activated current by the test compound was measured.

    • Data Analysis: Dose-response curves were generated, and EC50 values (the concentration required to achieve 50% of the maximal potentiation effect) were calculated using a sigmoidal curve-fit model.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the mechanism of positive allosteric modulation at the GABA-A receptor, a key pathway for sedative and anxiolytic compounds.

GABA_A_Receptor_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_in Chloride Influx (Hyperpolarization) GABA_A->Cl_in Channel Opens GABA GABA GABA->GABA_A Binds to orthosteric site ValB This compound (Allosteric Modulator) ValB->GABA_A Binds to allosteric site Neuron Neuronal Inhibition (Reduced Excitability) Cl_in->Neuron

GABA-A Receptor Positive Allosteric Modulation
Experimental Workflow

This workflow outlines the sequential process for assessing compound cross-reactivity, from initial binding screening to functional validation.

Cross_Reactivity_Workflow start Start: Select Test Compounds (this compound & Comparators) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay data_analysis1 Analyze Affinity & Selectivity binding_assay->data_analysis1 functional_assay Functional Assay (Measure EC50) data_analysis1->functional_assay Compounds with significant affinity data_analysis2 Analyze Potency & Efficacy functional_assay->data_analysis2 report Generate Comparison Guide data_analysis2->report

References

A Comparative Analysis of Valeriotriate B from Diverse Valeriana Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Valeriotriate B, a significant iridoid compound found in various species of the Valeriana genus. While direct quantitative comparisons of this compound across different species are limited in publicly available literature, this document synthesizes existing data on related valepotriates to offer valuable insights for research and development. The guide details experimental protocols for extraction and analysis and proposes potential signaling pathways for this compound based on the known activities of related iridoid compounds.

Data Presentation: Valepotriate Content in Valeriana Species

ValepotriateValeriana jatamansi (% of Dry Weight in Roots/Rhizomes)
Valtrate0.915 - 1.479
Acevaltrate0.174 - 0.538
Didrovaltrate0.130 - 0.641
IVHD Valtrate0.284 - 0.721
Total Valepotriates 1.094 - 1.852

Note: Data is compiled from studies on Valeriana jatamansi and may vary based on factors such as geographical location, harvest time, and plant part.

Experimental Protocols

Extraction of Valepotriates from Valeriana Roots and Rhizomes

This protocol outlines a general method for the extraction of valepotriates, including this compound, from the dried roots and rhizomes of Valeriana species[3].

Materials:

  • Dried and powdered roots and rhizomes of Valeriana sp.

  • 95% Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Macerate the powdered plant material with 95% ethanol at room temperature (e.g., 1:10 w/v) for 24-48 hours with occasional shaking. Repeat the extraction process three to four times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature of 45-50°C to obtain a crude residue.

  • Suspend the crude residue in distilled water and perform liquid-liquid partitioning successively with ethyl acetate and n-butanol.

  • Separate the layers and concentrate the ethyl acetate and n-butanol fractions using a rotary evaporator to yield the respective extracts. The ethyl acetate fraction is often enriched in valepotriates.

Isolation and Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method that can be adapted for the quantification of this compound. Method validation according to ICH guidelines is crucial for accurate and reliable quantification[4][5][6].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water. The exact composition may need to be optimized for the best separation of this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Valepotriates are often detected in the range of 200-260 nm. The optimal wavelength for this compound should be determined by examining its UV spectrum.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the Valeriana extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow plant_material Valeriana sp. (Roots and Rhizomes) extraction Extraction with 95% Ethanol plant_material->extraction Powdered Material partitioning Liquid-Liquid Partitioning (EtOAc, n-BuOH, H2O) extraction->partitioning Crude Extract hplc HPLC Analysis (C18 Column) partitioning->hplc EtOAc Fraction quantification Quantification of This compound hplc->quantification Chromatographic Data

Caption: Workflow for the extraction and quantification of this compound.

Proposed Signaling Pathway for Iridoid Compounds like this compound

While specific signaling pathways for this compound have not been elucidated, research on other iridoid compounds suggests potential mechanisms of action. Iridoids have been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis[7][8][9]. The following diagram illustrates a hypothesized signaling pathway that this compound might influence, based on the known activities of this class of compounds.

proposed_signaling_pathway valeriotriate_b This compound receptor Receptor valeriotriate_b->receptor Binds to cell_membrane Cell Membrane receptor->center_point nfkb_pathway NF-κB Pathway inflammation ↓ Inflammation nfkb_pathway->inflammation mapk_pathway MAPK/ERK Pathway proliferation ↓ Cell Proliferation mapk_pathway->proliferation apoptosis_pathway Apoptosis Pathway (e.g., Caspase activation) apoptosis ↑ Apoptosis apoptosis_pathway->apoptosis center_point->nfkb_pathway center_point->mapk_pathway center_point->apoptosis_pathway

Caption: Hypothesized signaling pathways modulated by this compound.

References

Unveiling the Mechanisms of Action of Valeriotriate B and Other Bioactive Compounds from Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the mechanisms of action of bioactive compounds isolated from Valeriana jatamansi, with a focus on Valeriotriate B where data is available. Due to the limited specific research on this compound, this document broadens its scope to include other significant constituents of Valeriana jatamansi, such as other valepotriates, iridoids, and flavonoids. This approach offers a comprehensive understanding of the plant's therapeutic potential by examining the activities of its major chemical classes.

Overview of Bioactive Compounds and their Therapeutic Potential

Valeriana jatamansi, a perennial herb, is a rich source of various bioactive compounds, primarily iridoids (including valepotriates), flavonoids, and sesquiterpenoids.[1][2] These compounds are associated with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anxiolytic, and cytotoxic effects.[1][3][4] While "this compound" is mentioned as a constituent with moderate neuroprotective activity, detailed quantitative data on its specific mechanism of action are scarce in publicly available literature.[5] This guide, therefore, presents a comparative overview of the known mechanisms of action for the major compound classes from Valeriana jatamansi.

Comparative Analysis of Bioactivities

The primary therapeutic effects of Valeriana jatamansi constituents can be categorized into neuroprotection, anti-inflammatory activity, GABAA receptor modulation, N-type calcium channel antagonism, and cytotoxicity. The following tables summarize the available quantitative data for various compounds isolated from the plant.

Neuroprotective Activity

Several compounds from Valeriana jatamansi have demonstrated the ability to protect neurons from damage in preclinical studies.

Compound/ExtractAssayCell LineProtective EffectReference
This compoundMPP+-induced neuronal cell deathSH-SY5YModerate neuroprotective activity[5]
Jatamandoid AMPP+-induced neuronal cell deathSH-SY5YMaximum neuroprotective activity[5]
Jatamanvaltrate GMPP+-induced neuronal cell deathSH-SY5YModerate neuroprotective activity[5]
Valerilactone A, B, and Bakkenolide-HMPP+-induced neuronal cell deathSH-SY5YPotent neuroprotective effects[6]
Iridoid Rich FractionOxidative damagePC12Improved cell viability and augmented axonal regeneration[7]
Anti-inflammatory Activity

Iridoids are major contributors to the anti-inflammatory properties of Valeriana jatamansi.

CompoundAssayCell LineIC50 Value (µM)Reference
Valejatadoid FInhibition of NO productionRAW264.70.88[8]
Jatamanvaltrate KInhibition of NO productionRAW264.70.62[8]
Hesperidin, Acevaltrate, Valtrate (B1682818)Inhibition of NO, IL-6, IL-1β, TNF-α productionRAW264.7Not specified[9]
Compounds 13-15 and 39-41Anti-influenza virus (H1N1 and H3N2)Not specified0.21 - 1.48[10]
Resveratrol (for comparison)Anti-inflammatoryNot specifiedNot specified
Ibuprofen (for comparison)Anti-inflammatoryNot specifiedNot specified
GABA Receptor Modulation

The anxiolytic and sedative effects of Valeriana species are often attributed to their interaction with GABAA receptors.

CompoundAssayReceptor/TargetKi Value (µM)Reference
6-MethylapigeninRadioligand binding assayGABAA receptor0.50[11]
Diazepam (for comparison)Radioligand binding assayGABAA receptorNot specified
N-Type Calcium Channel Antagonism

Certain valepotriates from Valeriana jatamansi have been identified as antagonists of N-type (Cav2.2) voltage-gated calcium channels, a mechanism relevant to pain modulation.

CompoundAssayTargetEC50 Value (µM)Reference
Jatamanvaltrate TWhole-oocyte recordingsCav2.23.3[12]
Main constituent 3Whole-oocyte recordingsCav2.24.8[12]
Gabapentin (for comparison)Calcium channel modulationα2δ subunit of VGCCsNot specified
Cytotoxic Activity

Several chlorinated valepotriates have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference | | --- | --- | --- | --- | --- | | Chlorovaltrates K-N, Chlorovaltrate, Rupesin B | A549, PC-3M, HCT-8, Bel7402 | 0.89 - 9.76 |[13] | | Jatamanvaltrates Z1, Z2, Z3 | A549, PC-3M, HCT-8, Bel7402 | 2.8 - 8.3 |[14] | | Paclitaxel (for comparison) | Various | Not specified | |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Valeriana jatamansi constituents are mediated through various signaling pathways. Network pharmacology and experimental studies have implicated the PI3K/Akt and JAK/STAT pathways as key players.

PI3K/Akt Signaling Pathway in Neuroprotection and Axonal Regeneration

An iridoid-rich fraction from Valeriana jatamansi has been shown to promote axonal regeneration and motor function recovery after spinal cord injury by activating the PI3K/Akt signaling pathway.[7][15] This pathway is crucial for cell survival, growth, and proliferation.

PI3K_Akt_Signaling_Pathway V. jatamansi Iridoids V. jatamansi Iridoids PI3K PI3K V. jatamansi Iridoids->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl2 Akt->Bcl2 upregulates Caspase3 Caspase3 Akt->Caspase3 | inhibits Pro_survival Cell Survival & Axonal Regeneration mTOR->Pro_survival Bcl2->Pro_survival Caspase3->Pro_survival

Caption: PI3K/Akt signaling pathway activated by V. jatamansi iridoids.

JAK/STAT Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of hesperidin, acevaltrate, and valtrate from Valeriana jatamansi are partly mediated by the suppression of the JAK1/STAT3 signaling pathway.[9] This pathway is a key regulator of cytokine signaling and inflammation.

JAK_STAT_Signaling_Pathway V. jatamansi Compounds Hesperidin, Acevaltrate, Valtrate JAK1 JAK1 V. jatamansi Compounds->JAK1 inhibit Cytokine_Receptor Cytokine_Receptor Cytokine_Receptor->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression STAT3->Inflammatory_Genes promotes

Caption: Inhibition of the JAK/STAT pathway by V. jatamansi compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of findings. Below are generalized methodologies for key experiments cited in this guide.

Neuroprotective Activity Assay (MPP+-induced Cell Death)
  • Cell Culture: Human dopaminergic neuroblastoma SH-SY5Y cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Jatamandoid A) for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the cell culture to induce neuronal cell death.

  • Cell Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.

  • Data Analysis: The protective effect of the compound is calculated as the percentage of viable cells in the treated group compared to the MPP+-only treated control group.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with fetal bovine serum.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Valejatadoid F, Jatamanvaltrate K).

  • Induction of Inflammation: Lipopolysaccharide (LPS) is added to the culture to stimulate the production of nitric oxide (NO).

  • Nitric Oxide Measurement: After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and validating the mechanism of action of compounds from Valeriana jatamansi is as follows:

Experimental_Workflow cluster_0 Extraction and Isolation cluster_1 In Vitro Screening cluster_2 In Vivo Validation A Plant Material (Valeriana jatamansi) B Crude Extract A->B C Fractionation B->C D Pure Compounds C->D E Bioactivity Assays (e.g., Neuroprotection, Anti-inflammatory) D->E F Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) E->F G Signaling Pathway Analysis (e.g., Western Blot, PCR) F->G H Animal Models of Disease (e.g., SCI, Inflammation) G->H I Efficacy and Toxicity Studies H->I

Caption: General experimental workflow for bioactivity validation.

Conclusion

The bioactive compounds from Valeriana jatamansi, including this compound, exhibit a range of promising pharmacological activities. While specific data for this compound is limited, the broader analysis of iridoids, flavonoids, and other constituents reveals significant potential for therapeutic applications, particularly in the areas of neuroprotection and anti-inflammation. The modulation of key signaling pathways such as PI3K/Akt and JAK/STAT provides a molecular basis for these effects. Further research is warranted to elucidate the specific mechanisms of action of individual compounds like this compound and to conduct direct comparative studies with existing therapeutic agents.

References

Cross-Validation of Analytical Methods for Valeriotriate B: A Comparative Guide to HPLC-UV and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Valeriotriate B. While specific cross-validation data for this compound is limited in publicly available literature, this document leverages experimental data and protocols from closely related iridoid compounds, valtrate (B1682818) and valerosidate, to present an illustrative comparison. This guide will assist researchers in selecting the appropriate analytical methodology for their specific needs, from phytochemical analysis to pharmacokinetic studies.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is critical for the accurate quantification of phytopharmaceuticals like this compound. The two most prevalent techniques in this domain are HPLC-UV and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical challenges.

  • HPLC-UV: A robust and widely accessible technique, ideal for routine quality control and quantification of known analytes in relatively simple matrices. Its sensitivity is generally in the microgram per milliliter (µg/mL) range.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification, often in the nanogram per milliliter (ng/mL) range.[1] It is particularly valuable for pharmacokinetic studies where low concentrations of the analyte are expected.

The logical workflow for selecting and validating an analytical method is depicted below.

A Define Analytical Requirements B Method Development & Optimization A->B E HPLC-UV B->E Simpler Matrix/ Higher Concentration F LC-MS/MS B->F Complex Matrix/ Lower Concentration C Method Validation D Routine Analysis C->D E->C G Cross-Validation E->G F->C F->G G->D

Analytical Method Selection and Validation Workflow.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below, based on established protocols for similar iridoid compounds.

2.1. HPLC-UV Method (Based on Valerosidate Analysis)

This method is suitable for the quantification of this compound in contexts such as the quality control of herbal medicines.[2]

  • Sample Preparation (from plant material):

    • Accurately weigh 1.0 g of powdered plant material.

    • Add 25 mL of methanol (B129727) and extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]

    • Working Standard Solutions: Serially dilute the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 Series HPLC or equivalent.[2]

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient Program: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B; 35.1 min, 10% B; 40 min, stop.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV at 256 nm.[2]

    • Injection Volume: 10 µL.[2]

2.2. LC-MS/MS Method (Based on Valtrate Analysis)

This highly sensitive and selective method is ideal for pharmacokinetic studies of this compound in biological matrices like plasma.[1]

  • Sample Preparation (from plasma):

    • To 50 µL of plasma sample, add an internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Thermo BDS HYPERSIL C18 or equivalent.[1]

    • Mobile Phase: Acetonitrile-water-formic acid (75:25:0.1, v/v/v) in an isocratic elution.[1]

    • Flow Rate: 300 µL/min.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For valtrate, the transition was 445.2 → 219.2.[1]

The cross-validation workflow between two different analytical methods is crucial for ensuring data consistency and reliability, especially when methods are used interchangeably or in different laboratories.

cluster_0 Method 1: HPLC-UV cluster_1 Method 2: LC-MS/MS A Sample Set A (e.g., QC Samples) B Analyze with HPLC-UV A->B C Results A1 B->C G Compare Results (Statistical Analysis) C->G D Sample Set A (Same QC Samples) E Analyze with LC-MS/MS D->E F Results A2 E->F F->G H Acceptance Criteria Met? G->H H->B No, Re-evaluate H->E No, Re-evaluate I Methods are Cross-Validated H->I Yes

Cross-Validation Workflow Between HPLC-UV and LC-MS/MS.

Data Presentation: Performance Comparison

The following tables summarize the typical quantitative performance parameters for the two analytical methods, based on data for related iridoids.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

ParameterHPLC-UV (Illustrative)LC-MS/MS (for Valtrate)[1]
Linearity Range 1 - 100 µg/mL5.65 - 1695 ng/mL
Accuracy Typically 80-120% recoveryIntra- and inter-day accuracy within ±15%
Precision (RSD) Typically ≤ 15%Intra- and inter-day precision within 15%
Recovery Not specified86.13 - 88.32%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[2]Lower than LOQ
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[2]5.65 ng/mL

Table 2: Summary of Chromatographic and Detection Conditions

ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Typical Run Time 40 minutes[2]Shorter run times often achievable
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Matrix Effect Less susceptibleMore susceptible
Cost LowerHigher
Primary Application Quality control, content uniformityBioanalysis, pharmacokinetic studies, impurity profiling

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC-UV is a cost-effective, robust, and reliable method for routine analyses where the concentration of this compound is relatively high and the sample matrix is not overly complex. It is an excellent choice for the quality control of raw plant materials and finished herbal products.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it indispensable for studies requiring trace-level quantification, such as in vivo and in vitro pharmacokinetic studies, metabolism studies, and the analysis of complex biological samples. The higher operational cost and complexity are justified by the quality and specificity of the data generated.

The cross-validation of these methods is essential if data from different analytical approaches are to be compared or used interchangeably. This ensures the consistency and reliability of results throughout the drug development lifecycle.

Disclaimer: The experimental protocols and data presented in this guide are based on the analysis of iridoid compounds structurally related to this compound. For regulatory submissions or cGMP (current Good Manufacturing Practices) applications, a full, specific validation of the chosen analytical method for this compound must be performed in accordance with relevant guidelines (e.g., ICH, FDA).[3][4]

References

Valeriotriate B and Other Valepotriates: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of Valeriotriate B and other related valepotriates, including available experimental data and insights into their mechanisms of action.

Valepotriates, a class of iridoids derived from Valeriana species, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds are primarily recognized for their sedative, anxiolytic, and cytotoxic properties. This guide provides a comparative overview of this compound alongside other prominent valepotriates such as valtrate (B1682818), acevaltrate, and didrovaltrate, with a focus on their performance supported by experimental data.

Comparative Analysis of Cytotoxic Activity

Valepotriates have demonstrated notable cytotoxic effects against various cancer cell lines. While direct comparative studies are limited, available data allows for an indirect assessment of their relative potency.

A study on valepotriates isolated from Valeriana sorbifolia reported that this compound exhibited weak to moderate cytotoxicity against the human metastatic prostate cancer cell line, PC-3M.[1] In a separate study, three other valepotriate isomers—jatamanvaltrates Z1, Z2, and Z3—showed moderate cytotoxicity against the same PC-3M cell line, with IC50 values ranging from 2.8 to 8.3 μM.[2]

Further research on other valepotriates has provided more specific cytotoxicity data, although on different cell lines. Diene-type valepotriates, including valtrate, isovaltrate, and acevaltrate, displayed high cytotoxicity against human small-cell lung cancer (GLC(4)) and colorectal cancer (COLO 320) cell lines, with IC50 values between 1 and 6 μM.[3] In the same study, the monoene-type valepotriate, didrovaltrate, was found to be 2- to 3-fold less toxic.[3]

Table 1: Comparative Cytotoxicity of Valepotriates

ValepotriateCell LineIC50 Value (μM)Cytotoxicity Level
This compoundPC-3MNot specifiedWeak to moderate
Jatamanvaltrate Z1, Z2, Z3PC-3M2.8 - 8.3Moderate
ValtrateGLC(4), COLO 3201 - 6High
IsovaltrateGLC(4), COLO 3201 - 6High
AcevaltrateGLC(4), COLO 3201 - 6High
DidrovaltrateGLC(4), COLO 320> 6Less toxic than diene-type

Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.

Comparative Analysis of Anxiolytic and Sedative Activity

The anxiolytic and sedative effects of valepotriates are among their most well-known properties. These effects are primarily attributed to their interaction with the GABAergic system.

Valtrate has been shown to exhibit significant anxiolytic activity in rats. In an elevated plus-maze (EPM) test, oral administration of valtrate at a dose of 10 mg/kg significantly increased the time spent in and the percentage of entries into the open arms, indicative of an anxiolytic effect.[4][5][6]

While specific quantitative data on the anxiolytic or sedative activity of this compound is not currently available, the general class of valepotriates is understood to contribute to the sedative properties of Valeriana extracts.[7][8] Further research is needed to quantify the specific effects of this compound on anxiety and sedation.

Table 2: Anxiolytic Activity of Valtrate in the Elevated Plus-Maze Test

TreatmentDose (mg/kg, p.o.)% Time in Open Arms% Entries into Open Arms
Vehicle-~15%~20%
Valtrate10~35% ~40%
Valtrate20~30% ~25%
Diazepam (Standard)1~45%~50%**

*Data adapted from Shi et al., 2014. *p < 0.01 compared to the vehicle group.[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anxiolytic and sedative effects of valepotriates is believed to be their modulation of the γ-aminobutyric acid (GABA)ergic system, the main inhibitory neurotransmitter system in the central nervous system. Valepotriates are thought to interact with GABA-A receptors, enhancing GABAergic transmission and leading to a calming effect.[9][10]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_synapse GABA Vesicle->GABA_synapse Exocytosis GABA_R GABA-A Receptor Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_synapse->GABA_R Binding Valepotriates Valepotriates Valepotriates->GABA_R Positive Allosteric Modulation

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of valepotriates is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cell lines (e.g., PC-3M, GLC(4), COLO 320) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the valepotriates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add Valepotriate dilutions A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM) Test

The anxiolytic properties of valepotriates are often evaluated using the elevated plus-maze test in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Animal Acclimatization: Rodents are allowed to acclimatize to the testing room before the experiment.

  • Compound Administration: Animals are administered the test compound (e.g., valtrate) or a vehicle control orally or via injection at a specific time before the test.

  • Test Procedure: Each animal is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

  • Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Test_Logic Start Place animal in center of maze Choice Explore Open or Closed Arms? Start->Choice Open Time in Open Arms Entries into Open Arms Choice->Open Less Anxiety Closed Time in Closed Arms Entries into Closed Arms Choice->Closed More Anxiety Anxiolytic Anxiolytic Effect Open->Anxiolytic Normal Normal Anxiety Closed->Normal

Conclusion

This compound and other valepotriates represent a promising class of natural compounds with significant cytotoxic and anxiolytic potential. While direct comparative data for this compound is still emerging, existing studies on related valepotriates provide valuable benchmarks for its potential efficacy. The primary mechanism for their neuropharmacological effects appears to be the modulation of the GABAergic system. Further research, particularly direct comparative studies under standardized experimental conditions, is necessary to fully elucidate the therapeutic potential of this compound and to establish a clear structure-activity relationship within the valepotriate family.

References

Independent Verification of Valeriotriate B's Antitumor Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides an objective comparison of the antitumor properties of valepotriates, a class of iridoids isolated from Valerian species, with established chemotherapeutic agents. Due to the limited availability of specific data on Valeriotriate B, this guide focuses on the most potent and well-characterized valepotriate derivatives, such as valtrate, isovaltrate, and acevaltrate, as representative examples of this compound class. The information presented is collated from peer-reviewed scientific literature to provide an independent verification of their potential as anticancer agents.

Data Presentation: Comparative Cytotoxicity of Valepotriates

The antitumor activity of valepotriates has been evaluated against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50) of Valepotriate Derivatives Against Various Cancer Cell Lines

Valepotriate DerivativeCancer Cell LineIC50 (µM)Reference
Diene-Type Valepotriates
ValtrateGLC4 (Small-cell lung cancer)1-6
IsovaltrateGLC4 (Small-cell lung cancer)1-6
AcevaltrateGLC4 (Small-cell lung cancer)1-6
ValtrateCOLO 320 (Colorectal cancer)1-6
IsovaltrateCOLO 320 (Colorectal cancer)1-6
AcevaltrateCOLO 320 (Colorectal cancer)1-6
Monoene-Type Valepotriates
DidrovaltrateGLC4 (Small-cell lung cancer)2-3 times less toxic than diene-types
IsovaleroxyhydroxydidrovaltrateGLC4 (Small-cell lung cancer)2-3 times less toxic than diene-types
Synthetic Valepotriate Derivatives
Compound 1eSW1990 (Pancreatic cancer)10.7
Compound 1eH1975 (Lung cancer)13.1
Compound 1eMultiple other cancer cell lines10.7 - 50.2
Other Valepotriates
Jatamanvaltrates Z1, Z2, Z3A549 (Lung adenocarcinoma)2.8 - 8.3
Jatamanvaltrates Z1, Z2, Z3PC-3M (Metastatic prostate cancer)2.8 - 8.3
Jatamanvaltrates Z1, Z2, Z3HCT-8 (Colon cancer)2.8 - 8.3
Jatamanvaltrates Z1, Z2, Z3Bel7402 (Hepatoma)2.8 - 8.3

Table 2: Comparative Cytotoxicity (IC50) of Valepotriates and Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)Reference
Valepotriates
Jatamanvaltrates Z1-Z3A549, PC-3M, HCT-8, Bel74022.8 - 8.3
Paclitaxel
PaclitaxelA549, PC-3M, HCT-8, Bel7402Positive Control
PaclitaxelMKN-28, MKN-45, MCF-70.01[1]
Doxorubicin
DoxorubicinMCF-7 (Breast cancer)2.5[2]
DoxorubicinHeLa (Cervical cancer)2.9[2]
DoxorubicinHepG2 (Hepatocellular carcinoma)12.2[2]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the standard protocols for the key assays used to determine the antitumor properties of valepotriates.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., valepotriate derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Culture cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Mandatory Visualization

Signaling Pathway Diagram

Valepotriate_Induced_Apoptosis cluster_extrinsic Extracellular Space cluster_cell Cell cluster_mito Mitochondrial Pathway cluster_caspase Execution Pathway Valepotriate Valepotriate Mitochondrion Mitochondrion Valepotriate->Mitochondrion Induces Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondrion->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Substrate_Cleavage Substrate_Cleavage Caspase_3_Activation->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Valepotriate-induced mitochondrion-mediated apoptosis signaling pathway.

Experimental Workflow Diagram

Antitumor_Activity_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Valepotriates and Control Drugs Cell_Culture->Treatment Cytotoxicity_Assay Cell Viability Assay (MTT) Treatment->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Proteins Determine_IC50->Western_Blot Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the antitumor properties of valepotriates.

Logical Relationship Diagram

Valepotriate_Comparison cluster_properties Antitumor Properties Valepotriates Valepotriates Cytotoxicity Cytotoxicity Valepotriates->Cytotoxicity Exhibits Apoptosis_Induction Apoptosis_Induction Valepotriates->Apoptosis_Induction Induces Mechanism_of_Action Mechanism_of_Action Valepotriates->Mechanism_of_Action Acts via Mitochondria Natural_Products Natural_Products Natural_Products->Cytotoxicity Natural_Products->Apoptosis_Induction Chemotherapeutic_Agents Chemotherapeutic_Agents Chemotherapeutic_Agents->Cytotoxicity Chemotherapeutic_Agents->Apoptosis_Induction

Caption: Logical comparison of valepotriates with other antitumor agents.

References

Validating Anxiolytic Effects in Rodent Models: A Comparative Guide for Valeriotriate B and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental validation of anxiolytic compounds in rodent models, with a focus on Valeriotriate B and related compounds derived from Valeriana officinalis. Due to a lack of available scientific literature on the anxiolytic effects of this compound, this document presents data for a structurally related valepotriate, valtrate, as a proxy. This is intended to offer a comparative framework for future research on this compound. The guide also includes data for the well-established anxiolytic drugs, Diazepam and Buspirone, as positive controls.

Disclaimer: The experimental data presented for "Valtrate" should not be directly extrapolated to "this compound." this compound (CAS 862255-64-9) and Valtrate are distinct chemical entities. To date, no peer-reviewed studies detailing the anxiolytic activity of this compound in rodent models were identified. This guide underscores the critical need for such research to validate the therapeutic potential of this compound.

Data Presentation: Comparative Anxiolytic Effects

The following tables summarize the quantitative data from key behavioral tests used to assess anxiety in rodents.

Table 1: Elevated Plus Maze (EPM) Data

CompoundDose (mg/kg)Animal Model% Time in Open Arms% Entries into Open ArmsCitation
Vehicle-Rat~15%~20%[1]
Valtrate10Rat~35%~40%[1]
Diazepam1.0Rat~40%~45%[1]
Buspirone2.0MouseSignificant Increase*Not Reported[2]

* Indicates a statistically significant difference compared to the vehicle group.

Table 2: Open Field Test (OFT) Data

CompoundDose (mg/kg)Animal ModelTime in Center (s)Entries into CenterLocomotor ActivityCitation
Vehicle-Rat~20~15No significant change[1]
Valtrate10Rat~30~25No significant change[1]
Diazepam1.0Rat~40~30No significant change[1]
Buspirone3-10MouseNo significant impairmentNo significant impairmentNo behavioral impairments[3]

* Indicates a statistically significant difference compared to the vehicle group.

Table 3: Light-Dark Box Test (LDBT) Data

CompoundDose (mg/kg)Animal ModelTime in Light Box (s)TransitionsCitation
Vehicle-RatVaries by studyVaries by study[4]
ValtrateNot Available-Not AvailableNot Available-
Diazepam3.0RatSignificantly IncreasedSignificantly Increased[4]
Buspirone0.06MousePotentiated Paroxetine's effectNot Reported[5]

* Indicates a statistically significant difference compared to the vehicle group. Data for Buspirone in this test is often presented in the context of its interaction with other drugs, and standalone quantitative effects can vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][6] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, with two open arms (e.g., 50 x 10 cm for rats) and two enclosed arms of the same size with high walls (e.g., 40 cm). The maze is elevated (e.g., 50 cm) from the floor.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the test.[7]

    • The test compound (e.g., this compound, Valtrate, Diazepam, Buspirone) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).

    • Each animal is placed in the center of the maze, facing an open arm.[8]

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[9]

    • Behavior is recorded using an overhead video camera and tracking software.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (a measure of locomotor activity).

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[10] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment, and anxiolytic compounds typically increase exploration of the more anxiogenic central area.[11]

  • Apparatus: A square arena with high walls (e.g., 40 x 40 x 30 cm for mice), typically made of a non-porous, easily cleaned material. The floor is divided into a central zone and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room.

    • The test compound or vehicle is administered prior to the test.

    • Each animal is placed in the center of the open field.

    • The animal is allowed to explore the arena for a set period (e.g., 5-10 minutes).

    • Behavior is recorded and analyzed using a video tracking system.

  • Parameters Measured:

    • Time spent in the central zone.

    • Number of entries into the central zone.

    • Total distance traveled (a measure of locomotor activity).

    • Rearing frequency (a measure of exploratory behavior).

Light-Dark Box Test (LDBT)

The LDBT is another common test for assessing anxiety-like behavior. It is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Animals are habituated to the testing room.

    • The test compound or vehicle is administered.

    • Each animal is placed in the center of the light compartment and allowed to move freely.[8]

    • The session is recorded for a set duration (e.g., 5-10 minutes).

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis animal_acclimation Animal Acclimation & Habituation drug_prep Drug/Vehicle Preparation (this compound, Controls) drug_admin Drug Administration drug_prep->drug_admin epm Elevated Plus Maze (EPM) drug_admin->epm Pre-treatment Interval oft Open Field Test (OFT) drug_admin->oft Pre-treatment Interval ldbt Light-Dark Box Test (LDBT) drug_admin->ldbt Pre-treatment Interval data_collection Video Recording & Data Collection epm->data_collection oft->data_collection ldbt->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for validating anxiolytic effects in rodents.

Proposed Signaling Pathway for Valeriana Compounds

gaba_pathway cluster_synapse GABAergic Synapse gaba GABA gaba_a_receptor GABA-A Receptor gaba->gaba_a_receptor Binds to valerian Valeriana Compounds (e.g., Valerenic Acid) valerian->gaba_a_receptor Positive Allosteric Modulation cl_channel Chloride (Cl-) Channel gaba_a_receptor->cl_channel Opens neuron Postsynaptic Neuron cl_channel->neuron Cl- Influx (Hyperpolarization) anxiolytic_effect Anxiolytic Effect (Reduced Neuronal Excitability) neuron->anxiolytic_effect Leads to

Caption: Proposed GABAergic signaling pathway for Valeriana compounds.

References

A Comparative Analysis of Oleuropein and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public research data on the anticancer properties of Valeriotriate B, this guide provides a comparative analysis of Oleuropein (B1677263) , a natural iridoid from the same chemical class, and the well-established chemotherapy drug Doxorubicin (B1662922) . This guide is intended to serve as a comprehensive template for comparing investigational compounds with standard-of-care treatments.

This document presents a side-by-side comparison of the natural compound Oleuropein and the conventional chemotherapy drug Doxorubicin, focusing on their mechanisms of action, cytotoxic effects, and impact on key cellular processes in cancer cells. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the cited experiments are provided. Visual diagrams generated using the DOT language illustrate key signaling pathways and experimental workflows.

Mechanism of Action

Oleuropein

Oleuropein, a prominent phenolic compound found in olive leaves and oil, exhibits a multi-faceted approach to inhibiting cancer cell growth. Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and cell cycle arrest.[1][2] Oleuropein can modulate several signaling pathways implicated in cancer progression, such as the NF-κB, PI3K/Akt, and MAPK pathways.[1][3] It has been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins such as Bcl-2.[1]

Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanism of action involves the intercalation of DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA replication leads to cell cycle arrest and the induction of apoptosis. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to its cytotoxic effects.[4]

Quantitative Data Presentation

The following tables summarize the cytotoxic effects of Oleuropein and Doxorubicin on various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Oleuropein on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation
MCF-7Breast Cancer16.99 ± 3.448[5][6]
MDA-MB-231Breast Cancer27.62 ± 2.3848[5][6]
MDA-MB-468Breast Cancer266.5 ± 5.2448[7]

Table 2: IC50 Values of Doxorubicin on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation
MCF-7Breast Cancer~1.21Not Specified[8]
MCF-7Breast Cancer4Not Specified[9][10]
MCF-7/HER2Breast Cancer324[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Oleuropein and Doxorubicin.

Oleuropein_Pathway cluster_cell Cancer Cell Oleuropein Oleuropein NFkB NF-κB (downregulation) Oleuropein->NFkB PI3K_Akt PI3K/Akt Pathway (inhibition) Oleuropein->PI3K_Akt MAPK MAPK Pathway (modulation) Oleuropein->MAPK Bcl2 Bcl-2 (downregulation) Oleuropein->Bcl2 Bax Bax (upregulation) Oleuropein->Bax p53 p53 (upregulation) Oleuropein->p53 Proliferation Proliferation/ Migration (inhibition) NFkB->Proliferation inhibits PI3K_Akt->Proliferation inhibits MAPK->Proliferation inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes p53->Apoptosis promotes CellCycleArrest Cell Cycle Arrest (G1/S phase) p53->CellCycleArrest promotes

Caption: Oleuropein's multifaceted anticancer mechanism.

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNAReplicationBlock DNA Replication Block DNA->DNAReplicationBlock TopoisomeraseII->DNAReplicationBlock OxidativeStress Oxidative Stress ROS->OxidativeStress CellCycleArrest Cell Cycle Arrest (G2/M phase) DNAReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis OxidativeStress->Apoptosis

Caption: Doxorubicin's primary mechanisms of action.

Experimental Workflow

The following diagram outlines a general workflow for the comparative evaluation of anticancer compounds.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treatment with: - Oleuropein (Test Compound) - Doxorubicin (Reference Drug) - Vehicle Control start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cytotoxicity - IC50) incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (PI Staining for Cell Cycle Analysis) incubation->flow_cellcycle analysis Data Analysis and Comparison mtt->analysis flow_apoptosis->analysis flow_cellcycle->analysis

Caption: Workflow for in vitro anticancer drug screening.

Experimental Protocols

Cell Culture

MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of Oleuropein or Doxorubicin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Oleuropein or Doxorubicin for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit).[12]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Cells are cultured and treated with Oleuropein or Doxorubicin as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).[13]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined. For instance, in MCF-7 cells, Doxorubicin has been shown to cause cell cycle arrest in the G0/G1 phase.[14] In contrast, Oleuropein has been reported to induce a block at the G1 to S phase transition in MCF-7 cells.[2][15]

References

Evaluating the Therapeutic Index of Valeriotriate B and Similar Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of Valeriotriate B and structurally similar valepotriates, a class of iridoids derived from Valeriana species. Due to the limited publicly available data specifically for this compound, this guide focuses on its better-studied analogs: valtrate (B1682818), acevaltrate, and didrovaltrate. The therapeutic index, a critical measure of a drug's safety, is assessed by comparing the dose required for a therapeutic effect with the dose that causes toxicity.

Executive Summary

Valepotriates, including valtrate, acevaltrate, and didrovaltrate, have demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as anti-cancer agents. In parallel, in vivo studies on valepotriate-enriched fractions suggest a low acute toxicity profile. While a precise therapeutic index for individual valepotriates is challenging to establish without specific median lethal dose (LD50) values, the available data allows for a preliminary assessment. The potent in vitro efficacy against cancer cells, coupled with a high in vivo tolerance, suggests a potentially favorable therapeutic window for this class of compounds. Further research is warranted to determine the specific LD50 values for purified valepotriates to enable a more accurate calculation of their therapeutic indices.

Data Presentation

In Vitro Efficacy: Cytotoxicity of Valepotriates

The following table summarizes the 50% inhibitory concentration (IC50) values of various valepotriates against different human cancer cell lines. A lower IC50 value indicates higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Valtrate GLC-4Small-cell lung cancer1.4[1]
COLO 320Colorectal cancer3[1]
MDA-MB-231Breast cancer-[2]
MCF-7Breast cancer-[2]
Acevaltrate A549Lung adenocarcinoma2.8 - 8.3[3]
PC-3MMetastatic prostate cancer2.8 - 8.3[3]
HCT-8Colon cancer2.8 - 8.3[3]
Bel7402Hepatoma2.8 - 8.3[3]
Didrovaltrate HTCRat hepatomaPotent[4]

Note: Specific IC50 values for valtrate against MDA-MB-231 and MCF-7 cells were not provided in the source material, but the study indicated significant anti-cancer activity.

In Vivo Efficacy: Anxiolytic and Anti-epileptic Effects
Compound/FractionAnimal ModelTherapeutic EffectEffective Dose (ED50)Reference
Valepotriate MiceAnti-epileptic (MES induced)7.84 mg/kg[5]
MiceAnti-epileptic (PTZ induced)7.19 mg/kg[5]
Valtrate RatsAnxiolytic-like activity10 mg/kg (p.o.)[6]
In Vivo Toxicity

A study on a valepotriate-enriched fraction from Valeriana glechomifolia provides the most direct insight into the in vivo toxicity of this class of compounds.

Compound/FractionAnimal ModelRoute of AdministrationLD50ConclusionReference
Valepotriate-enriched fraction MiceOral (p.o.)> 2000 mg/kgRelatively low acute oral toxicity[5][7]

Therapeutic Index Evaluation

The therapeutic index (TI) is classically calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50 or LD50/ED50). Due to the lack of specific LD50 values for individual valepotriates, a precise TI cannot be calculated. However, a semi-quantitative assessment can be made using the available data.

Assuming the LD50 for individual valepotriates is in a similar range to the valepotriate-enriched fraction (>2000 mg/kg in mice via oral administration), we can infer a potentially high therapeutic index for their anti-epileptic and anxiolytic effects. For instance, with an ED50 of approximately 7-10 mg/kg for these central nervous system effects, the TI would be greater than 200, which is generally considered to be very safe.

For the anti-cancer applications, the in vitro IC50 values are in the low micromolar range, indicating high potency. While a direct comparison to the in vivo toxicity data is not straightforward, the significant difference between the effective concentrations in vitro and the tolerated doses in vivo suggests a promising therapeutic window that warrants further investigation through dedicated in vivo efficacy and toxicity studies with purified compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., valtrate, acevaltrate) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance, including the LD50.

Principle: The test substance is administered orally to a group of experimental animals at a specific dose level. The animals are observed for a defined period for signs of toxicity and mortality.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Administration: A single dose of the test substance is administered by oral gavage. In the cited study, a valepotriate-enriched fraction was given at a dose of 2000 mg/kg.[5][7]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for a period of 14 days.[5]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at the tested dose level. If no mortality is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg.

Signaling Pathways and Mechanisms of Action

GABAergic Signaling Pathway

Valepotriates are suggested to modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. This action is believed to contribute to their anxiolytic and sedative effects.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_Receptor GABA-A Receptor GABA_vesicle->GABA_Receptor Release & Bind Ion_Channel Cl- Channel GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Influx Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition Valepotriates Valepotriates Valepotriates->GABA_Receptor Positive Allosteric Modulation

Caption: Valepotriates may enhance GABAergic inhibition.

HIF-1α Inhibition Pathway by Acevaltrate

Acevaltrate has been shown to inhibit the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression, by suppressing the mTOR signaling pathway.[4][8]

HIF1a_Inhibition Acevaltrate Acevaltrate mTOR mTOR Acevaltrate->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 HIF1a_protein HIF-1α Protein Synthesis p70S6K->HIF1a_protein _4EBP1->HIF1a_protein HIF1a_accumulation HIF-1α Accumulation HIF1a_protein->HIF1a_accumulation Tumor_Progression Tumor Progression HIF1a_accumulation->Tumor_Progression

Caption: Acevaltrate inhibits HIF-1α via the mTOR pathway.

Ferroptosis Induction Pathway by Acevaltrate

Acevaltrate can induce ferroptosis, a form of regulated cell death, by targeting both PCBP1/2 (iron chaperones) and GPX4 (an antioxidant enzyme).[3][9]

Ferroptosis_Induction cluster_iron Iron Metabolism cluster_lipid Lipid Peroxidation Acevaltrate Acevaltrate PCBP PCBP1/2 Acevaltrate->PCBP Inhibits GPX4 GPX4 Acevaltrate->GPX4 Inhibits Fe2 Fe2+ PCBP->Fe2 Iron Chaperone Lipid_ROS Lipid ROS Fe2->Lipid_ROS Catalyzes (Fenton Reaction) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Acevaltrate induces ferroptosis by dual inhibition.

Conclusion

This compound and its analogs, particularly valtrate and acevaltrate, exhibit promising therapeutic potential, especially in the context of oncology. Their high in vitro potency against cancer cells, combined with indications of low in vivo toxicity, suggests a favorable therapeutic index. However, to fully realize their clinical potential, further research is essential. Specifically, determining the LD50 values of the purified compounds is a critical next step to accurately calculate their therapeutic indices and to guide the design of future preclinical and clinical studies. The multifaceted mechanisms of action, including the modulation of key signaling pathways like GABAergic, HIF-1α, and ferroptosis pathways, offer multiple avenues for therapeutic intervention and further investigation.

References

Safety Operating Guide

Navigating the Disposal of Valeriotriate B: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a recommended operational plan for the disposal of Valeriotriate B based on general laboratory safety principles for hazardous chemicals. While a CAS number and molecular formula for this compound are publicly listed, a comprehensive Safety Data Sheet (SDS) with official handling and disposal procedures is not currently available.[1][2] Therefore, this guide is for informational purposes only and should be supplemented by a formal risk assessment. An official SDS must be consulted for any chemical prior to handling and disposal.

This compound (CAS No. 862255-64-9) is a complex organic molecule with the formula C27H42O12.[1][2] It belongs to the valepotriates class of compounds, which have been identified as potential cytotoxic and antitumor agents.[3] Due to its likely cytotoxic nature, all waste containing this compound must be treated as hazardous. The following procedures are designed to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the designated area is properly equipped and all personnel are wearing the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles with side-shields.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or other impervious clothing is required.

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

In case of exposure, follow standard first aid measures immediately. If the substance comes into contact with skin, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention for any significant exposure.

Waste Categorization and Segregation

Proper segregation of this compound waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[4] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.[5]

Waste StreamDescriptionDisposal Container
Solid Waste Unused or expired this compound powder, contaminated gloves, weigh boats, bench paper, and other disposable lab materials.Labeled, sealed, puncture-resistant plastic pail lined with a clear plastic bag.[5]
Liquid Waste Solutions containing this compound (e.g., in DMSO or other solvents), and the first two rinsates from decontamination of empty containers.[6]Labeled, sealed, chemically compatible (e.g., glass or polyethylene) container.
Sharps Waste Contaminated needles, syringes, pipette tips, or any other sharp objects that have come into contact with this compound.Labeled, puncture-proof sharps container.
Empty Containers Original containers of this compound that have been triple-rinsed according to the protocol below.Regular trash or glass recycling, after label defacement.[6]

Step-by-Step Disposal Procedures

The following workflow provides a logical sequence for managing different forms of this compound waste, from initial segregation to final container management.

G cluster_0 This compound Waste Generation Point cluster_1 Segregation & Primary Containment cluster_2 Action & Disposal Pathway cluster_3 Final Disposition start Identify Waste Type solid Solid Waste start->solid Powder, gloves, paper liquid Liquid Waste start->liquid Solutions, rinsate sharps Sharps start->sharps Needles, pipettes container Empty Container start->container Original bottle dispose_solid Place in Lined Hazardous Waste Pail solid->dispose_solid dispose_liquid Collect in Labeled Solvent Bottle liquid->dispose_liquid dispose_sharps Place in Sharps Container sharps->dispose_sharps decontaminate Triple-Rinse Container container->decontaminate pickup Arrange for Hazardous Waste Pickup dispose_solid->pickup dispose_liquid->pickup dispose_sharps->pickup collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate Yes dispose_container Deface Label & Dispose as Trash decontaminate->dispose_container No (Rinsed) collect_rinsate->dispose_liquid

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Experimental Protocol: Decontamination of Empty Containers

To render an "empty" container that held this compound non-hazardous, a triple-rinse procedure is mandatory.[6] This ensures that residual chemical, which would still be considered acute hazardous waste, is properly managed.

  • First Rinse: Add a suitable solvent (e.g., ethanol (B145695) or isopropanol) to the empty container. The volume of the solvent should be approximately 10% of the container's volume.

  • Agitation: Securely cap the container and agitate it for at least 30 seconds, ensuring the solvent makes contact with all interior surfaces.

  • Collection: Decant the solvent rinsate into the designated liquid hazardous waste container.[6]

  • Repeat: Repeat steps 1-3 two additional times for a total of three rinses.

  • Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Once dry, deface or remove the original label and dispose of the container in the regular trash or appropriate recycling bin.[6]

All waste containers must be kept closed except when adding waste.[6] They should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date accumulation started.[5] Store the waste in a designated Satellite Accumulation Area (SAA) with secondary containment until it is collected by your institution's Environmental Health and Safety (EHS) department.[5] Never dispose of this compound waste down the drain or in the regular trash.[7]

References

Navigating the Handling of Valeriotriate B: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Valeriotriate B must prioritize safety through rigorous adherence to established protocols for potent compounds. Due to the limited availability of specific safety data for this compound, a conservative approach, treating it as a potentially cytotoxic agent, is recommended. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on general guidelines for handling cytotoxic compounds.[1][2]

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 or higher respirator.Recommended when there is a risk of generating aerosols or handling powders.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the work area.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination during the handling of this compound. The following diagram illustrates a logical progression of tasks, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area (e.g., fume hood) prep_ppe->prep_area handling_compound Handle this compound prep_area->handling_compound decontaminate_area Decontaminate work surfaces handling_compound->decontaminate_area dispose_waste Segregate and dispose of waste decontaminate_area->dispose_waste remove_ppe Doff PPE in correct order dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, shoe covers, pipette tips, and empty vials) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols: General Decontamination Procedure

While specific experimental protocols for this compound are not available, a general procedure for decontaminating work surfaces after handling potent compounds is as follows:

  • Initial Wipe: After completing work, wipe down all surfaces in the designated handling area (e.g., chemical fume hood) with a disposable towel soaked in a suitable solvent (e.g., 70% ethanol) to remove any visible contamination.

  • Deactivating Solution: Prepare a deactivating solution appropriate for the chemical class of this compound, if known. If not, a general-purpose laboratory detergent solution can be used.

  • Thorough Cleaning: Liberally apply the deactivating or cleaning solution to all surfaces and allow for the recommended contact time.

  • Final Rinse: Wipe all surfaces with a clean, disposable towel soaked in deionized water to remove any residual cleaning agents.

  • Waste Disposal: All cleaning materials (tissues, towels) must be disposed of as hazardous waste.

Disclaimer: The information provided in this document is based on general safety principles for handling potentially cytotoxic and hazardous compounds. Due to the lack of specific toxicological and safety data for this compound, all personnel must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before beginning any work with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valeriotriate B
Reactant of Route 2
Reactant of Route 2
Valeriotriate B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.